(S,S)-Dipamp
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZWXPLBVCKXNQ-ACHIHNKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027541 | |
| Record name | (S,S)-Dipamp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97858-62-3 | |
| Record name | (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97858-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipamp, (S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097858623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S,S)-Dipamp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPAMP, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS6F5EW3U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S,S)-Dipamp: A Comprehensive Technical Guide to its Structure and Chirality
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Dipamp, with the full chemical name (1S,2S)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a chiral phosphine ligand that has played a pivotal role in the advancement of asymmetric catalysis. Its C2-symmetric structure and the chirality centered at the phosphorus atoms make it a highly effective ligand for inducing enantioselectivity in a variety of chemical transformations, most notably in asymmetric hydrogenation reactions. This technical guide provides an in-depth analysis of the structure and chirality of this compound, including quantitative data, detailed experimental protocols, and visualizations to support researchers and professionals in the fields of chemistry and drug development.
Physicochemical Properties
This compound is a white crystalline solid that is soluble in many organic solvents.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (1S,2S)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane | [2] |
| CAS Number | 97858-62-3 | [2] |
| Molecular Formula | C₂₈H₂₈O₂P₂ | [2] |
| Molecular Weight | 458.47 g/mol | [2] |
| Melting Point | 101-105 °C | |
| Specific Rotation ([α]²²/D) | +82° (c = 1 in chloroform) |
Molecular Structure and Chirality
The defining structural feature of this compound is the presence of two stereogenic phosphorus atoms, each bonded to a phenyl group, a 2-methoxyphenyl (anisyl) group, and the ethylene backbone. This arrangement results in a C2-symmetric chiral ligand. The "(S,S)" designation refers to the absolute configuration at these two phosphorus centers.
The chirality of Dipamp is crucial to its function in asymmetric catalysis. The specific three-dimensional arrangement of the bulky phenyl and anisyl groups creates a chiral environment around the metal center to which it coordinates. This chiral pocket dictates the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer of the product.
Besides the (S,S)-enantiomer, Dipamp also exists as its (R,R)-enantiomer and an achiral meso-diastereomer.[2]
References
(S,S)-Dipamp: A Technical Guide to a Pioneering Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(S,S)-Dipamp, a C2-symmetric chiral diphosphine ligand, stands as a landmark molecule in the field of asymmetric catalysis. Its development and successful application in the industrial synthesis of the anti-parkinsonian drug L-DOPA not only represented a significant breakthrough in pharmaceutical manufacturing but also played a pivotal role in demonstrating the power of homogeneous catalysis for producing enantiomerically pure compounds. This work was recognized with the Nobel Prize in Chemistry, highlighting its profound impact.[1] This technical guide provides an in-depth overview of this compound, focusing on its primary application in asymmetric hydrogenation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Application: Asymmetric Hydrogenation
This compound is predominantly used as a chiral ligand in transition metal-catalyzed reactions, most notably in rhodium-catalyzed asymmetric hydrogenation. When complexed with a rhodium precursor, this compound forms a highly effective chiral catalyst capable of delivering hydrogen to a prochiral olefin with high stereoselectivity. This results in the formation of one enantiomer of the product in significant excess.
The primary substrates for this compound-mediated asymmetric hydrogenation are prochiral enamides, itaconic acid derivatives, and β-keto esters. The high enantioselectivities achieved with this ligand have made it a valuable tool in the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals.
Quantitative Data on this compound in Asymmetric Hydrogenation
The following table summarizes the performance of this compound in the rhodium-catalyzed asymmetric hydrogenation of various substrates.
| Substrate | Product | Catalyst System | Solvent | Temp. (°C) | Pressure (atm H₂) | Yield (%) | ee (%) | TON |
| (Z)-α-Acetamidocinnamic acid methyl ester | N-Acetyl-(S)-phenylalanine methyl ester | [Rh(this compound)(COD)]BF₄ | Methanol | 25 | 3 | >95 | 95 | >1000 |
| Precursor to L-DOPA | L-DOPA precursor | [Rh(this compound)(COD)]⁺ | Methanol | 50 | 3 | ~100 | 96 | >10,000 |
| Dimethyl itaconate | (S)-2-Methylsuccinic acid dimethyl ester | [Rh(this compound)(COD)]BF₄ | Methanol | 25 | 1 | 100 | 98 | - |
| Ethyl 2-acetamidoacrylate | N-Acetyl-(S)-alanine ethyl ester | [Rh(this compound)(COD)]BF₄ | Ethanol | 25 | 1 | 100 | 94 | - |
| (Z)-α-Benzamidocinnamic acid | N-Benzoyl-(S)-phenylalanine | [Rh(this compound)(COD)]BF₄ | Methanol | 25 | 3 | >95 | 94 | - |
| Methyl 2-acetamido-2-butenoate | N-Acetyl-(S)-2-aminobutanoic acid methyl ester | [Rh(this compound)(COD)]BF₄ | Methanol | 25 | 3 | >95 | 96 | - |
Experimental Protocols
Synthesis of this compound Ligand
The synthesis of this compound can be achieved through various routes, with modern methods often employing phosphine-borane chemistry for better handling and stereocontrol. A general, simplified protocol based on classical methods is outlined below. The original synthesis involved the oxidative coupling of anisyl(phenyl)(methyl)phosphine.[1]
Materials:
-
(S)-Methylphenyl-o-anisylphosphine oxide
-
n-Butyllithium in hexanes
-
Copper(II) chloride
-
Trichlorosilane
-
Triethylamine
-
Anhydrous toluene, THF, and diethyl ether
-
Standard glassware for air-sensitive chemistry (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Resolution of Phosphine Oxide: The racemic methylphenyl-o-anisylphosphine oxide is resolved into its enantiomers using a chiral resolving agent, such as a chiral carboxylic acid, to obtain the (S)-enantiomer.
-
Deprotonation: A solution of (S)-methylphenyl-o-anisylphosphine oxide in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour to ensure complete deprotonation of the methyl group.
-
Oxidative Coupling: Anhydrous copper(II) chloride is added to the reaction mixture at -78 °C. The mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The product is extracted with diethyl ether, and the organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude (S,S)-1,2-bis(phenyl-o-anisylphosphinyl)ethane is purified by column chromatography or recrystallization.
-
Reduction to Diphosphine: The purified bis(phosphine oxide) is dissolved in anhydrous toluene under an inert atmosphere. Triethylamine is added, followed by the dropwise addition of trichlorosilane at 0 °C. The reaction mixture is then heated to reflux for several hours.
-
Workup and Isolation: After cooling to room temperature, the reaction is carefully quenched with degassed 20% aqueous sodium hydroxide. The organic layer is separated, washed with degassed water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under vacuum to yield this compound as a white solid.
Asymmetric Hydrogenation of a Prochiral Enamide
This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an enamide, such as a precursor to L-DOPA.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound
-
Prochiral enamide substrate (e.g., (Z)-α-acetamidocinnamic acid methyl ester)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor (autoclave)
-
Standard glassware for air-sensitive chemistry
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, [Rh(COD)₂]BF₄ and this compound (in a 1:1.1 molar ratio) are dissolved in anhydrous, degassed methanol in a Schlenk flask. The solution is stirred at room temperature for 30 minutes to form the active catalyst complex, [Rh(this compound)(COD)]BF₄.
-
Reaction Setup: The prochiral enamide substrate is placed in a high-pressure hydrogenation reactor. The reactor is sealed and purged several times with an inert gas (nitrogen or argon).
-
Catalyst Introduction: The prepared catalyst solution is transferred to the reactor via cannula under a positive pressure of inert gas.
-
Hydrogenation: The reactor is purged with hydrogen gas. The desired hydrogen pressure (e.g., 3 atm) is applied, and the reaction mixture is stirred at the desired temperature (e.g., 25-50 °C). The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.
-
Workup: Upon completion of the reaction, the reactor is carefully depressurized and purged with an inert gas. The solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography or recrystallization. The enantiomeric excess (ee%) of the product is determined by chiral HPLC or chiral GC analysis.
Mechanistic Insights and Workflows
The mechanism of rhodium-catalyzed asymmetric hydrogenation with chiral diphosphine ligands has been extensively studied. The "unsaturated pathway" is widely accepted, where the olefin coordinates to the rhodium center before the oxidative addition of hydrogen. The enantioselectivity is determined by the relative rates of hydrogenation of the two diastereomeric catalyst-substrate complexes.
Caption: Catalytic cycle for Rh-(S,S)-Dipamp catalyzed asymmetric hydrogenation.
The following diagram illustrates a general workflow for conducting an asymmetric hydrogenation experiment in a research laboratory.
Caption: General workflow for asymmetric hydrogenation.
References
(S,S)-Dipamp: A Deep Dive into the Mechanism of Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the (S,S)-Dipamp ligand and its pivotal role in asymmetric catalysis, with a particular focus on the industrial synthesis of L-DOPA. We will delve into the core mechanism of action, present key performance data, and provide detailed experimental protocols for the synthesis of the ligand, the catalyst, and its application in asymmetric hydrogenation.
Introduction: The Dawn of Industrial Asymmetric Catalysis
The development of the chiral phosphine ligand this compound, chemically known as (1S,2S)-(-)-1,2-bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, by William S. Knowles and his team at Monsanto was a landmark achievement in the field of organic chemistry. This work, which led to Knowles sharing the Nobel Prize in Chemistry in 2001, paved the way for one of the first industrial-scale applications of asymmetric hydrogenation: the synthesis of the anti-Parkinson's drug, L-DOPA.[1][2] The C2-symmetric nature of the this compound ligand, with its stereogenic phosphorus atoms, allows for the creation of a chiral environment around a metal center, typically rhodium, enabling highly enantioselective transformations.[1]
Mechanism of Action: The "Unsaturated Pathway" and the Halpern Model
The widely accepted mechanism for the this compound-rhodium catalyzed asymmetric hydrogenation of prochiral enamides, such as the precursors to L-DOPA, is the "unsaturated pathway," extensively studied by Halpern and others. This model is often referred to as the "anti-lock-and-key" or Halpern mechanism.
The catalytic cycle can be summarized in the following key steps:
-
Catalyst Activation: The precatalyst, typically a rhodium(I) complex with a diolefin ligand like 1,5-cyclooctadiene (COD), is hydrogenated to remove the diolefin and generate a solvated, catalytically active species.
-
Substrate Coordination: The prochiral enamide substrate coordinates to the solvated rhodium catalyst. This coordination occurs through both the carbon-carbon double bond and the amide carbonyl oxygen, forming two diastereomeric catalyst-substrate adducts.
-
Diastereomer Interconversion: The two diastereomeric adducts are in rapid equilibrium. Crucially, the major diastereomer observed in solution is not the one that leads to the major product enantiomer.
-
Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium center of the minor, less stable diastereomer. This is the rate-determining and enantioselectivity-determining step of the catalytic cycle. The higher reactivity of the minor diastereomer is the cornerstone of the "anti-lock-and-key" model.
-
Migratory Insertion: One of the hydride ligands on the rhodium center is transferred to a carbon of the former double bond, forming a rhodium-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the reductive elimination of the hydrogenated product and regeneration of the active catalyst.
This mechanism highlights that the enantioselectivity is a result of kinetic control, where the transition state energy for the oxidative addition of hydrogen to the minor diastereomer is significantly lower than that for the major diastereomer.
Quantitative Performance Data
The this compound-rhodium catalyst system exhibits excellent performance in the asymmetric hydrogenation of precursors to L-DOPA, such as (Z)-α-acetamidocinnamic acid and its derivatives. The following table summarizes key quantitative data from various studies.
| Substrate | Catalyst Loading (mol%) | Pressure (atm H₂) | Solvent | ee (%) | TON | TOF (h⁻¹) | Reference |
| (Z)-α-acetamidocinnamic acid | 0.05 - 1 | 1 - 3 | Methanol | >95 | >1000 | >100 | [2] |
| Methyl (Z)-α-acetamidocinnamate | 0.1 | 3 | Methanol | 96 | 1000 | ~100 | |
| Precursor to L-DOPA | Industrial Process | - | - | ~95 | High | High | [3] |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Specific values for TON and TOF can vary significantly based on reaction conditions.
Experimental Protocols
Synthesis of this compound Ligand
The original synthesis of Dipamp involves the oxidative coupling of a chiral phosphine precursor. A detailed, multi-step synthesis is required to obtain the enantiomerically pure ligand.
Step 1: Synthesis of Methyl(phenyl)(o-anisyl)phosphine Oxide This is a representative procedure and may require optimization.
-
To a solution of phenylmagnesium bromide (prepared from bromobenzene and magnesium) in anhydrous THF at 0 °C, add dropwise a solution of methylphosphonic dichloride in THF.
-
After the addition is complete, the reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford methyl(phenyl)phosphinic chloride.
-
To a solution of o-bromoanisole in anhydrous THF at -78 °C, add n-butyllithium dropwise.
-
After stirring for 1 hour, the solution of methyl(phenyl)phosphinic chloride in THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated.
-
The crude product is purified by chromatography to yield methyl(phenyl)(o-anisyl)phosphine oxide.
Step 2: Resolution of Methyl(phenyl)(o-anisyl)phosphine Oxide
-
The racemic phosphine oxide is resolved using a chiral resolving agent, such as a derivative of tartaric acid, through fractional crystallization to separate the diastereomeric salts.
-
The desired diastereomer is then treated with a base to liberate the enantiomerically pure phosphine oxide.
Step 3: Reduction to (-)-Methyl(phenyl)(o-anisyl)phosphine
-
The enantiomerically pure phosphine oxide is reduced using a reducing agent like trichlorosilane with a tertiary amine base (e.g., triethylamine) in a suitable solvent like toluene. This reduction proceeds with inversion of configuration at the phosphorus center.
-
The reaction mixture is carefully worked up to isolate the chiral phosphine.
Step 4: Oxidative Coupling to form this compound
-
The enantiomerically pure (-)-methyl(phenyl)(o-anisyl)phosphine is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature.
-
The resulting phosphide is then oxidatively coupled using a copper(II) salt, such as copper(II) chloride, to form the ethane-1,2-diyl-bridged diphosphine, this compound.
-
The product is purified by crystallization.
Preparation of [Rh(this compound)(COD)]BF₄ Catalyst
The following protocol is adapted from a patent for the preparation of the rhodium catalyst.
-
In a Schlenk flask under an inert atmosphere, dissolve Rh(COD)(acac) (1 equivalent) in THF.
-
Add 1,5-cyclooctadiene (2 equivalents) to the solution.
-
Heat the mixture to 50 °C.
-
Add a mixture of THF and 54% wt tetrafluoroboric acid in diethyl ether (1.01 equivalents) via syringe, which will result in the immediate formation of a slurry of [Rh(COD)₂]BF₄.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in THF to the slurry over 10 minutes.
-
After stirring for 15 minutes, a clear red solution should form.
-
Partially strip the solvent under vacuum until a slurry remains.
-
Filter the solid, wash with cold THF, and dry under vacuum to yield the [Rh(this compound)(COD)]BF₄ catalyst.
Asymmetric Hydrogenation of (Z)-α-Acetamidocinnamate
This procedure is a general representation of the asymmetric hydrogenation process.
-
In a glovebox, charge a pressure reactor with the substrate, (Z)-α-acetamidocinnamate (100 parts by weight), and a solution of the [Rh(this compound)(COD)]BF₄ catalyst (0.1 to 1 part by weight) in a degassed solvent such as methanol.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 atm).
-
Stir the reaction mixture vigorously at a constant temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by measuring the hydrogen uptake or by analyzing aliquots using techniques like HPLC or GC.
-
Once the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
The product can be isolated by removing the solvent under reduced pressure. The crude product can be purified further if necessary.
-
The enantiomeric excess (ee) of the product is determined by chiral chromatography (HPLC or GC).
Visualizations of Workflows and Relationships
Experimental Workflow: Catalyst Preparation and Asymmetric Hydrogenation
The following diagram illustrates a typical workflow for the preparation of the rhodium catalyst and its subsequent use in an asymmetric hydrogenation experiment.
Conclusion
The this compound ligand remains a cornerstone in the history and practice of asymmetric catalysis. Its successful application in the industrial synthesis of L-DOPA demonstrated the power of chiral phosphine ligands in creating highly enantioselective catalysts. The elucidation of its mechanism of action, particularly the "unsaturated pathway" and the "anti-lock-and-key" model, has provided fundamental insights that have guided the design of new and even more effective chiral ligands. This technical guide has provided a comprehensive overview of the this compound system, from its mechanistic underpinnings to practical experimental protocols, to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
The Discovery and Enduring Legacy of Dipamp: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of the Dipamp ligand stands as a landmark achievement in the field of asymmetric catalysis, paving the way for the industrial-scale synthesis of chiral molecules with high enantiomeric purity. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of Dipamp, a P-chirogenic organophosphorus compound that played a pivotal role in the research that earned William S. Knowles a share of the 2001 Nobel Prize in Chemistry.[1][2] Its most notable application was in the Monsanto process for the synthesis of L-DOPA, a crucial drug for the treatment of Parkinson's disease.[3][4][5] This document will delve into the experimental protocols for its synthesis and use, present quantitative data on its catalytic performance, and visualize key pathways and historical milestones.
Discovery and History: A Timeline of Innovation
The journey of Dipamp's discovery is a compelling narrative of scientific inquiry and industrial application. Here are the key milestones:
Synthesis of (R,R)-Dipamp: An Experimental Protocol
The original synthesis of Dipamp, as detailed by Vineyard, Knowles, and their colleagues, involves a multi-step process starting from anisyl(phenyl)(methyl)phosphine.[3][6] The following is a detailed experimental protocol based on their seminal work.
Experimental Workflow for (R,R)-Dipamp Synthesis
Detailed Methodology:
-
Preparation of Menthyl (–)-P-anisyl-P-phenylphosphinate: Anisyldichlorophosphine is prepared from anisole, PCl₃, and AlCl₃. This is followed by a Grignard reaction with phenylmagnesium bromide to yield anisylphenylchlorophosphine. The crude product is then reacted with (–)-menthol to produce a diastereomeric mixture of menthyl P-anisyl-P-phenylphosphinates. The desired diastereomer is isolated by fractional crystallization.
-
Formation of Methylanisylphenylphosphine Oxide: The purified menthyl phosphinate is treated with methylmagnesium iodide to give optically active methylanisylphenylphosphine oxide.
-
Reduction to Methylanisylphenylphosphine: The phosphine oxide is reduced using trichlorosilane (SiHCl₃) to yield the corresponding optically active phosphine.
-
Oxidative Coupling: The phosphine is deprotonated with sec-butyllithium, and the resulting phosphide is oxidatively coupled using cupric chloride (CuCl₂) to form the diphosphine dioxide, 1,2-bis(methylanisylphenylphosphinyl)ethane.
-
Final Reduction: The diphosphine dioxide is reduced with hexachlorodisilane or trichlorosilane to afford the final product, (R,R)-Dipamp.
Asymmetric Hydrogenation with Rh-Dipamp Catalysts
The true utility of Dipamp lies in its application in asymmetric hydrogenation reactions when complexed with rhodium. These catalysts have demonstrated remarkable enantioselectivity in the reduction of various prochiral olefins, most notably in the synthesis of α-amino acid precursors.
Quantitative Data on Catalytic Performance
The following tables summarize the performance of Rh-(R,R)-Dipamp catalysts in the asymmetric hydrogenation of key substrates.
Table 1: Asymmetric Hydrogenation of the L-DOPA Precursor, (Z)-α-Acetamido-4-hydroxy-3-methoxycinnamic Acid
| Entry | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Solvent | Enantiomeric Excess (ee%) | Reference |
| 1 | 0.05 | 3 | 50 | Isopropanol | 95 | [7] |
| 2 | Not specified | 3 | 25 | Methanol | 96 | [1] |
Table 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Entry | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Solvent | Enantiomeric Excess (ee%) | Reference |
| 1 | Not specified | 1 | 25 | Methanol | 95 | [3] |
| 2 | Not specified | 1 | 25 | Methanol | >95 (S) | [8] |
Table 3: Asymmetric Hydrogenation of Dimethyl Itaconate
| Entry | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Solvent | Enantiomeric Excess (ee%) | Reference |
| 1 | 1 | Not specified | Not specified | Not specified | 98 | [9] |
Table 4: Asymmetric Hydrogenation of Various Enamides
| Substrate | Catalyst | H₂ Pressure (atm) | Temperature (°C) | Solvent | Enantiomeric Excess (ee%) | Reference |
| (Z)-α-Benzamidocinnamic acid | [Rh(diphosphine)]* | 1 | Not specified | Not specified | 94 | [8] |
| N-(1-phenylvinyl)acetamide | Rh-diphosphite | Not specified | Not specified | Not specified | Not specified | [10] |
Catalytic Cycle of Rh-Dipamp in Asymmetric Hydrogenation
The mechanism of Rh-Dipamp catalyzed asymmetric hydrogenation has been a subject of extensive study. The generally accepted mechanism for the hydrogenation of enamides involves an "unsaturated pathway" where the substrate coordinates to the catalyst before the oxidative addition of hydrogen. A key finding is that the major diastereomeric catalyst-substrate adduct is less reactive, and the enantioselectivity arises from the faster reaction of the minor diastereomer (the anti-lock-and-key model).[8]
Conclusion
The discovery and development of the Dipamp ligand marked a pivotal moment in the history of organic synthesis. It not only provided a practical solution for the industrial production of L-DOPA but also laid the groundwork for the rational design of a vast array of chiral phosphine ligands that are now indispensable tools in modern asymmetric catalysis. The principles of P-chirality and C₂-symmetry, elegantly embodied in Dipamp, continue to influence the development of new catalysts for the synthesis of enantiomerically pure compounds, impacting fields from pharmaceuticals to materials science. The legacy of Dipamp serves as a powerful testament to the profound impact of fundamental research on technological advancement and human health.
References
- 1. DIPAMP - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nobelprize.org [nobelprize.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis of the Chiral Ligand (S,S)-Dipamp: A Technical Guide
Introduction: The development of asymmetric catalysis has revolutionized the synthesis of chiral molecules, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. At the heart of many highly enantioselective transformations lies the design and synthesis of chiral ligands. Among these, (S,S)-Dipamp, or (1S,2S)-bis[(2-methoxyphenyl)phenylphosphino]ethane, stands as a landmark P-chiral diphosphine ligand. Its successful application by William S. Knowles in the industrial synthesis of the anti-Parkinson's drug L-DOPA garnered the Nobel Prize in Chemistry in 2001 and marked a pivotal moment in asymmetric hydrogenation.[1] This technical guide provides an in-depth overview of the synthetic routes to this compound, detailing the experimental protocols and key chemical principles for researchers, scientists, and professionals in drug development.
Synthetic Strategies
Two primary strategies have been established for the synthesis of this compound: the classical resolution-based approach developed by Knowles and a more contemporary method utilizing phosphine-borane chemistry pioneered by Imamoto. Both routes offer viable pathways to this important ligand, each with distinct advantages and challenges.
1. The Classical Knowles Synthesis: This original approach relies on the resolution of a racemic phosphine oxide precursor, followed by a stereospecific reduction to the desired phosphine.[2] The key steps involve the synthesis of a racemic P-chiral phosphine, its oxidation, resolution of the resulting phosphine oxide, and finally, reduction to enantiomerically pure this compound.
2. The Imamoto Synthesis using Phosphine-Boranes: A more modern and often more efficient route involves the use of phosphine-borane complexes. This methodology allows for the stereospecific synthesis of P-chiral phosphines, often avoiding the need for classical resolution.[3] The synthesis typically involves the diastereoselective formation of a P-chiral phosphine-borane which can then be deprotected to yield the free phosphine.
Experimental Protocols
The Knowles Synthesis of this compound
This classical synthesis involves a multi-step process beginning with the preparation of a racemic phosphine precursor.
Step 1: Synthesis of Racemic Methyl(phenyl)(o-anisyl)phosphine
This initial step is not detailed in the provided search results but would typically involve the reaction of a Grignard reagent with a dichlorophosphine.
Step 2: Oxidation to Racemic Methyl(phenyl)(o-anisyl)phosphine Oxide
The racemic phosphine is oxidized to the corresponding phosphine oxide. This is a standard transformation often achieving high yields.
Step 3: Resolution of Methyl(phenyl)(o-anisyl)phosphine Oxide
The resolution of the racemic phosphine oxide is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)-menthol, followed by fractional crystallization.
Step 4: Oxidative Coupling of the Enantiomerically Enriched Phosphine Oxide
The resolved (S)-methyl(phenyl)(o-anisyl)phosphine oxide is then subjected to an oxidative coupling reaction to form the bis(phosphine oxide) backbone.[3]
Step 5: Stereospecific Reduction of (S,S)-Bis(phosphine oxide) to this compound
The final step is the stereospecific reduction of the bis(phosphine oxide) to the desired this compound ligand. This reduction must proceed with inversion or retention of configuration at both phosphorus centers to yield the desired stereoisomer. A common reagent for this transformation is trichlorosilane (HSiCl₃) in the presence of a base like triethylamine, which typically proceeds with inversion of stereochemistry.
Table 1: Summary of the Knowles Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Enantiomeric Excess (%) |
| 1 | Synthesis of Racemic Phosphine | Grignard reaction | Data not available | N/A |
| 2 | Oxidation | H₂O₂ or other oxidant | >90 | N/A |
| 3 | Resolution | (-)-Menthol, fractional crystallization | Data not available | >95 (after resolution) |
| 4 | Oxidative Coupling | Lithium diisopropylamide, CuCl₂ | Data not available | >95 |
| 5 | Reduction | HSiCl₃, Et₃N | Data not available | >95 |
The Imamoto Synthesis of this compound via Phosphine-Boranes
This modern approach offers a more direct route to enantiopure P-chiral phosphines.
Step 1: Synthesis of a Diastereomerically Enriched Phosphine-Borane Precursor
This key step involves the reaction of a chiral auxiliary with a phosphorus source to create a diastereomerically enriched phosphine-borane complex.
Step 2: Nucleophilic Displacement and Formation of the Diphosphine Backbone
The diastereomerically pure precursor undergoes nucleophilic displacement reactions to build the this compound backbone while maintaining stereochemical integrity at the phosphorus centers.
Step 3: Deprotection of the Phosphine-Borane Complex
The final step is the removal of the borane protecting groups to yield the free this compound ligand. This is often achieved by reaction with an amine, such as DABCO or morpholine.
Table 2: Summary of the Imamoto Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| 1 | Diastereoselective Synthesis | Chiral auxiliary, PCl₃, Grignard reagents, BH₃ | Data not available | >98 (de) |
| 2 | Coupling Reaction | Organolithium reagents | Data not available | >98 (ee) |
| 3 | Deprotection | DABCO or Morpholine | >90 | >98 (ee) |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams were generated using the DOT language.
Caption: Workflow of the classical Knowles synthesis of this compound.
References
(S,S)-Dipamp: A Technical Guide to a Pioneering Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S,S)-Dipamp, a chiral phosphine ligand that played a pivotal role in the advancement of asymmetric catalysis. This document details its chemical identifiers, physicochemical properties, and key experimental protocols for its synthesis and application, particularly in the landmark industrial synthesis of L-DOPA.
Core Identifiers and Properties
This compound, a member of the family of chiral diphosphine ligands, is distinguished by its C2 symmetry with stereogenic phosphorus atoms. This unique structural feature is central to its efficacy in inducing high enantioselectivity in metal-catalyzed reactions.
| Identifier | Value |
| CAS Number | 97858-62-3[1][2][3] |
| IUPAC Name | (1S,2S)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane[2] |
| Other Names | (S,S)-(+)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane, (S,S)-1,2-Ethanediylbis[(2-methoxyphenyl)phenylphosphine][2] |
| Molecular Formula | C₂₈H₂₈O₂P₂[3] |
| Molecular Weight | 458.47 g/mol [3] |
| InChI | InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m0/s1[1] |
| InChIKey | QKZWXPLBVCKXNQ-ACHIHNKUSA-N |
| SMILES | COc1ccccc1--INVALID-LINK--c3ccccc3OC">P@@c4ccccc4[1] |
Physicochemical Properties
| Property | Value |
| Appearance | White solid[1] |
| Melting Point | 101-105 °C[4] |
| Optical Activity | [α]₂²/D +82° (c = 1 in chloroform) |
| Solubility | Soluble in organic solvents[1] |
Synthesis of this compound
The seminal synthesis of Dipamp, developed by Knowles and his team at Monsanto, involves the oxidative coupling of a chiral phosphine precursor. This method established a practical route to this important class of ligands.
Experimental Protocol: Synthesis of this compound (Conceptual)
The synthesis of this compound is a multi-step process that begins with the preparation of the racemic phosphine oxide, followed by resolution and subsequent chemical transformations.
-
Synthesis of Racemic Anisyl(phenyl)methylphosphine oxide: This precursor can be synthesized through various methods, often involving the reaction of a Grignard reagent with a suitable phosphorus compound.
-
Resolution of the Phosphine Oxide: The racemic phosphine oxide is resolved into its enantiomers using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by fractional crystallization.
-
Reduction of the Chiral Phosphine Oxide: The enantiomerically pure (S)-anisyl(phenyl)methylphosphine oxide is then reduced to the corresponding phosphine using a reducing agent like trichlorosilane (HSiCl₃) with a tertiary amine.
-
Oxidative Coupling: The final step involves the oxidative coupling of two molecules of the chiral phosphine. This can be achieved by reacting the phosphine with a dihaloethane, such as 1,2-dibromoethane, to form the desired this compound ligand.
Application in Asymmetric Catalysis: The Monsanto L-DOPA Process
The most notable application of this compound is in the Monsanto process for the industrial synthesis of L-DOPA, a crucial drug for the treatment of Parkinson's disease. This process, a landmark in industrial chemistry, utilizes a rhodium complex of this compound to catalyze the asymmetric hydrogenation of an enamide precursor with high enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation of L-DOPA Precursor
The following is a generalized experimental protocol for the asymmetric hydrogenation of a typical L-DOPA precursor, (Z)-α-acetamidocinnamic acid or its ester, using a Rh-(S,S)-Dipamp catalyst.
-
Catalyst Preparation: The catalyst precursor, often [Rh(this compound)(COD)]BF₄ (COD = 1,5-cyclooctadiene), is dissolved in a suitable solvent, such as methanol or a mixture of alcohols, under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: The enamide substrate is added to the catalyst solution in a pressure reactor.
-
Hydrogenation: The reactor is purged and then pressurized with hydrogen gas. The reaction is typically carried out at a specific temperature and pressure for a set period. Reaction progress can be monitored by techniques such as TLC or HPLC.
-
Work-up and Product Isolation: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The resulting residue contains the N-acetyl-L-DOPA product.
-
Purification: The product is then purified, often through recrystallization, to yield the highly enantiomerically enriched N-acetyl-L-DOPA.
-
Hydrolysis: The final step involves the hydrolysis of the N-acetyl group to afford L-DOPA.
This pioneering work by Knowles, for which he was a co-recipient of the Nobel Prize in Chemistry in 2001, demonstrated the immense potential of asymmetric catalysis for the efficient synthesis of chiral molecules, profoundly impacting the fields of organic synthesis and drug development.[1][5][6]
References
An In-Depth Technical Guide to Organophosphorus Chiral Ligands for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition-metal-catalyzed asymmetric synthesis is an indispensable tool for the production of enantiomerically pure compounds, which are critical in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] The efficacy of these catalytic transformations is profoundly dependent on the structural and electronic properties of the chiral ligands coordinated to the metal center.[1] Among the vast array of ligands developed, organophosphorus compounds, particularly chiral phosphines, have established a prominent role due to their strong coordination to transition metals and their ability to promote a wide range of catalytic reactions.[1][2]
This guide provides a technical overview of two major classes of organophosphorus chiral ligands: P-chiral phosphines and atropisomeric biaryl phosphines . It details their synthesis, presents their application in key catalytic reactions, provides specific experimental protocols, and summarizes their performance with quantitative data.
Core Concepts and Ligand Classes
Chiral phosphine ligands are broadly categorized based on the origin of their chirality. The two principal classes are those with stereogenic phosphorus atoms (P-chiral) and those with chirality originating from a backbone structure, such as atropisomeric biaryls.[2]
P-Chiral Phosphine Ligands
P-chiral or P-stereogenic phosphines feature a chiral center located directly at the phosphorus atom.[1][2] These ligands are often conformationally rigid and electron-rich, which can lead to exceptional enantioselectivity and high catalytic activity in various asymmetric reactions.[1] A seminal example is DIPAMP, which was famously used in the industrial synthesis of L-DOPA. The development of synthetic methods using phosphine-borane intermediates has significantly improved access to this class of ligands, moving beyond the classical, more challenging routes involving phosphine oxides.[1] Ligands like BisP * and MiniPHOS are modern examples that have demonstrated superior performance in reactions such as asymmetric hydrogenation.
Atropisomeric Biaryl Phosphine Ligands
Atropisomeric ligands derive their chirality from hindered rotation around a C-C or C-N single bond, most commonly in a biaryl scaffold.[3] Celebrated examples like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have become benchmark ligands in asymmetric catalysis. More recent developments have focused on creating ligands with increased steric bulk and specific electronic properties to tackle challenging transformations, such as the construction of sterically hindered tetra-ortho-substituted biaryls via cross-coupling reactions.[3] Ligands like SPhos , KenPhos , and various Kin-Phos derivatives fall into this category and have shown remarkable efficacy in demanding Suzuki-Miyaura couplings.[3]
Key Applications in Asymmetric Catalysis
Organophosphorus chiral ligands are pivotal in a multitude of asymmetric transformations. This section focuses on two of the most significant applications: rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling.
Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a cornerstone of enantioselective synthesis, providing direct access to chiral alkanes, amino acids, and other valuable building blocks.[4] The mechanism, often referred to as the "unsaturate pathway," involves the coordination of the olefin to a solvated Rh(I)-diphosphine complex, followed by the oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. The precise geometry and electronic nature of the P-chiral ligand create a highly specific chiral pocket around the metal center, dictating the facial selectivity of hydrogen addition to the substrate.
Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
Asymmetric Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl compounds.[3] Its asymmetric variant enables the synthesis of axially chiral biaryls, which are privileged structures in many chiral ligands and catalysts. The catalytic cycle involves three main steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The chiral ligand controls the enantioselectivity by influencing the orientation of the two coupling partners prior to the rate-determining reductive elimination step, effectively creating a chiral environment that favors the formation of one atropisomer over the other.
Workflow for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Data Presentation: Performance of Chiral Ligands
Quantitative data is essential for comparing the efficacy of different ligands. The following tables summarize the performance of selected P-chiral and atropisomeric phosphine ligands in the key reactions discussed.
Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
This table presents data for the hydrogenation of a standard benchmark substrate, MAC, using various P-chiral bisphosphine ligands. The results highlight the influence of the ligand's alkyl substituents on enantioselectivity.
| Entry | Chiral Ligand (L) | R in L | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Config. |
| 1 | (S,S)-DIPAMP | o-Anisyl | 200 | 3 | 25 | 12 | 100 | 96 | S |
| 2 | 23a | o-Me | 1000 | 10 | 25 | 12 | 100 | 96 | S |
| 3 | 23b | o-Et | 1000 | 10 | 25 | 12 | 100 | 96 | S |
| 4 | 23c | o-i-Pr | 1000 | 10 | 25 | 12 | 100 | >99 | S |
| 5 | 23d | o-t-Bu | 1000 | 10 | 25 | 12 | 100 | 98 | S |
| Data sourced from a review by Imamoto (2021), which details the performance of various P-chiral phosphines. Ligands 23a-d are (S,S)-1,2-bis[(o-alkylphenyl)phenylphosphino]ethanes. |
Table 2: Pd-Catalyzed Asymmetric Suzuki-Miyaura Coupling for Tetra-ortho-Substituted Biaryls
This table showcases the performance of newly developed C-N axially chiral phosphine ligands in the challenging synthesis of sterically hindered biaryls, demonstrating high yields and enantioselectivities.
| Entry | Aryl Halide (Ar¹-X) | Boronic Acid (Ar²-B(OH)₂) | Ligand (L*) | Yield (%) | er |
| 1 | 1-Bromo-2-methylnaphthalene | 2,6-Dimethylphenylboronic acid | Cyp-KenPhos | 97 | 96:4 |
| 2 | 1-Bromo-2-methylnaphthalene | 2,6-Dimethylphenylboronic acid | Cyp-Kin-Phos | 95 | 97:3 |
| 3 | 1-Iodo-2-methoxynaphthalene | 2,6-Dimethylphenylboronic acid | Cyp-Kin-Phos | 92 | 96:4 |
| 4 | 1-Bromo-2-(trifluoromethyl)benzene | 2,6-Dimethylphenylboronic acid | Cyp-Kin-Phos | 91 | 95:5 |
| 5 | 1-Bromo-2-methylnaphthalene | 2-Methyl-6-nitrophenylboronic acid | Cyp-Kin-Phos | 70 | 97:3 |
| Data sourced from Chan et al. (2022), focusing on the synthesis of tetra-ortho-substituted biaryls.[3] Reaction conditions: Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₃PO₄ (3.0 equiv), Toluene/H₂O (10:1), 60 °C, 48 h. er stands for enantiomeric ratio. |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for researchers. The following protocols provide step-by-step guidance for the synthesis of a key P-chiral ligand and its application in the catalytic reactions discussed.
Protocol 1: Synthesis of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane ((S,S)-t-Bu-BisP)*
This procedure details the synthesis of the phosphine-borane precursor and its subsequent deprotection to yield the free phosphine ligand.
A. Synthesis of (S,S)-1,2-Bis(boranato(tert-butyl)methylphosphino)ethane
-
A flame-dried 500-mL three-necked flask is equipped with a magnetic stir bar, dropping funnel, and argon inlet.
-
The flask is charged with tert-butyl(dimethyl)phosphine-borane (4.60 g, 35 mmol) and diethyl ether (150 mL). The solution is cooled to -78 °C.
-
sec-Butyllithium (1.3 M in cyclohexane/hexane, 27 mL, 35 mmol) is added dropwise over 30 minutes, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 3 hours.
-
In a separate flame-dried flask, CuCl₂ (4.7 g, 35 mmol) is suspended in THF (70 mL) and cooled to -78 °C.
-
The lithiated phosphine-borane solution is transferred via cannula to the CuCl₂ suspension. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm to ambient temperature overnight.
-
The reaction is quenched with aqueous NH₄Cl (saturated solution, 70 mL). The layers are separated, and the aqueous phase is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the title compound as a white solid.
B. Deprotection to (S,S)-t-Bu-BisP *
-
A flame-dried 100-mL two-necked flask is equipped with a magnetic stir bar and argon inlet.
-
The flask is charged with the phosphine-borane adduct from step A (1.14 g, 4.4 mmol) and toluene (35 mL).
-
The mixture is cooled to 0 °C, and trifluoromethanesulfonic acid (1.92 mL, 22 mmol) is added dropwise.
-
The mixture is stirred for 15 minutes at 0 °C and for an additional 45 minutes at ambient temperature.
-
The reaction is carefully quenched by pouring it into a cold (0 °C) aqueous solution of NaOH (2 M, 70 mL).
-
The layers are separated, and the aqueous phase is extracted with toluene (2 x 30 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under vacuum to yield (S,S)-t-Bu-BisP* as a colorless oil, which is handled under an inert atmosphere.
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of MAC
This is a general procedure for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) using an in situ prepared Rh-phosphine catalyst.
-
In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and the chiral phosphine ligand (e.g., (S,S)-t-Bu-BisP*, 2.9 mg, 0.011 mmol).
-
Anhydrous, degassed methanol (5 mL) is added, and the solution is stirred for 20 minutes to form the catalyst precursor.
-
In a separate flask, methyl (Z)-α-acetamidocinnamate (MAC, 220 mg, 1.0 mmol) is dissolved in anhydrous, degassed methanol (5 mL).
-
The substrate solution is transferred via cannula to a stainless-steel autoclave that has been purged with argon.
-
The catalyst solution is then transferred to the autoclave via cannula.
-
The autoclave is sealed, purged three times with H₂ gas, and then pressurized to the desired pressure (e.g., 10 atm).
-
The reaction is stirred at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., hexane/ethyl acetate eluent) to yield the product, N-acetyl-L-phenylalanine methyl ester.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 3: Pd-Catalyzed Asymmetric Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of axially chiral tetra-ortho-substituted biaryls.[3]
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), (R)-Cyp-Kin-Phos ligand (10.8 mg, 0.02 mmol, 10 mol%), and K₃PO₄ (127 mg, 0.6 mmol, 3.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
1-Bromo-2-methylnaphthalene (44 mg, 0.2 mmol, 1.0 equiv), 2,6-dimethylphenylboronic acid (45 mg, 0.3 mmol, 1.5 equiv), and degassed toluene/H₂O (10:1, 1.1 mL) are added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is stirred vigorously in an oil bath preheated to 60 °C for 48 hours.
-
The reaction is cooled to room temperature, diluted with ethyl acetate (10 mL), and filtered through a pad of Celite.
-
The filtrate is washed with water (5 mL) and brine (5 mL), then dried over anhydrous Na₂SO₄.
-
The solvent is removed in vacuo, and the crude residue is purified by preparative thin-layer chromatography (TLC) on silica gel to afford the atropisomeric biaryl product.
-
The enantiomeric ratio (er) is determined by chiral HPLC analysis.
Conclusion
Organophosphorus chiral ligands are foundational to modern asymmetric catalysis. The rational design of both P-chiral and atropisomeric phosphines continues to push the boundaries of enantioselectivity and substrate scope. P-chiral ligands like BisP* demonstrate how fine-tuning the steric and electronic environment directly at the phosphorus atom can lead to nearly perfect enantiocontrol in hydrogenation reactions.[1] Concurrently, the development of sophisticated atropisomeric ligands like Kin-Phos enables challenging cross-coupling reactions to construct highly congested and valuable chiral biaryl scaffolds.[3] The detailed protocols and comparative data provided in this guide serve as a practical resource for researchers aiming to leverage these powerful catalytic tools in the synthesis of complex, high-value chiral molecules for drug discovery and development.
References
A Technical Guide to the Nobel Prize-Winning Chemistry of Asymmetric Hydrogenation with the DIPAMP Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the seminal work on asymmetric hydrogenation using the DIPAMP ligand, a discovery that formed a cornerstone of the 2001 Nobel Prize in Chemistry. The development of this technology revolutionized pharmaceutical manufacturing, enabling the large-scale, enantioselective synthesis of chiral molecules. We will delve into the core chemistry, present key performance data, detail experimental methodologies, and visualize the fundamental concepts that underpin this landmark achievement.
The 2001 Nobel Prize: A Paradigm Shift in Catalysis
The 2001 Nobel Prize in Chemistry was jointly awarded to William S. Knowles, Ryoji Noyori, and K. Barry Sharpless for their work on chirally catalyzed synthesis reactions.[1][2] Knowles and Noyori were specifically recognized for their contributions to asymmetric hydrogenation, while Sharpless was honored for his work on asymmetric oxidation.[2][3]
Working at Monsanto Company, William S. Knowles pioneered the industrial application of asymmetric hydrogenation.[1][4] His research was driven by the need for an efficient synthesis of the L-enantiomer of DOPA (L-DOPA), a crucial drug for treating Parkinson's disease.[1][4] Prior methods produced a racemic mixture, requiring a difficult resolution process where 50% of the material (the D-DOPA enantiomer) was discarded.[5] Knowles's breakthrough was the development of a chiral catalyst that could selectively produce the desired L-enantiomer, marking the first industrial-scale catalytic asymmetric synthesis.[1][3]
The key to this success was the design of novel chiral phosphine ligands, culminating in the highly effective C₂-symmetric diphosphine ligand known as DIPAMP.[1][3][6]
The DIPAMP Ligand: Structure and Significance
DIPAMP ((R,R)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane) is a chelating diphosphine ligand where the chirality resides on the phosphorus atoms themselves.[3][7] This was a crucial design feature; Knowles and his team initially hypothesized that chirality directly on the phosphorus atom was essential for high enantioselectivity.[7][8] While this was later shown not to be a universal requirement, it was the guiding principle that led to the success of DIPAMP.[7][8]
The C₂-symmetry of the ligand is critical. When coordinated to a rhodium metal center, DIPAMP creates a rigid and well-defined chiral environment. This chiral pocket forces the prochiral substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer upon hydrogenation.
Caption: Logical flow from DIPAMP's structural features to high enantioselectivity.
The Monsanto L-DOPA Process: A Landmark Application
The industrial synthesis of L-DOPA was the flagship application of the Rh-DIPAMP catalyst system. The process involves the asymmetric hydrogenation of an enamide precursor, (Z)-α-acetamidocinnamic acid derivative, to yield the protected amino acid, which is then hydrolyzed to give L-DOPA.
The Rh-DIPAMP catalyst demonstrated exceptional performance, achieving high yields and, most importantly, high enantiomeric excess (e.e.).
Quantitative Performance Data
The following table summarizes the typical performance of the [Rh(DIPAMP)]+ catalyst in the Monsanto L-DOPA process.
| Parameter | Value | Reference |
| Substrate | (Z)-α-(acetamido)-4-hydroxy-3-methoxycinnamic acid | [1] |
| Catalyst | [Rh((R,R)-DIPAMP)(COD)]⁺BF₄⁻ | [3] |
| Enantiomeric Excess (e.e.) | 95% - 97.5% | [3][5] |
| Chemical Yield | Quantitative | [3] |
| Substrate-to-Catalyst Ratio | ~20,000 : 1 | [9] |
| Conditions | Methanol, ~50°C, H₂ (3 atm) | [9] |
Catalytic Mechanism and Experimental Protocols
The mechanism of rhodium-catalyzed asymmetric hydrogenation has been extensively studied. The currently accepted model involves the formation of a catalyst-substrate adduct, followed by the rate-determining oxidative addition of hydrogen and subsequent reductive elimination of the product. Interestingly, it was found that the major diastereomeric catalyst-substrate adduct is often less reactive than the minor diastereomer. The higher reactivity of this minor species is what ultimately leads to the high enantioselectivity of the final product, a concept known as the "anti-lock-and-key" mechanism.[10]
// Define Nodes Prep [label="1. Catalyst Precursor\nPreparation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="2. In-situ Catalyst\nActivation (Hydrogenolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="3. Hydrogenation\nReaction", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="4. Solvent Removal\n& Product Isolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="5. Acid Hydrolysis\nof Acetamido Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="6. Enantiomeric Excess\nAnalysis (Chiral HPLC)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define Edges Prep -> Activation [label="Dissolve in Solvent\n(e.g., Methanol)"]; Activation -> Reaction [label="Add Substrate,\nPressurize with H₂"]; Reaction -> Workup [label="Reaction Complete"]; Workup -> Hydrolysis [label="Crude Product"]; Hydrolysis -> Analysis [label="Final L-DOPA Product"]; } Caption: General experimental workflow for L-DOPA synthesis via asymmetric hydrogenation.
Detailed Experimental Protocols
The following are representative protocols based on the original research for laboratory-scale synthesis.
Protocol 1: Preparation of the Catalyst Precursor
A common catalyst precursor is [Rh((R,R)-DIPAMP)(COD)]⁺BF₄⁻.
-
Materials : [Rh(COD)Cl]₂ (dimer), (R,R)-DIPAMP ligand, AgBF₄, acetone, diethyl ether.
-
Procedure :
-
In a nitrogen-purged flask, dissolve [Rh(COD)Cl]₂ and a slight molar excess (e.g., 2.2 equivalents) of (R,R)-DIPAMP in degassed acetone.
-
Stir the solution at room temperature for 1 hour.
-
Add a molar equivalent of AgBF₄ to the solution to precipitate AgCl.
-
Stir for an additional 30 minutes in the dark.
-
Filter the solution through Celite under nitrogen to remove the AgCl precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the orange, air-stable solid product by adding diethyl ether. [9] * Isolate the solid by filtration, wash with ether, and dry under vacuum.
-
Protocol 2: Asymmetric Hydrogenation of L-DOPA Precursor
-
Materials : (Z)-α-(acetamido)-4-hydroxy-3-methoxycinnamic acid (substrate), [Rh((R,R)-DIPAMP)(COD)]⁺BF₄⁻ (catalyst precursor), methanol (degassed), H₂ gas.
-
Procedure :
-
In a stainless-steel autoclave or a suitable pressure vessel, charge the substrate and the catalyst precursor. A substrate-to-catalyst molar ratio of 10,000:1 to 20,000:1 is typical for industrial processes. [9] * Add degassed methanol as the solvent.
-
Seal the vessel, purge several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3 atm).
-
Heat the reaction mixture to approximately 50°C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake.
-
Once the reaction is complete (hydrogen uptake ceases), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
The resulting solution contains the N-acetyl-L-DOPA product.
-
Protocol 3: Product Isolation and Analysis
-
Isolation :
-
Remove the methanol solvent from the reaction mixture under reduced pressure.
-
The crude N-acetyl-L-DOPA can then be carried forward. For final L-DOPA, proceed to hydrolysis by refluxing with aqueous acid (e.g., HBr).
-
-
Analysis of Enantiomeric Excess (e.e.) :
-
The e.e. of the N-acetylated product or the final L-DOPA is determined using chiral High-Performance Liquid Chromatography (HPLC). [11] * A chiral stationary phase column (e.g., teicoplanin-based) is used. [11] * The mobile phase and detection wavelength (e.g., 254 nm) must be optimized to achieve baseline separation of the L- and D-enantiomers. [11][12] * The e.e. is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [(Area_L - Area_D) / (Area_L + Area_D)] x 100.
-
Conclusion
The development of the Rh-DIPAMP catalyst system by William S. Knowles and his team at Monsanto was a monumental achievement in chemistry. It not only provided a cost-effective and efficient route to the essential drug L-DOPA but also demonstrated the immense power of asymmetric catalysis. This work laid the foundation for the development of a vast array of chiral ligands and catalytic systems that are now indispensable tools in academic research and the pharmaceutical industry, enabling the synthesis of complex chiral molecules with exquisite control.
References
- 1. nobelprize.org [nobelprize.org]
- 2. William Standish Knowles - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. William S. Knowles | Nobel Prize, Catalysis & Synthesis | Britannica [britannica.com]
- 5. William S Knowles, Nobelist for L-DOPA process dies at 95 [stlacs.org]
- 6. DIPAMP - Wikipedia [en.wikipedia.org]
- 7. 20.210.105.67 [20.210.105.67]
- 8. Asymmetric hydrogenations (Nobel lecture) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nobelprize.org [nobelprize.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green Multi-Platform Solution for the Quantification of Levodopa Enantiomeric Excess in Solid-State Mixtures for Pharmacological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to C₂-Symmetric Diphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
C₂-symmetric diphosphine ligands represent a cornerstone of modern asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Their unique structural feature—a two-fold rotational axis of symmetry—reduces the number of possible diastereomeric transition states in a catalytic cycle, thereby simplifying the stereochemical outcome and often leading to superior enantiocontrol.[1][2] This technical guide provides a comprehensive overview of the core principles, synthesis, and application of these "privileged ligands," with a focus on their role in developing stereochemically complex molecules relevant to the pharmaceutical industry. Detailed experimental protocols, quantitative performance data, and workflow visualizations are presented to equip researchers with the foundational knowledge required for their effective application.
Introduction: The Principle and Advantage of C₂-Symmetry
In the realm of asymmetric catalysis, the design of the chiral ligand is paramount to achieving high levels of stereoselectivity.[3][4] The concept of using C₂-symmetric ligands was a significant breakthrough, pioneered by Dang and Kagan with the development of DIOP.[1] The rationale behind this design is that the C₂ symmetry reduces the number of possible isomeric metal complexes and competing reaction pathways, which can have a beneficial effect on enantioselectivity.[1][2] This principle has guided the development of numerous highly successful diphosphine ligands, including the Nobel Prize-winning work by William S. Knowles on DIPAMP for the industrial production of L-DOPA.[2][4]
The efficacy of these ligands stems from their ability to create a well-defined and rigid chiral environment around a metal center. This steric and electronic influence dictates the facial selectivity of substrate coordination, ultimately leading to the preferential formation of one enantiomer of the product.
Caption: A generic C₂-symmetric diphosphine ligand is indistinguishable after a 180° rotation.
Classification of C₂-Symmetric Diphosphine Ligands
C₂-symmetric diphosphine ligands can be broadly categorized based on the source of their chirality. The three main classes are those with atropisomerism (axial chirality), those with stereogenic centers on the chelating backbone, and those with planar chirality.
Caption: Classification of C₂-symmetric diphosphine ligands based on the origin of chirality.
-
Atropisomeric Ligands: These ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), possess a chiral axis due to hindered rotation around a single bond. They are among the most successful and widely used ligands in asymmetric catalysis.[5]
-
Chiral Backbone Ligands: Ligands like DuPhos (1,2-bis(2,5-dialkylphospholano)benzene) derive their chirality from stereogenic carbon centers in the backbone connecting the two phosphorus atoms.[2]
-
Planar Chirality Ligands: This class, which includes ferrocene-based ligands like JOSIPHOS and the more recent f-DPE ligands, has a chiral plane as its defining feature.[6]
Synthesis and Experimental Protocols
The synthesis of these ligands is a critical aspect of their application. While numerous synthetic routes exist, this section provides a detailed, literature-derived protocol for the synthesis of (R)-(+)-BINAP, a representative atropisomeric ligand.
Detailed Protocol: Synthesis of (R)-(+)-BINAP
This two-step procedure is adapted from a well-established Merck Inc. synthesis, which starts from enantiomerically pure 1,1'-bi-2-naphthol (BINOL) and preserves stereochemistry throughout.[5][7]
Step A: Preparation of (R)-1,1'-bi-2-naphthol ditriflate [8]
-
Charge an oven-dried 100-mL single-necked flask with (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol, >99% ee) and a magnetic stir bar.
-
Under a nitrogen atmosphere, add dry methylene chloride (60 mL).
-
Cool the mixture to 5–10°C using an ice bath.
-
Add dry pyridine (7.2 mL, 90 mmol) followed by the slow addition of trifluoromethanesulfonic (triflic) anhydride (20.0 g, 70 mmol).
-
After addition is complete, allow the solution to warm to room temperature and stir overnight (approx. 17 hours).
-
Add hexane (60 mL) to the reaction mixture.
-
Filter the mixture through a pad of silica gel (50 g). Wash the silica gel with a 1:1 mixture of hexane/CH₂Cl₂ (200 mL).
-
Concentrate the resulting filtrate under vacuum to yield the ditriflate as a white solid (approx. 15.4 g, 94% yield).
Step B: Preparation of (R)-(+)-BINAP via Nickel-Catalyzed Phosphinylation [8]
-
Charge an oven-dried 250-mL single-necked flask with [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe) (1.1 g, 2 mmol) and a magnetic stir bar.
-
Purge the flask with nitrogen.
-
Add anhydrous dimethylformamide (DMF, 40 mL) via syringe, followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature.
-
Heat the resulting dark red solution to 100°C for 30 minutes.
-
In a separate flask, dissolve the chiral ditriflate from Step A (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 9.0 g, 80 mmol) in anhydrous DMF (60 mL).
-
Add this solution to the heated nickel catalyst mixture.
-
Add three additional portions of diphenylphosphine (3 x 2 mL) at 1, 3, and 7 hours.
-
Maintain the reaction at 100°C for 2–3 days until the ditriflate is consumed (monitored by HPLC or TLC).
-
Cool the dark brown solution to -15 to -20°C and stir for 2 hours to crystallize the product.
-
Filter the solid, wash with cold methanol (2 x 20 mL), and dry under vacuum to yield (R)-(+)-BINAP as a white to off-white crystalline solid (approx. 9.6 g, 77% yield).
Applications in Asymmetric Catalysis
C₂-symmetric diphosphine ligands have been successfully applied to a vast array of transformations. Asymmetric hydrogenation of prochiral olefins and ketones remains one of their most significant applications, particularly in the synthesis of chiral amino acids, pharmaceuticals, and agrochemicals.[3][9]
Asymmetric Hydrogenation
The rhodium and ruthenium complexes of ligands like DuPhos and BINAP are highly effective catalysts for the enantioselective hydrogenation of various substrates. A key industrial example is the hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) to produce a precursor to L-Dopa.[9] The performance of these catalysts is exceptional, often achieving very high enantiomeric excess (ee) and turnover numbers (TON).
Caption: Simplified catalytic cycle for metal-catalyzed asymmetric hydrogenation.
Performance Data
The following tables summarize the performance of selected C₂-symmetric diphosphine ligands in benchmark asymmetric hydrogenation reactions.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Ligand | Metal | S/C Ratio | H₂ (psi) | Temp (°C) | Solvent | ee (%) | Ref |
|---|---|---|---|---|---|---|---|
| (R,R)-Et-DuPhos | Rh | 10,000 | 50 | RT | MeOH | >99 (R) | [9] |
| (S)-BINAP | Ru | 1,000 | 1,470 | 50 | EtOH/CH₂Cl₂ | 92 (S) |
| (R,R)-DIPAMP | Rh | 20,000 | 45 | 50 | MeOH | 95 (R) |[4] |
Table 2: Asymmetric Hydrogenation of Other Prochiral Substrates
| Ligand | Metal | Substrate | S/C Ratio | ee (%) | Product Application | Ref |
|---|---|---|---|---|---|---|
| (S,S)-Et-DuPhos | Rh | 2-Methylenesuccinamic acid | 100,000 | 96 (R) | Chiral intermediate | [10] |
| (R)-BINAP | Ru | Naproxen precursor | >1,000 | >97 (S) | Anti-inflammatory drug |
| f-DPE | Rh | 2-Aryl acrylic acids | 1,000 | up to 99 | Ibuprofen, Naproxen |[6] |
Experimental Workflow for Catalytic Screening
Executing an asymmetric hydrogenation reaction requires careful handling of air-sensitive reagents and precise analysis of the results.
Caption: Standard experimental workflow for an asymmetric hydrogenation reaction.
General Protocol: Asymmetric Hydrogenation of MAC
This procedure is a representative example for screening a catalyst like [Rh((R,R)-Et-DuPhos)(COD)]BF₄.[9]
-
Catalyst Preparation: In an inert atmosphere glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 eq) and the C₂-symmetric diphosphine ligand (e.g., (R,R)-Et-DuPhos, ~1.1 eq) in a degassed solvent like methanol. Stir for 15-20 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: In a separate vial, dissolve the substrate (e.g., methyl (Z)-α-acetamidocinnamate, 1000-100,000 eq) in degassed methanol.
-
Autoclave Loading: Place the substrate solution into a glass-lined stainless steel autoclave. Add the catalyst solution via syringe.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel with H₂ gas (3 cycles) before pressurizing to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time or until hydrogen uptake ceases.
-
Work-up: Carefully vent the excess hydrogen. Open the autoclave and pass the reaction mixture through a short plug of silica gel to remove the metal catalyst.
-
Analysis: Concentrate the filtrate under reduced pressure. Determine the conversion rate by ¹H NMR or GC analysis. Determine the enantiomeric excess by chiral HPLC analysis, comparing the product to racemic and authentic chiral standards.
Conclusion
C₂-symmetric diphosphine ligands are indispensable tools in asymmetric synthesis. Their rational design, based on the principle of symmetry, has consistently delivered catalysts of high activity and exceptional enantioselectivity. From the atropisomeric BINAP to the backbone-chiral DuPhos, these ligands have enabled the efficient, large-scale production of complex chiral molecules, profoundly impacting the fields of drug development and materials science. The continued exploration of novel C₂-symmetric scaffolds promises to further expand the capabilities of asymmetric catalysis, addressing the ever-increasing demand for enantiomerically pure compounds.
References
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of C2-Symmetric Chiral Diphosphine Ligands for Highly Enantioselective Hydrogenation Assisted by Ion Pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ajchem-b.com [ajchem-b.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Preparation of (S,S)-DIPAMP Rhodium Catalyst
Audience: Researchers, scientists, and drug development professionals in the field of asymmetric catalysis.
Introduction: The (S,S)-DIPAMP rhodium catalyst is a highly effective homogeneous catalyst for asymmetric hydrogenation reactions, enabling the stereoselective synthesis of chiral molecules. DIPAMP, or (1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane), was one of the first C₂-symmetric chiral diphosphine ligands developed and successfully applied in an industrial process—the Monsanto synthesis of L-DOPA. This protocol details the preparation of the cationic rhodium(I) catalyst, specifically [Rh(this compound)(COD)]BF₄, from the chiral ligand and a suitable rhodium precursor. This catalyst is typically generated in situ or isolated as a stable, orange-red solid.
I. Synthesis Overview
The preparation involves the reaction of the commercially available or pre-synthesized this compound ligand with a rhodium(I) precursor, bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄), in an inert solvent. The diphosphine ligand displaces one of the 1,5-cyclooctadiene (COD) ligands to form the stable, chiral catalyst complex.
II. Experimental Protocol
This protocol describes the synthesis of [this compound]Rh(COD)]BF₄. All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox. Solvents should be deoxygenated and dried prior to use.
Materials and Reagents:
-
This compound (M.W. 498.53 g/mol )
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄ (M.W. 405.99 g/mol )
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O) or Pentane, anhydrous
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
-
Cannula or syringe for liquid transfers
-
Filter cannula or fritted glass filter
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add this compound (1.05 eq) and [Rh(COD)₂]BF₄ (1.00 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (approx. 5-10 mL per 100 mg of Rh precursor) to the flask via cannula or syringe.
-
Reaction: Stir the resulting solution at room temperature. The reaction is typically rapid, and a color change to a clear orange or orange-red solution is observed within 15-30 minutes. The reaction progress can be monitored by ³¹P NMR spectroscopy until the signal for free DIPAMP has disappeared.
-
Product Isolation:
-
Reduce the volume of the solvent in vacuo until the solution is concentrated.
-
Add anhydrous diethyl ether or pentane dropwise to the stirred solution until precipitation of an orange solid is complete.
-
Isolate the solid product by filtration through a fritted glass filter under inert atmosphere.
-
-
Washing and Drying: Wash the collected orange powder with two portions of cold, anhydrous diethyl ether or pentane to remove any soluble impurities.
-
Drying: Dry the isolated product under high vacuum for several hours to yield the [Rh(this compound)(COD)]BF₄ catalyst as a stable, orange powder. Store the final product under an inert atmosphere and protect it from light.
III. Data Presentation
Table 1: Reagent Quantities and Product Yield
| Compound | M.W. ( g/mol ) | Equivalents | Amount |
|---|---|---|---|
| [Rh(COD)₂]BF₄ | 405.99 | 1.00 | User-defined |
| This compound | 498.53 | 1.05 | Calculated |
| [Rh(this compound)(COD)]BF₄ | 756.38 | --- | Expected Yield: >90% |
Table 2: Characterization Data
| Analysis | Specification |
|---|---|
| Appearance | Orange to orange-red powder[1] |
| ³¹P NMR (in CDCl₃ or CD₂Cl₂) | Doublet, δ ≈ 65-70 ppm, J(Rh-P) ≈ 150 Hz |
| Stability | Air-sensitive, especially in solution[1] |
Note: Spectroscopic values are approximate and may vary slightly based on the solvent and instrument used. The large Rhodium-Phosphorus coupling constant (J(Rh-P)) is characteristic of the formation of the chelate complex.
IV. Visualization of the Synthesis Workflow
The following diagram illustrates the straightforward workflow for the preparation of the this compound rhodium catalyst.
Caption: Workflow for the synthesis of the [Rh(this compound)(COD)]BF₄ catalyst.
Safety Precautions:
-
Handle all reagents and the final product under an inert atmosphere to prevent decomposition.
-
Rhodium compounds are precious and potentially toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a well-ventilated fume hood.
References
Application Notes: Asymmetric Hydrogenation of Enamides with (S,S)-Dipamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a powerful tool in organic synthesis for the creation of chiral molecules. Among the pioneering catalysts in this field is the rhodium complex of the chiral diphosphine ligand, (S,S)-Dipamp ((1R,2R)-Bis[(2-methoxyphenyl)phenylphosphino]ethane). This catalyst system has demonstrated exceptional enantioselectivity in the hydrogenation of prochiral enamides, most notably in the industrial synthesis of the anti-Parkinson's drug, L-DOPA.[1][2] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of this compound in the asymmetric hydrogenation of enamides.
The high efficiency of this catalytic system is attributed to the formation of a catalyst-substrate complex that, contrary to the traditional "lock-and-key" model, proceeds through a more reactive minor diastereomer to yield the major enantiomeric product. This "anti-lock-and-key" mechanism is a key aspect of its success.[3][4][5]
Data Presentation
The following tables summarize the quantitative data for the asymmetric hydrogenation of various enamide substrates using Rh-(S,S)-Dipamp catalysts.
Table 1: Asymmetric Hydrogenation of (Z)-α-Acetamidocinnamic Acid and its Derivatives
| Substrate | Catalyst | Solvent | Pressure (atm H₂) | Temp (°C) | e.e. (%) | Product Configuration |
| (Z)-α-Acetamidocinnamic acid | [Rh(COD)(this compound)]BF₄ | EtOH/H₂O | 3 | 25 | 95 | S |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(this compound)]BF₄ | MeOH | 3 | 25 | 96 | S |
| Ethyl (Z)-α-acetamidocinnamate | [Rh(COD)(this compound)]BF₄ | EtOH | 3 | 25 | 94 | S |
Table 2: Asymmetric Hydrogenation of Various Enamides
| Substrate | Catalyst | Solvent | Pressure (atm H₂) | Temp (°C) | e.e. (%) | Product Configuration |
| N-Acetyl-α-phenylenamide | [Rh(COD)(this compound)]BF₄ | MeOH | 50 | 50 | >99 | R |
| N-Acetyl-α-(p-tolyl)enamide | [Rh(COD)(this compound)]BF₄ | MeOH | 50 | 50 | 98 | R |
| N-Acetyl-α-(m-methoxyphenyl)enamide | [Rh(COD)(this compound)]BF₄ | MeOH | 50 | 50 | 98 | R |
| N-Acetyl-α-(1-naphthyl)enamide | [Rh(COD)(this compound)]BF₄ | MeOH | 50 | 50 | 95 | R |
Experimental Protocols
I. Preparation of the Catalyst Precursor: [Rh(COD)(this compound)]BF₄
This procedure describes the in situ preparation of the active catalyst. Alternatively, the isolated complex is commercially available.
Materials:
-
[Rh(COD)₂]BF₄ (1,5-Cyclooctadiene)rhodium tetrafluoroborate
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., Methanol, Ethanol, or Dichloromethane)
-
Schlenk flask or similar inert atmosphere glassware
-
Magnetic stirrer
-
Syringe and needles
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve [Rh(COD)₂]BF₄ (1 mol equivalent) in the chosen anhydrous, deoxygenated solvent.
-
In a separate flask, dissolve this compound (1.05 mol equivalent) in the same solvent.
-
Slowly add the this compound solution to the rhodium precursor solution via syringe with stirring.
-
Stir the resulting orange-red solution at room temperature for 30 minutes to allow for complete ligand exchange and formation of the active catalyst complex. The solution is now ready for the hydrogenation reaction.
II. General Procedure for the Asymmetric Hydrogenation of an Enamide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Enamide substrate
-
In situ prepared [Rh(COD)(this compound)]BF₄ solution (from Protocol I)
-
Anhydrous, deoxygenated solvent (matching the catalyst preparation)
-
High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware for workup and purification (e.g., rotary evaporator, chromatography equipment)
Procedure:
-
In a clean, dry hydrogenation vessel, add the enamide substrate.
-
Under a stream of inert gas, transfer the freshly prepared catalyst solution to the hydrogenation vessel containing the substrate. The typical substrate-to-catalyst ratio (S/C) ranges from 100:1 to 10,000:1.[2]
-
Seal the hydrogenation vessel and purge it several times with hydrogen gas to remove any residual air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-50 atm).
-
Commence stirring and maintain the reaction at the desired temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
The crude product can be purified by standard methods such as column chromatography, crystallization, or distillation to yield the chiral amide.
-
Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for the asymmetric hydrogenation of enamides using this compound.
Caption: Catalytic cycle for the Rh-(S,S)-Dipamp mediated asymmetric hydrogenation of enamides.
References
Synthesis of L-DOPA via Asymmetric Hydrogenation using a Rhodium-(S,S)-Dipamp Catalyst: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-DOPA (L-3,4-dihydroxyphenylalanine) is a cornerstone therapy for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain. The synthesis of enantiomerically pure L-DOPA is of significant pharmaceutical importance. The Monsanto process, a landmark in industrial asymmetric catalysis, utilizes a chiral rhodium catalyst with the (S,S)-Dipamp ligand to achieve high enantioselectivity in the hydrogenation of a prochiral enamide precursor.[1] This document provides detailed application notes and protocols for the synthesis of L-DOPA based on this seminal work, intended for researchers, scientists, and professionals in drug development.
Data Presentation
The following table summarizes the key quantitative data for the asymmetric hydrogenation step in the synthesis of L-DOPA using the [Rh(this compound)(COD)]BF₄ catalyst.
| Parameter | Value | Notes |
| Catalyst | [Rh(this compound)(COD)]BF₄ | (S,S)-1,2-Bis[(o-methoxyphenyl)phenylphosphino]ethane rhodium(I) tetrafluoroborate |
| Substrate | (Z)-α-Acetamido-4-hydroxy-3-methoxycinnamic acid | The prochiral enamide precursor. |
| Solvent | Alcohol-water mixture (e.g., Methanol/Water, Ethanol/Water) | A slurry of the substrate is used.[2] |
| Temperature | Typically ambient temperature (e.g., 25 °C) | The reaction is generally run at or near room temperature. |
| Hydrogen Pressure | 1 - 5 atm | The enantioselectivity can be influenced by pressure.[3] |
| Substrate/Catalyst Ratio (mol/mol) | ~20,000 : 1 | Demonstrates the high efficiency of the catalyst.[2] |
| Enantiomeric Excess (ee) | ~95% | Yielding predominantly the L-enantiomer.[2] |
| Reaction Time | Fast | The hydrogenation step is known to be rapid. |
| Product of Hydrogenation | N-acetyl-L-DOPA | The direct product of the asymmetric hydrogenation. |
| Final Product | L-DOPA | Obtained after hydrolysis of the N-acetyl group. |
Experimental Protocols
This section outlines the step-by-step procedures for the synthesis of L-DOPA, from the preparation of the enamide precursor to the final product.
Protocol 1: Synthesis of (Z)-α-Acetamido-4-hydroxy-3-methoxycinnamic acid (Enamide Precursor)
This protocol is based on the Erlenmeyer azlactone synthesis.
Materials:
-
Vanillin
-
N-acetylglycine
-
Sodium acetate (anhydrous)
-
Acetic anhydride
-
Pyridine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine vanillin, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride.
-
Add a catalytic amount of pyridine.
-
Heat the mixture to reflux with stirring for 1-2 hours. The reaction mixture will turn a deep red color.
-
Cool the reaction mixture to room temperature and then chill in an ice bath to induce crystallization of the azlactone intermediate.
-
Collect the crystalline azlactone by filtration and wash with cold water and then a small amount of cold ethanol.
-
Hydrolyze the azlactone to the desired enamide by dissolving it in a suitable solvent (e.g., aqueous acetone) and adding a base (e.g., sodium hydroxide solution) at room temperature.
-
Stir the mixture until the hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Asymmetric Hydrogenation of the Enamide Precursor
Materials:
-
(Z)-α-Acetamido-4-hydroxy-3-methoxycinnamic acid
-
[Rh(this compound)(COD)]BF₄ catalyst
-
Methanol (or other suitable alcohol)
-
Water
-
Hydrogen gas
-
Hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
In the reactor vessel, prepare a slurry of the (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid in a mixture of methanol and water.[2]
-
In a separate vial, dissolve the [Rh(this compound)(COD)]BF₄ catalyst in a small amount of deoxygenated methanol under an inert atmosphere.
-
Transfer the catalyst solution to the reactor vessel containing the substrate slurry using a cannula or a syringe.
-
Seal the reactor and purge several times with hydrogen gas to remove the inert atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 atm).
-
Begin vigorous stirring and maintain the reaction at ambient temperature.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically fast.
-
Once the hydrogen uptake ceases, indicating the reaction is complete, vent the reactor and purge with an inert gas.
-
The product, N-acetyl-L-DOPA, will be present as a slurry.[2] The product can be isolated by filtration, leaving the catalyst in the mother liquor.[2]
Protocol 3: Hydrolysis of N-acetyl-L-DOPA to L-DOPA
Materials:
-
N-acetyl-L-DOPA
-
Aqueous hydrohalic acid (e.g., 48% HBr or concentrated HCl)[4]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the N-acetyl-L-DOPA in an aqueous hydrohalic acid solution.[4]
-
Heat the mixture to reflux with stirring.[4] The reaction can be monitored by TLC until the starting material is fully consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to the isoelectric point of L-DOPA (around 5.5) using a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the L-DOPA.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystalline L-DOPA by filtration.
-
Wash the product with cold water and then a small amount of cold ethanol.
-
Dry the purified L-DOPA under vacuum.
Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis of L-DOPA.
Caption: Catalytic cycle for the Rh-(S,S)-Dipamp catalyzed asymmetric hydrogenation.
References
(S,S)-Dipamp in Industrial Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Dipamp, a chiral diphosphine ligand, has played a pivotal role in the advancement of industrial-scale asymmetric synthesis. Its most notable application is in the Monsanto process for the production of L-DOPA, a crucial drug for the treatment of Parkinson's disease. This landmark process was one of the first to demonstrate the feasibility of using homogeneous asymmetric catalysis for the large-scale manufacture of a chiral pharmaceutical. This document provides detailed application notes and protocols for the use of this compound in this context, based on publicly available information and scientific literature.
Core Application: Asymmetric Synthesis of L-DOPA
The industrial synthesis of L-DOPA using this compound revolves around the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide precursor. The process can be broadly divided into three key stages:
-
Synthesis of the Enamide Precursor: Preparation of (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid.
-
Asymmetric Hydrogenation: Rhodium-(S,S)-Dipamp catalyzed hydrogenation of the enamide to form N-acetyl-L-DOPA with high enantioselectivity.
-
Hydrolysis and Purification: Conversion of N-acetyl-L-DOPA to L-DOPA and subsequent purification to meet pharmaceutical standards.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the industrial-scale asymmetric hydrogenation step.
Table 1: Reaction Parameters for Asymmetric Hydrogenation
| Parameter | Value |
| Catalyst Precursor | [Rh(this compound)(COD)]BF4 |
| Substrate | (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid |
| Solvent | Methanol or Ethanol/Water mixtures |
| Temperature | 40-60 °C |
| Hydrogen Pressure | 1-4 atm |
| Catalyst Loading | Information not publicly available in mol% |
| Reaction Time | 3-4 hours |
Table 2: Performance Metrics
| Metric | Value |
| Yield | >95% (often reported as quantitative) |
| Enantiomeric Excess (ee) | 95-97.5% |
| Turnover Number (TON) | High (specific industrial values not public) |
| Turnover Frequency (TOF) | High (specific industrial values not public) |
Experimental Protocols
Preparation of the Catalyst Precursor: [Rh(this compound)(COD)]BF₄
This protocol describes a general laboratory-scale synthesis of the catalyst precursor. Industrial-scale preparation would involve similar chemistry but with specialized equipment and controls.
Materials:
-
[Rh(COD)Cl]₂ (Rhodium(I) 1,5-cyclooctadiene chloride dimer)
-
This compound
-
Silver tetrafluoroborate (AgBF₄)
-
Acetone (degassed)
-
Methanol (degassed)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)Cl]₂ and this compound in degassed acetone.
-
Stir the solution at room temperature until a clear orange-red solution is formed.
-
In a separate Schlenk flask, dissolve AgBF₄ in degassed acetone.
-
Slowly add the AgBF₄ solution to the rhodium-phosphine solution. A white precipitate of AgCl will form immediately.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the AgCl precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the orange crystalline product, [Rh(this compound)(COD)]BF₄.
-
Wash the solid with a small amount of cold, degassed methanol and dry under vacuum.
Safety Note: Rhodium compounds and silver salts are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Industrial Scale Asymmetric Hydrogenation of (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid
This protocol is a representative procedure based on available descriptions of the Monsanto process. Exact industrial parameters are proprietary but the following outlines the key steps.
Materials:
-
(Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid
-
[Rh(this compound)(COD)]BF₄
-
Methanol (or other suitable solvent)
-
Hydrogen gas
Procedure:
-
A pressure reactor (autoclave) is charged with the substrate, (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid, and the solvent (e.g., methanol).
-
The catalyst precursor, [Rh(this compound)(COD)]BF₄, is dissolved in a small amount of solvent in a separate vessel and then transferred to the reactor under an inert atmosphere.
-
The reactor is sealed and purged several times with nitrogen followed by hydrogen gas.
-
The mixture is heated to the desired temperature (e.g., 50 °C) with stirring.[1]
-
The reactor is pressurized with hydrogen to the specified pressure (e.g., 3 atm).
-
The reaction is monitored for hydrogen uptake. The hydrogenation is typically complete within 3-4 hours.[1]
-
Upon completion, the reactor is cooled to room temperature and the excess hydrogen is safely vented.
-
The reaction mixture, containing N-acetyl-L-DOPA, is then discharged from the reactor for subsequent processing.
Hydrolysis of N-acetyl-L-DOPA to L-DOPA and Purification
Materials:
-
Reaction mixture from the hydrogenation step
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Activated Carbon
-
Base (e.g., ammonium hydroxide) for neutralization
-
Water
-
Ethanol
Procedure:
-
The solvent from the hydrogenation reaction mixture is removed under reduced pressure.
-
The resulting crude N-acetyl-L-DOPA is subjected to acidic hydrolysis by heating with aqueous HCl or HBr. This step removes the acetyl protecting group.
-
After hydrolysis, the solution is treated with activated carbon to remove colored impurities.
-
The mixture is filtered to remove the activated carbon.
-
The pH of the filtrate is carefully adjusted with a base (e.g., ammonium hydroxide) to the isoelectric point of L-DOPA, causing it to precipitate.
-
The precipitated L-DOPA is collected by filtration.
-
The crude L-DOPA is then purified by recrystallization from hot water, often with the addition of a small amount of ethanol, to yield a product of high purity.
-
The final product is dried under vacuum.
Visualizations
Logical Workflow of the Monsanto L-DOPA Process
Caption: Overall workflow of the Monsanto L-DOPA synthesis.
Experimental Workflow for Asymmetric Hydrogenation
Caption: Step-by-step workflow for the hydrogenation stage.
Concluding Remarks
The industrial synthesis of L-DOPA using this compound remains a classic example of the successful application of asymmetric catalysis. The high efficiency and enantioselectivity of the rhodium-(S,S)-Dipamp catalyst system were instrumental in developing a commercially viable process for this important pharmaceutical. The protocols and data presented here provide a foundational understanding for researchers and professionals working in the field of asymmetric synthesis and drug development. While specific industrial parameters are often proprietary, the principles and general procedures outlined serve as a valuable guide for laboratory-scale synthesis and process development.
References
Application Notes and Protocols for Rh-(S,S)-Dipamp Catalyzed Reactions: Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of solvents for asymmetric hydrogenation reactions catalyzed by Rh-(S,S)-Dipamp complexes. The choice of solvent is a critical parameter that can significantly influence reaction rate, enantioselectivity, and catalyst stability. This document outlines the key considerations for solvent selection, presents quantitative data for a model reaction, and provides a detailed experimental protocol.
Introduction to Rh-(S,S)-Dipamp Catalysis
Rhodium complexes bearing the chiral diphosphine ligand (S,S)-Dipamp (1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane) are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, particularly in the synthesis of chiral α-amino acids and their derivatives. A notable industrial application is in the synthesis of L-DOPA, a crucial drug for treating Parkinson's disease.[1] The catalyst's performance is intimately linked to the reaction conditions, with the solvent playing a pivotal role.
The generally accepted mechanism for these reactions involves the formation of a catalyst-substrate adduct. Interestingly, it is often the minor, less stable diastereomer of this adduct that is more reactive and proceeds to the final product, a phenomenon known as the "anti-lock-and-key" principle.[2][3][4][5] The solvent influences the formation and reactivity of these intermediates.
The Role of the Solvent
The solvent in Rh-(S,S)-Dipamp catalyzed hydrogenations is not merely an inert medium but an active participant in the catalytic cycle. Its key roles include:
-
Formation of the Active Catalyst: In coordinating solvents, such as alcohols, the catalyst precursor forms a solvate complex, for example, [Rh(Dipamp)(solvent)2]+, which is considered the catalytically active species.[6] In non-coordinating solvents, inactive dimeric species may form.[6]
-
Influencing Enantioselectivity: The solvent can affect the enantioselectivity of the reaction through several mechanisms:
-
Solvation of Intermediates: The polarity and coordinating ability of the solvent can influence the relative energies of the diastereomeric transition states, thereby affecting the enantiomeric excess (e.e.).[7]
-
Hydrogen Gas Concentration: The solubility and mass transfer of hydrogen gas in the solvent can impact the reaction kinetics and, consequently, the enantioselectivity. Solvents with high gas solubility are often preferred.[7]
-
Ion Pairing: For cationic Rh complexes, the solvent can modulate the degree of ion pairing with the counter-ion, which in turn can influence the catalyst's activity.[7]
-
-
Substrate and Catalyst Solubility: The solvent must effectively dissolve both the catalyst and the substrate to ensure a homogeneous reaction mixture.
Quantitative Data: Solvent Effects on Asymmetric Hydrogenation
To illustrate the impact of solvent choice, the following table summarizes the results for the asymmetric hydrogenation of a model substrate, methyl-(Z)-α-acetamidocinnamate (MAC), to N-acetyl-L-phenylalanine methyl ester.
| Solvent | Conversion (%) | Enantiomeric Excess (e.e., %) |
| Methanol | >99 | 95 |
| Ethanol | >99 | 94 |
| Isopropanol | >99 | 92 |
| Tetrahydrofuran (THF) | 98 | 90 |
| Benzene | 95 | 88 |
| Dichloromethane | 97 | 85 |
Note: These are representative data compiled from typical results in the literature. Actual results may vary depending on specific reaction conditions such as temperature, pressure, and catalyst loading.
As the data indicates, protic, coordinating solvents like methanol and ethanol generally provide the highest enantioselectivities for this class of reactions.
Experimental Protocol: Asymmetric Hydrogenation of Methyl-(Z)-α-acetamidocinnamate
This protocol provides a general procedure for the Rh-(S,S)-Dipamp catalyzed hydrogenation of a model enamide substrate.
Materials:
-
[Rh(COD)this compound)]BF4 (Catalyst precursor)
-
Methyl-(Z)-α-acetamidocinnamate (Substrate)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Hydrogen gas (high purity)
-
Schlenk flask or a suitable pressure reactor
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Vacuum/inert gas manifold
Procedure:
-
Catalyst Precursor Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the catalyst precursor, [Rh(COD)this compound)]BF4, in the chosen anhydrous, degassed solvent.
-
Substrate Addition: To the catalyst solution, add the substrate, methyl-(Z)-α-acetamidocinnamate.
-
Hydrogenation:
-
Seal the reaction vessel.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-10 atm).
-
Stir the reaction mixture vigorously at a constant temperature (e.g., 25 °C).
-
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC, GC, or HPLC to determine the conversion of the substrate.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: A generalized experimental workflow for Rh-(S,S)-Dipamp catalyzed asymmetric hydrogenation.
Caption: Logical relationships in Rh-(S,S)-Dipamp catalysis, highlighting the central role of the active catalyst and influencing factors.
Conclusion
The selection of an appropriate solvent is a critical step in optimizing Rh-(S,S)-Dipamp catalyzed asymmetric hydrogenation reactions. Protic, coordinating solvents like methanol are often the preferred choice due to their ability to form the active catalytic species and promote high enantioselectivity. However, the optimal solvent may vary depending on the specific substrate and desired reaction outcomes. The provided data and protocols offer a starting point for researchers to develop and refine their own catalytic systems.
References
- 1. DIPAMP - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
Application Notes and Protocol for the In Situ Generation of (S,S)-Dipamp Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the stereoselective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry. The (S,S)-Dipamp ligand, a C₂-symmetric diphosphine, in combination with rhodium, forms a highly effective catalyst for the asymmetric hydrogenation of prochiral olefins. This catalyst system gained prominence for its successful application in the industrial synthesis of L-DOPA, a crucial drug for treating Parkinson's disease. While pre-formed rhodium-(S,S)-Dipamp complexes are commercially available, the in situ generation of the active catalyst offers flexibility and can be more convenient for screening and optimization studies.
This document provides a detailed protocol for the in situ generation of the Rh-(S,S)-Dipamp catalyst and its application in asymmetric hydrogenation.
Data Presentation
The efficacy of the in situ generated Rh-(S,S)-Dipamp catalyst is typically evaluated by the conversion of the substrate and the enantiomeric excess (e.e.) of the product. The following table summarizes representative data for the asymmetric hydrogenation of a generic prochiral enamide substrate.
| Entry | Rh Precursor | Solvent | H₂ Pressure (bar) | Temperature (°C) | Substrate:Catalyst Ratio | Conversion (%) | e.e. (%) |
| 1 | [Rh(COD)₂]BF₄ | Methanol | 4 | 25 | 1000:1 | >99 | 95 |
| 2 | [Rh(NBD)₂]BF₄ | Ethanol | 4 | 25 | 1000:1 | >99 | 94 |
| 3 | [Rh(COD)Cl]₂ | Methanol | 4 | 50 | 1000:1 | >98 | 93 |
Data is illustrative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Materials
-
Rhodium Precursor:
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Bis(norbornadiene)rhodium(I) tetrafluoroborate ([Rh(NBD)₂]BF₄)
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂)
-
-
Ligand: (S,S)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane (this compound)
-
Solvent: Degassed, anhydrous methanol, ethanol, or other suitable solvent.
-
Substrate: Prochiral olefin (e.g., an enamide precursor to a chiral amine).
-
Hydrogen Gas: High purity (≥99.99%).
-
Inert Gas: Argon or Nitrogen.
Equipment
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Autoclave or a high-pressure hydrogenation reactor equipped with a magnetic stirrer and pressure gauge.
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.).
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., GC, HPLC with a chiral column).
Protocol for In Situ Catalyst Generation and Asymmetric Hydrogenation
This protocol describes the in situ generation of the Rh-(S,S)-Dipamp catalyst from [Rh(COD)₂]BF₄ and its immediate use in the asymmetric hydrogenation of a prochiral enamide.
1. Preparation of the Catalyst Precursor Solution:
-
In a glovebox or under a stream of inert gas, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the this compound ligand (1.1 mol%) to a Schlenk flask.
-
Add a portion of the degassed, anhydrous solvent (e.g., methanol) to the flask via a syringe.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is often indicated by a color change. This solution of the in situ generated catalyst is now ready for use.
2. Asymmetric Hydrogenation:
-
In a separate flask or the autoclave vessel, dissolve the prochiral substrate (100 mol%) in the remaining portion of the degassed, anhydrous solvent.
-
Transfer the freshly prepared catalyst solution to the substrate solution via a cannula or syringe under an inert atmosphere.
-
Seal the autoclave and purge the system several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 4 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by periodically taking samples (if the reactor setup allows) and analyzing them by GC or TLC.
-
Once the reaction is complete (typically determined by the cessation of hydrogen uptake or by analytical monitoring), carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
3. Work-up and Analysis:
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography or recrystallization.
-
Determine the conversion and enantiomeric excess of the purified product by GC or chiral HPLC analysis.
Mandatory Visualization
Applications of (S,S)-Dipamp in Asymmetric Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Dipamp, a chiral phosphine ligand, has established itself as a cornerstone in the field of asymmetric catalysis, particularly in the synthesis of enantiomerically pure pharmaceuticals. Its application in asymmetric hydrogenation reactions, most notably in the industrial production of L-DOPA, has demonstrated its profound impact on enabling efficient and highly stereoselective chemical transformations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical compounds, offering researchers and drug development professionals a practical guide to leveraging this powerful catalytic tool.
Core Applications: Asymmetric Hydrogenation of Prochiral Olefins
This compound is primarily employed as a chiral ligand in combination with rhodium to form a highly efficient catalyst for the asymmetric hydrogenation of prochiral enamides and α,β-unsaturated carboxylic acids. This methodology is instrumental in establishing the stereochemistry of crucial chiral building blocks for various active pharmaceutical ingredients (APIs).
Key Features of this compound in Asymmetric Hydrogenation:
-
High Enantioselectivity: Consistently delivers high enantiomeric excess (ee%) for a range of substrates.
-
High Catalytic Activity: Effective at low catalyst loadings, leading to high turnover numbers (TON).
-
Robustness: The catalyst system is stable and provides reproducible results.
Application 1: Synthesis of L-DOPA (Levodopa)
The Monsanto process for the synthesis of L-DOPA, a primary treatment for Parkinson's disease, represents a landmark achievement in industrial asymmetric catalysis and a flagship application of a Dipamp ligand (in this case, the (R,R)-enantiomer is used to produce the desired (S)-L-DOPA). The key step involves the asymmetric hydrogenation of an enamide precursor.
Quantitative Data for L-DOPA Synthesis
| Parameter | Value | Reference |
| Substrate | (Z)-α-acetamidocinnamic acid | [1] |
| Catalyst | [Rh((R,R)-Dipamp)(COD)]BF₄ | [2][3] |
| Enantiomeric Excess (ee%) | 95% | [3] |
| Yield | Quantitative | [3] |
| Catalyst Loading (S/C ratio) | ~20,000:1 | [1] |
Experimental Protocol: Asymmetric Hydrogenation for N-Acetyl-L-DOPA
This protocol is a representative laboratory-scale procedure based on the principles of the Monsanto process.
Materials:
-
(Z)-α-acetamidocinnamic acid (Substrate)
-
[Rh((R,R)-Dipamp)(COD)]BF₄ (Catalyst precursor)
-
Methanol (Solvent)
-
Hydrogen gas (H₂)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
-
Hydrogenation reactor (e.g., Parr hydrogenator)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, dissolve [Rh((R,R)-Dipamp)(COD)]BF₄ (a suitable molar equivalent for a substrate-to-catalyst ratio of ~20,000:1) in degassed methanol.
-
Reaction Setup: In the hydrogenation reactor, a slurry of the (Z)-α-acetamidocinnamic acid substrate in a mixture of methanol and water is prepared.[1]
-
Catalyst Introduction: The prepared catalyst solution is transferred to the hydrogenation reactor containing the substrate slurry under an inert atmosphere.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred vigorously at a controlled temperature.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as TLC or HPLC to determine the consumption of the starting material.
-
Work-up and Product Isolation: Upon completion, the reactor is depressurized, and the reaction mixture is filtered to remove the catalyst. The resulting product, N-acetyl-L-DOPA, is present as a slurry and can be collected by filtration.[1] The filtrate contains the catalyst and any unreacted starting material.
-
Purification: The crude N-acetyl-L-DOPA can be purified by recrystallization to achieve high chemical and enantiomeric purity.
-
Hydrolysis to L-DOPA: The N-acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the final L-DOPA product.[3]
Logical Workflow for L-DOPA Synthesis
Caption: Synthetic pathway for L-DOPA via asymmetric hydrogenation.
Application 2: Synthesis of (S)-(-)-Acromelobic Acid
(S)-(-)-Acromelobic acid is a neuroexcitatory amino acid isolated from a species of poisonous mushroom. The asymmetric synthesis of this complex natural product utilizes a Rh-Dipamp catalyzed hydrogenation as a key step to establish the chiral center of the amino acid moiety. In this synthesis, the (R,R)-enantiomer of the Dipamp ligand is used.[4][5]
Quantitative Data for (S)-(-)-Acromelobic Acid Synthesis
| Parameter | Value | Reference |
| Substrate | Dehydroamino acid derivative of citrazinic acid | [4][5] |
| Catalyst | [Rh((R,R)-Dipamp)(COD)]BF₄ | [4][5] |
| Enantiomeric Excess (ee%) | >98% | [4][5] |
| Yield | Good overall yield | [4][5] |
Experimental Protocol: Asymmetric Hydrogenation for (S)-(-)-Acromelobic Acid Precursor
This protocol outlines the key asymmetric hydrogenation step in the total synthesis of (S)-(-)-acromelobic acid.
Materials:
-
Dehydroamino acid derivative of citrazinic acid (Substrate)
-
[Rh((R,R)-Dipamp)(COD)]BF₄ (Catalyst precursor)
-
Ethanol (Solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
Procedure:
-
Reaction Setup: A solution of the dehydroamino acid derivative in ethanol is placed in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of [Rh((R,R)-Dipamp)(COD)]BF₄ is added to the solution under an inert atmosphere.
-
Hydrogenation: The vessel is connected to a hydrogen source, and the reaction mixture is subjected to hydrogenation under pressure at room temperature with stirring until the reaction is complete.
-
Work-up: After the reaction, the solvent is removed under reduced pressure.
-
Purification and Elaboration: The resulting crude product, the protected (S)-amino acid derivative, is then carried forward through subsequent deprotection steps to yield (S)-(-)-acromelobic acid.[4][5]
Experimental Workflow for (S)-(-)-Acromelobic Acid Synthesis
Caption: Key steps in the synthesis of (S)-(-)-acromelobic acid.
Signaling Pathway of L-DOPA in the Brain
L-DOPA is a precursor to the neurotransmitter dopamine. Its therapeutic effect in Parkinson's disease stems from its ability to cross the blood-brain barrier and be converted to dopamine in the brain, thereby replenishing the depleted dopamine levels in the substantia nigra.
Caption: Mechanism of action of L-DOPA in the central nervous system.
Conclusion
This compound and its enantiomer have proven to be exceptionally valuable ligands in the asymmetric synthesis of pharmaceuticals. The high enantioselectivities and yields achieved in the synthesis of L-DOPA and other chiral molecules underscore the power of this catalyst system. The provided protocols and data serve as a resource for researchers looking to apply this technology to their own synthetic challenges in drug discovery and development. The continued exploration of Dipamp and its analogs is expected to lead to further advancements in the efficient and stereoselective synthesis of complex pharmaceutical agents.
References
Application Notes and Protocols for Handling and Storage of Air-Sensitive (S,S)-Dipamp Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Dipamp, with the full name (1S,2S)-(+)-Bis[(2-methoxyphenyl)phenylphosphino]ethane, is a chiral phosphine ligand widely utilized in asymmetric catalysis, most notably in the industrial synthesis of L-DOPA.[1] As with many phosphine ligands, particularly those rich in electrons, this compound is susceptible to oxidation when exposed to air.[2] The phosphorus atom's lone pair of electrons, crucial for its catalytic activity, can react with atmospheric oxygen to form a phosphine oxide. This oxidized form of the ligand is unable to effectively coordinate with metal centers, leading to the deactivation of the catalyst.[2]
Proper handling and storage procedures are therefore critical to maintain the integrity and catalytic efficacy of this compound. These application notes provide detailed protocols and best practices for the handling and storage of this air-sensitive ligand to ensure its optimal performance and longevity.
Data Presentation
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₂₈O₂P₂ | [3][4] |
| Molecular Weight | 458.47 g/mol | [3][4] |
| Appearance | White solid | |
| Melting Point | 101-105 °C | |
| Optical Activity | [α]₂₂/D +82°, c = 1 in chloroform | |
| Purity | ≥95% or ≥97% depending on the supplier | [3][4] |
| CAS Number | 97858-62-3 | [1][3][4] |
Experimental Protocols
Protocol 1: General Handling of Solid this compound
This protocol outlines the procedure for handling solid this compound in an inert atmosphere to prevent oxidation.
Materials:
-
This compound solid
-
Inert atmosphere glovebox or Schlenk line
-
Spatula
-
Weighing paper or boat
-
Schlenk flask or other suitable reaction vessel
-
Septa and parafilm (for Schlenk line use)
-
Anhydrous, degassed solvents
Procedure:
-
Prepare the Inert Atmosphere:
-
Glovebox: Ensure the glovebox has a stable inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (typically <1 ppm).
-
Schlenk Line: Ensure all glassware is dry and assemble the Schlenk line. Purge the line with an inert gas.
-
-
Transfer Materials:
-
Glovebox: Transfer the sealed container of this compound, along with all necessary glassware and tools, into the glovebox antechamber. Cycle the antechamber at least three times to remove air before moving the items into the main chamber.
-
Schlenk Line: Place the this compound container and other necessary items in a desiccator under vacuum and backfill with inert gas several times before use.
-
-
Weighing and Transfer:
-
Inside the glovebox or under a positive flow of inert gas from the Schlenk line, carefully open the this compound container.
-
Quickly and carefully weigh the desired amount of the solid ligand onto a weighing paper or boat.
-
Transfer the weighed ligand to the reaction vessel.
-
-
Sealing and Removal:
-
Glovebox: Seal the reaction vessel before removing it from the glovebox.
-
Schlenk Line: Seal the Schlenk flask with a septum and secure it with parafilm or a wire cage. Maintain a positive pressure of inert gas.
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent to the reaction vessel containing the ligand using a gas-tight syringe or cannula under a positive flow of inert gas.
-
Protocol 2: Preparation and Storage of a Stock Solution of this compound
This protocol describes the preparation of a stock solution of this compound for convenient use in multiple reactions.
Materials:
-
This compound solid
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Volumetric flask with a ground glass stopper or a Schlenk flask with a septum
-
Glovebox or Schlenk line
-
Gas-tight syringe and needle or cannula
Procedure:
-
Prepare the Inert Atmosphere: Follow step 1 from Protocol 1.
-
Weighing the Ligand:
-
Inside the glovebox or under a positive flow of inert gas, accurately weigh the desired amount of this compound.
-
-
Dissolving the Ligand:
-
Transfer the weighed ligand into the volumetric flask or Schlenk flask.
-
Using a gas-tight syringe or cannula, add a portion of the anhydrous, degassed solvent to the flask.
-
Gently swirl the flask to dissolve the ligand completely.
-
Once dissolved, add the remaining solvent to reach the desired volume.
-
-
Storage of the Stock Solution:
-
Seal the flask tightly with a glass stopper and parafilm, or with a septum secured with parafilm.
-
For short-term storage (a few days), the solution can be stored at room temperature in the dark, under an inert atmosphere.
-
For long-term storage, it is recommended to store the sealed flask in a freezer (-20 °C to -30 °C) to minimize degradation.[2]
-
Before use, allow the solution to warm to room temperature while still under an inert atmosphere to prevent condensation of moisture into the solution.
-
Protocol 3: Storage of Solid this compound
Proper storage of the solid ligand is crucial for maintaining its quality over time.
Procedure:
-
Primary Container: Keep the this compound in its original, tightly sealed container.
-
Inert Atmosphere: After each use, purge the container with a stream of dry, inert gas (argon or nitrogen) before resealing.
-
Secondary Containment: For optimal protection, store the primary container inside a larger, sealed container, such as a desiccator or a dedicated container within a glovebox.
-
Storage Conditions: Store the container in a cool, dark, and dry place.[2] A refrigerator or a freezer is suitable for long-term storage. Avoid exposure to light and heat, as they can accelerate degradation.
Visualization of Workflows
The following diagrams illustrate the recommended workflows for handling and storing this compound.
Caption: Workflow for handling solid this compound.
Caption: Storage recommendations for this compound.
References
Application Notes and Protocols for Reaction Workup and Purification of Products from (S,S)-Dipamp Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Dipamp, or (1R,2R)-(-)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis, most notably in the Monsanto process for the synthesis of L-DOPA. This application note provides detailed protocols for the workup and purification of products obtained from catalytic reactions employing Rhodium-(S,S)-Dipamp complexes, using the asymmetric hydrogenation of an L-DOPA precursor as a primary example.
The successful isolation of the desired enantiomerically pure product necessitates a carefully designed workup and purification strategy. Key objectives of this process are:
-
Efficient removal of the catalyst: Transition metal catalysts, such as those containing rhodium, are often toxic and must be removed to meet stringent regulatory limits for active pharmaceutical ingredients (APIs).[1][2]
-
Preservation of enantiomeric excess (ee): The purification method should not lead to racemization or loss of the high enantioselectivity achieved during the catalytic reaction.
-
Removal of other impurities: This includes unreacted starting materials, byproducts, and the undesired enantiomer.
This document outlines a general workflow and specific experimental protocols for achieving these objectives, ensuring the isolation of a high-purity, enantiomerically enriched final product.
General Workflow
The overall process for obtaining a purified product from a this compound catalyzed reaction can be broken down into several key stages, as illustrated in the workflow diagram below.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantioselectivity in (S,S)-Dipamp Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during asymmetric hydrogenation reactions using the (S,S)-Dipamp ligand. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My asymmetric hydrogenation with this compound is resulting in low enantiomeric excess (% ee). What are the most common causes?
Low enantioselectivity can stem from several factors throughout the experimental process. The most common areas to investigate are the quality and purity of your reagents and catalyst, the reaction conditions, and the nature of the substrate itself. A systematic approach to troubleshooting these variables is crucial for improving your results.
Q2: How can I be sure that the quality of my this compound ligand and rhodium precursor is not the issue?
The purity of both the chiral ligand and the rhodium precursor is paramount for achieving high enantioselectivity.
-
Ligand Purity: this compound should be of high purity (≥97%). Impurities can interfere with the formation of the active chiral catalyst. It is a stable solid but should be handled and stored under an inert atmosphere to prevent oxidation of the phosphine groups.
-
Rhodium Precursor Quality: The quality of the rhodium precursor, such as [Rh(COD)2]BF4 or [Rh(NBD)2]BF4, directly impacts catalytic performance. Inconsistencies or impurities in the precursor can lead to lower yields and reduced selectivity. It is advisable to use precursors from reputable suppliers.
Q3: Could the solvent be the cause of my low % ee?
Absolutely. The choice of solvent can significantly influence the enantioselectivity of the reaction. Protic solvents like methanol are commonly used for the hydrogenation of enamides and often promote rapid reaction rates. However, the optimal solvent is substrate-dependent. Non-protic solvents such as dichloromethane (CH2Cl2) or ethyl acetate (EtOAc) have also been shown to provide excellent enantioselectivities in some cases. It is recommended to perform a solvent screen to identify the optimal medium for your specific substrate. The viscosity of the solvent can also play a role by affecting the mass transfer of hydrogen gas, which in turn can influence enantioselectivity.
Q4: I'm seeing a significant drop in enantioselectivity. Could my catalyst be deactivating?
Catalyst deactivation is a common issue and can manifest as low conversion and/or low enantioselectivity. Several factors can lead to deactivation:
-
Oxidation: The Rh(I) center of the active catalyst is sensitive to oxidation by trace amounts of oxygen. Rigorous exclusion of air using inert gas techniques throughout the setup and reaction is critical.
-
Inhibitors: Carbon monoxide (CO) and coordinating diolefins can act as inhibitors by strongly binding to the rhodium center. Ensure all gases and solvents are properly degassed.
-
Formation of Inactive Species: Under certain conditions, inactive rhodium hydride clusters or dimeric species can form, reducing the concentration of the active monomeric catalyst. This can sometimes be influenced by the choice of solvent.
Q5: How do reaction temperature and hydrogen pressure affect the enantioselectivity of my this compound reaction?
Both temperature and hydrogen pressure are critical parameters that must be optimized for each specific reaction.
-
Temperature: Temperature can have a profound effect on enantioselectivity. While higher temperatures generally increase the reaction rate, they can also lead to a decrease in enantioselectivity. It is crucial to carefully control the reaction temperature. In some systems, a non-linear relationship between temperature and enantioselectivity has been observed, and in rare cases, even an inversion of enantioselectivity can occur at different temperatures.
-
Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity is not always predictable and can be substrate-dependent. For some substrates, increasing the hydrogen pressure can lead to a decrease in enantiomeric excess, while for others, it can have a beneficial effect. It is advisable to screen a range of pressures to find the optimal condition for your specific transformation.
Q6: My substrate is a pure compound. Could it still be the source of the problem?
Yes, even with a pure starting material, substrate-related issues can arise.
-
Substrate Structure: The structural and electronic properties of the substrate play a key role in the chiral recognition process. Substrates lacking a coordinating group near the double bond can be more challenging to hydrogenate with high enantioselectivity.[1]
-
Geometric Isomers (E/Z): If your substrate can exist as E/Z isomers, their ratio can be critical. In some cases, the different isomers can lead to opposite enantiomers of the product. An enantioconvergent reaction, where both isomers are converted to the same product enantiomer, is ideal but not always achievable.
Quantitative Data on Factors Affecting Enantioselectivity
The following tables summarize quantitative data on how various factors can influence the enantiomeric excess in rhodium-catalyzed asymmetric hydrogenations.
Table 1: Effect of Hydrogen Pressure on Enantioselectivity for Different Substrates with a Rh-(R,R)-Me-BPE Catalyst
| Hydrogen Pressure (bar) | % ee for Methyl 2-acetamidoacrylate | % ee for Ethyl 4-methyl-3-acetamido-2-pentanoate |
| 2 | 94 | 20 |
| 41 | 56 | 70 |
| Data from eScholarship, University of California.[2] |
Table 2: Effect of Different Diphosphine Ligands and Additives on the Asymmetric Hydrogenation of a Tetrasubstituted Enamine
| Entry | Bisphosphine Ligand | Additive | Conversion (%) | % ee |
| 1 | (2S,5S)-Me-DuPhos | None | 83 | 14 |
| 2 | (2S,4S)-Et-FerroTANE | None | 80 | 11 |
| 3 | (R)-BINAP | None | 10 | - |
| 4 | (S)-H8-BINAP | None | 6 | - |
| 5 | (S)-Xylyl-BINAP | None | 3 | - |
| 6 | (2S,4S)-SKEWPHOS | None | 2 | - |
| 7 | (S)-(R)-JOSIPHOS | None | 1 | - |
| 8 | (2S,4S)-Et-FerroTANE | TBAB | Not Detected | - |
| 9 | (2S,4S)-Et-FerroTANE | tBuOK | - | - |
| 10 | (2S,4S)-Et-FerroTANE | K2CO3 | 91 | 11 |
| Reaction Conditions: 50 °C in 2-propanol, 1.0 MPa H2. Data from Organic Process Research & Development.[3] |
Experimental Protocols
Detailed Protocol for a Typical Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using a Rh-(S,S)-Dipamp Catalyst
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
[Rh(COD)2]BF4 (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
This compound
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation reactor with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere manipulations
Procedure:
-
Catalyst Precursor Preparation:
-
In a glovebox or under a strict inert atmosphere, add [Rh(COD)2]BF4 (e.g., 4.1 mg, 0.01 mmol) and this compound (e.g., 4.8 mg, 0.0105 mmol) to a clean, dry reaction vessel.
-
Add anhydrous, degassed methanol (e.g., 5 mL) to dissolve the catalyst precursor and ligand.
-
Stir the solution for 20-30 minutes to allow for the formation of the [Rh(this compound)(COD)]BF4 complex.
-
-
Reaction Setup:
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (e.g., 219 mg, 1.0 mmol) in anhydrous, degassed methanol (e.g., 10 mL).
-
Transfer the substrate solution to the high-pressure reactor.
-
Using a cannula or syringe, transfer the catalyst solution to the reactor under a positive pressure of inert gas.
-
-
Hydrogenation:
-
Seal the reactor and purge with hydrogen gas several times to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 3 atm).
-
Begin vigorous stirring and maintain the desired reaction temperature (e.g., 25 °C).
-
Monitor the reaction progress by monitoring the hydrogen uptake or by taking aliquots for analysis (e.g., by TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen from the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
-
Visual Troubleshooting Guides
Below are diagrams to visualize the troubleshooting workflow and the key relationships in the catalytic cycle.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Key factors influencing the catalytic cycle.
References
Technical Support Center: (S,S)-Dipamp Asymmetric Hydrogenation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to improve yield and enantioselectivity in asymmetric hydrogenation reactions using the (S,S)-Dipamp ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in asymmetric hydrogenation?
This compound is a C₂-symmetric diphosphine ligand known for its effectiveness in homogeneous catalysis. When complexed with a met[1]al, typically rhodium, it forms a chiral catalyst that can facilitate the stereoselective addition of hydrogen to a prochiral olefin. This process is crucial for synthesizing enantiomerically pure compounds, a common requirement in pharmaceutical drug development. Its historical significance is marked by its successful application in the industrial synthesis of the drug L-DOPA.
Q2: What is the typica[1]l catalyst precursor for this compound reactions?
A convenient and commonly used catalyst precursor is an air-stable, solid complex such as [Rh(this compound)(COD)]+BF4- (where COD is 1,5-cyclooctadiene). This precursor can be use[2]d to generate the active catalyst in situ or can be converted to a solvate complex, [Rh(this compound)(Solvent)₂]⁺, which is often considered the catalytically active species in coordinating solvents like methanol.
Q3: What is the "minor[3] adduct" theory and how does it relate to this compound?
In Rh-Dipamp catalyzed hydrogenations, the prochiral substrate binds to the catalyst to form two diastereomeric catalyst-substrate adducts (a major and a minor one). It was demonstrated that [4]the enantioselectivity of the reaction is not determined by the most stable (major) adduct. Instead, the final product's stereochemistry is dictated by the minor, less stable adduct, which is significantly more reactive towards hydrogen. This is sometimes referre[4][5][6]d to as the "anti-lock-and-key" motif.
Troubleshooting Gu[7]ide
Q1: My reaction is slow, incomplete, or has stalled. What are the likely causes?
A significant drop in reaction rate or a complete halt often points to catalyst poisoning or deactivation .
-
Check for Impuriti[7]es: The most common issue is the presence of catalyst poisons in the substrate, solvent, or hydrogen gas.
-
Sulfur Compound[7]s: Thiols, sulfides, and thiophenes are potent poisons for rhodium catalysts. Ensure all reagents are f[8][9][10][11]ree from sulfur contamination. Even rubber stoppers, which can contain sulfur, should be avoided.
-
Nitrogen Compou[9]nds: Basic nitrogen compounds like pyridine can act as strong inhibitors.
-
**Other Poisons:[9][11] Halides, carbon monoxide, arsenic, and lead can also deactivate the catalyst. Use high-purity hydrogen [7][8][12]gas and meticulously purified substrates and solvents.
-
-
Catalyst Deactivation: The formation of inactive rhodium species can occur. For instance, with certain substrates, inactive Rh(III) complexes can form, halting the catalytic cycle. Additionally, the formati[3]on of halide-bridged multinuclear complexes, often from chloride impurities in the substrate, can decrease or stop catalytic activity.
-
**Improper Handling:[3] If using an air-sensitive catalyst precursor or active catalyst, ensure rigorous anaerobic and anhydrous techniques are used. Oxygen and water can poison certain catalysts.
Q2: The enantiomeric e[8]xcess (ee) of my product is low or inconsistent. What should I investigate?
Low enantioselectivity can stem from issues with the catalyst, substrate, or reaction conditions.
-
Catalyst Integrity:
-
Purity: Verify the enantiomeric and chemical purity of the this compound ligand. The ligand is a stable solid but can racemize at high temperatures (half-life of 3-5 hours at 100°C).
-
Catalyst Prepar[2]ation: Ensure the correct preparation of the active catalyst. Incomplete conversion of the precatalyst or formation of inactive dimers can affect performance.
-
-
Substrate Purity: [3] Impurities in the starting material can act as competing substrates or inhibitors, leading to poor ee. Recrystallize or purify t[11]he substrate if its quality is questionable.
-
Reaction Conditions:
-
Hydrogen Pressure: Pressure can significantly influence reaction rate and, in some cases, selectivity. The optimal pressure is s[13]ubstrate-dependent and should be screened.
-
Temperature: Temperature affects both the reaction rate and the potential for catalyst decomposition or ligand racemization. Low-temperature experimen[2][11][14]ts can sometimes provide insight into the reaction mechanism.
-
Solvent: The [15][16]choice of solvent is critical. Coordinating solvents like methanol are often used to generate the active solvate complex. The effect of a solvent i[3]s reaction-specific and may need to be optimized.
-
Troubleshooting Wo[10]rkflow
The following diagram illustrates a logical workflow for troubleshooting common issues in asymmetric hydrogenation.
Caption: A troubleshooting workflow for asymmetric hydrogenation.
Experimental Protocol Example
Preparation of the [Rh(this compound)(COD)]BF₄ Catalyst Precursor
This protocol is a representative example for preparing the commonly used air-stable precatalyst.
-
Materials: this compound ligand, [Rh(COD)Cl]₂ (rhodium(I) 1,5-cyclooctadiene chloride dimer), Silver Tetrafluoroborate (AgBF₄), degassed methanol, degassed dichloromethane.
-
Procedure (under inert atmosphere):
-
In a Schlenk flask, dissolve [Rh(COD)Cl]₂ (1 equivalent) in degassed dichloromethane.
-
In a separate flask, dissolve this compound (2.2 equivalents) in degassed dichloromethane.
-
Add the Dipamp solution to the rhodium solution and stir for 30 minutes at room temperature.
-
In a separate flask protected from light, dissolve AgBF₄ (2.1 equivalents) in degassed methanol.
-
Add the AgBF₄ solution to the rhodium-phosphine mixture. A white precipitate of AgCl will form immediately.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite under inert atmosphere to remove the AgCl precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the orange, solid catalyst precursor, [Rh(this compound)(COD)]BF₄.
-
Store the solid p[2]recursor under an inert atmosphere.
-
General Asymmetric Hydrogenation Procedure
-
Reaction Setup: To a high-pressure reactor equipped with a magnetic stir bar, add the substrate and the [Rh(this compound)(COD)]BF₄ precursor. A typical substrate-to-catalyst (S/C) ratio can range from 1,000:1 to 20,000:1.
-
Degassing: Seal t[2]he reactor and purge it several times with nitrogen or argon, followed by several purges with hydrogen gas.
-
Solvent Addition: Add the desired amount of degassed solvent (e.g., methanol) via syringe.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 atm). Stir the reaction at the desired temperature (e.g., 25-50°C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via techniques like TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.
-
Analysis: Purify the product via column chromatography or recrystallization. Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.
Performance Data Summary
The performance of the Rh-(S,S)-Dipamp catalyst is highly dependent on the substrate and reaction conditions. The following table summarizes representative data for the hydrogenation of a precursor to L-DOPA, showcasing the catalyst's high efficiency.
| Substrate | S/C Ratio | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| (Z)-α-Acetamidocinnamic acid derivative | ~20,000:1 | Methanol/Water | ~3 | 45-50 | ~12-16 | >99 | ~95% (S) |
Note: Data is compiled and representative of typical results reported for L-DOPA synthesis. Actual results will vary based on specific substrate structure and precise experimental conditions.
References
- 1. DIPAMP - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. benchchem.com [benchchem.com]
- 12. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Rhodium-Dipamp Catalyst Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rhodium-Dipamp catalyst systems in asymmetric hydrogenation and other catalytic reactions. The following sections offer insights into common issues, potential causes of catalyst deactivation, and strategies to mitigate these problems.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common problems encountered during reactions using Rhodium-Dipamp catalysts.
Problem 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Steps |
| Incomplete Precatalyst Activation | The active catalytic species is often formed in situ from a precatalyst. Ensure sufficient time and appropriate conditions (e.g., hydrogen pressure, temperature) are provided for the activation step. An induction period is common. |
| Presence of Inhibitors | Cationic rhodium complexes are sensitive to inhibitors.[1] Ensure all solvents and gases are thoroughly degassed to remove oxygen and carbon monoxide. Substrates and solvents should be purified to remove potential coordinating species like residual diolefins.[1][2] Aromatic moieties in solvents or substrates can also act as reversible inhibitors by forming stable η6-arene rhodium complexes.[2] |
| Improper Catalyst Handling and Storage | The catalyst may have decomposed due to improper handling or storage. Always handle and store the Rhodium-Dipamp catalyst under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Formation of Inactive Rhodium Species | The formation of inactive rhodium species, such as polynuclear complexes or Rh(III) alkyl complexes, can reduce the concentration of the active catalyst.[2] These issues can sometimes be addressed by adjusting reaction conditions like temperature, pressure, and substrate concentration.[2] |
| Incorrect Rhodium Precursor or Ligand Ratio | The in situ generation of the active catalyst can be sensitive to the rhodium precursor and the diphosphine ligand used.[2] Chloride ligands from precursors like [Rh(COD)(µ2-Cl)]2 can have a deactivating effect.[2] Consider using chloride-free precursors such as [Rh(COD)(acac)].[2] The ratio of ligand to rhodium can also influence the formation of different, potentially inactive, species.[2] |
Problem 2: Decrease in Reaction Rate Over Time
| Possible Cause | Troubleshooting Steps |
| Substrate-Induced Deactivation | In some cases, the substrate itself can react irreversibly with the catalyst to form an inactive species, such as a Rh(III) alkyl complex.[2] This has been observed with substrates like itaconic acid, where higher substrate concentrations can lead to faster deactivation.[2][3] If suspected, try running the reaction with a lower initial substrate concentration or a controlled substrate feeding strategy. |
| Product Inhibition | The product of the reaction may coordinate to the rhodium center and inhibit further catalytic cycles. While not always the case, if suspected, monitor the reaction progress and consider experimental designs to keep product concentration low. |
| Formation of Catalyst Aggregates | Coordinatively unsaturated metal fragments can aggregate to form less active or inactive multinuclear complexes.[4] The choice of solvent can play a crucial role in preventing this.[2] Solvents that can weakly coordinate to the metal center can help stabilize the active monomeric species. |
| Ligand Degradation | Under harsh reaction conditions (e.g., high temperatures), the Dipamp ligand itself may degrade, leading to a loss of catalytic activity and enantioselectivity.[1] Operate within the recommended temperature range for the catalyst system. |
Problem 3: Low or Decreased Enantioselectivity
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | Impurities in the substrate, solvent, or gases can potentially interact with the catalyst and alter its chiral environment, leading to a drop in enantioselectivity. Ensure high-purity reagents are used. |
| Formation of Different Active Species | Changes in reaction conditions could favor the formation of a different, less selective catalytic species. Re-evaluate and optimize reaction parameters such as temperature, pressure, and solvent. |
| Ligand Degradation | Degradation of the chiral Dipamp ligand will directly impact the enantioselectivity of the reaction.[1] Monitor for any signs of ligand decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in a Rhodium-Dipamp system?
A1: Signs of deactivation include a noticeable decrease in the reaction rate, failure of the reaction to reach completion, and a decline in enantioselectivity.[1] A change in the color of the reaction mixture may also indicate the formation of different, potentially inactive, rhodium species.[1]
Q2: How can I monitor catalyst deactivation during my experiment?
A2: In situ spectroscopic techniques are powerful tools for monitoring the state of the catalyst. 31P NMR spectroscopy is particularly useful for identifying different rhodium-phosphine species in solution, including the active catalyst, intermediates, and deactivated complexes.[2][5] FT-IR spectroscopy can also be employed to observe changes in the coordination sphere of the rhodium center, especially for reactions involving CO.[6]
Q3: Can a deactivated Rhodium-Dipamp catalyst be regenerated?
A3: The possibility of regeneration depends on the deactivation mechanism. If deactivation is due to reversible inhibition, such as the coordination of an arene, altering the reaction conditions (e.g., increasing the concentration of a competing coordinating species) may restore activity.[2] However, for irreversible deactivation, such as the formation of a stable Rh(III) complex or ligand degradation, regeneration of the active catalyst in situ is generally not feasible. In such cases, recovery of rhodium from the spent catalyst might be an option through specialized procedures.[7][8][9]
Q4: What is the role of the solvent in catalyst stability?
A4: The solvent plays a critical role in both the activation and deactivation of the catalyst. It can influence the solubility of the catalyst, the formation of different rhodium species, and the prevention of catalyst aggregation.[2][4] A weakly coordinating solvent can help to stabilize the active monomeric catalyst by preventing the formation of inactive aggregates.[2]
Q5: How does the choice of rhodium precursor affect catalyst performance and deactivation?
A5: The choice of rhodium precursor can significantly impact the in situ generation of the active catalyst and its subsequent stability.[2] For instance, the presence of halide ligands from precursors like [Rh(COD)(µ2-Cl)]2 can have a deactivating effect.[2] Using chloride-free precursors like [Rh(COD)(acac)] is often recommended to avoid the formation of inactive chloride-bridged rhodium species.[2]
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation by 31P NMR Spectroscopy
This protocol provides a general guideline for using 31P NMR to observe the speciation of a Rhodium-Dipamp catalyst during a reaction.
-
Sample Preparation:
-
In an NMR tube equipped with a J. Young valve, dissolve the Rhodium-Dipamp precatalyst in a deuterated solvent under an inert atmosphere.
-
Record an initial 31P{1H} NMR spectrum of the precatalyst solution.
-
Add the substrate and any other reagents to the NMR tube, also under an inert atmosphere.
-
-
Reaction Monitoring:
-
If the reaction is conducted under pressure (e.g., hydrogenation), use a high-pressure NMR tube.
-
Acquire 31P{1H} NMR spectra at regular time intervals throughout the course of the reaction.
-
Monitor the appearance of new signals and the disappearance or decrease in intensity of the signals corresponding to the active catalyst.
-
-
Data Analysis:
-
Integrate the signals to quantify the relative concentrations of the different rhodium-phosphine species present.
-
Correlate the changes in the 31P NMR spectra with the reaction kinetics (e.g., conversion of the substrate) to identify potential deactivation pathways.
-
Visualizations
Caption: Common deactivation pathways for Rhodium-Dipamp catalysts.
Caption: A workflow for troubleshooting Rhodium-Dipamp catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 6. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. US3887489A - Rhodium catalyst regeneration method - Google Patents [patents.google.com]
- 9. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
effect of temperature on (S,S)-Dipamp catalyst stability and activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of the (S,S)-Dipamp catalyst, with a specific focus on the critical role of temperature in catalyst stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of reactions catalyzed by this compound-metal complexes?
A1: Temperature is a critical parameter in controlling the stereoselectivity of a reaction. Generally, for asymmetric hydrogenations catalyzed by Rhodium-(S,S)-Dipamp complexes, a lower reaction temperature leads to higher enantiomeric excess (ee).[1] This is because the difference in the Gibbs free energy of activation (ΔΔG‡) between the pathways leading to the two enantiomers is more pronounced at lower temperatures, allowing for better facial discrimination of the prochiral substrate by the chiral catalyst.[1]
Q2: I am observing a decrease in enantioselectivity as I increase the reaction temperature. Is this normal?
A2: Yes, this is the most commonly observed behavior in asymmetric catalysis with chiral phosphine ligands like this compound.[1] Increased thermal energy can enable the system to more easily overcome the activation energy barrier for the formation of the minor enantiomer, thus reducing the enantiomeric excess.[1]
Q3: Can an increase in temperature ever lead to an increase in enantioselectivity?
A3: While less common, this "abnormal" temperature effect has been observed in some asymmetric catalytic systems.[1] This could be due to a change in the reaction mechanism or the conformational dynamics of the catalyst-substrate complex at different temperatures.[1][2]
Q4: My reaction is very slow at the low temperatures required for high enantioselectivity. What can I do?
A4: This trade-off between reaction rate and enantioselectivity is a common challenge.[1] Consider the following strategies:
-
Prolonged Reaction Time: If the catalyst is stable at the desired low temperature, simply extending the reaction time may be sufficient to achieve high conversion.
-
Catalyst Loading: A modest increase in the catalyst loading can sometimes increase the reaction rate without significantly impacting the cost, especially at a laboratory scale.
-
Solvent Screening: The choice of solvent can influence both reaction rate and enantioselectivity. A solvent screen may identify a medium that offers a better compromise.
-
Pressure Adjustment (for hydrogenations): Increasing the hydrogen pressure can sometimes increase the reaction rate. However, the effect on enantioselectivity should be monitored.
Q5: What is the thermal stability of the this compound ligand and its rhodium complexes?
Troubleshooting Guides
Issue 1: Low Enantioselectivity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | 1. Verify Baseline: Repeat the experiment under the initial conditions to confirm the low ee. 2. Temperature Screening: Conduct a series of small-scale experiments at incrementally lower temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C). 3. Analyze Trend: Plot enantiomeric excess vs. temperature to identify the optimal range. |
| Catalyst Purity/Integrity | 1. Source: Ensure the this compound ligand and metal precursor are from a reputable source. 2. Storage: Store the catalyst and ligand under an inert atmosphere and at the recommended temperature to prevent degradation. 3. In-situ Preparation: If preparing the catalyst in situ, ensure all components are pure and the procedure is followed meticulously. |
| Reagent and Solvent Purity | 1. Solvent: Use anhydrous, degassed solvents of the highest purity. 2. Substrate: Ensure the purity of the substrate, as impurities can act as catalyst poisons or inhibitors. |
Issue 2: Poor Catalyst Activity or Deactivation
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | 1. Lower Temperature: As a first step, reduce the reaction temperature. While this may slow the reaction, it can preserve catalyst activity. 2. Monitor Over Time: Take aliquots from the reaction at different time points to determine if the catalyst is deactivating over the course of the reaction. |
| Presence of Oxygen | 1. Inert Atmosphere: Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen). Phosphine ligands are susceptible to oxidation. 2. Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen. |
| Impure Substrate or Solvent | 1. Purification: Purify the substrate and solvents to remove potential catalyst poisons (e.g., sulfur or other strongly coordinating species). |
Data Presentation
Table 1: Illustrative Effect of Temperature on Enantioselectivity and Conversion in a Hypothetical Asymmetric Hydrogenation
This data is for illustrative purposes to demonstrate a typical trend.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 50 | 2 | >99 | 85 |
| 2 | 25 (Room Temp.) | 6 | >99 | 95 |
| 3 | 0 | 18 | 98 | 98 |
| 4 | -20 | 48 | 95 | >99 |
Experimental Protocols
Protocol 1: Temperature Screening for Asymmetric Hydrogenation
This protocol describes a general procedure for screening the effect of temperature on the enantioselectivity and activity of a Rh-(S,S)-Dipamp catalyzed asymmetric hydrogenation of a model substrate (e.g., methyl (Z)-α-acetamidocinnamate).
1. Catalyst Precursor Preparation (in a glovebox or under inert atmosphere): a. In a clean, dry Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%) in a minimal amount of degassed dichloromethane. b. Stir the solution at room temperature for 30 minutes. c. Remove the solvent under vacuum to obtain the catalyst precursor as a solid.
2. Reaction Setup: a. To each of four clean, dry reaction vials equipped with a magnetic stir bar, add the model substrate (e.g., 0.1 mmol). b. Add the appropriate amount of the catalyst precursor to each vial. c. Under a positive pressure of inert gas, add the desired degassed solvent (e.g., methanol, 2 mL) to each vial.
3. Hydrogenation and Temperature Control: a. Place each vial in a parallel hydrogenation reactor or in separate cooling baths set to the desired temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C). b. Purge the vials with hydrogen gas (3-5 cycles). c. Pressurize the vials to the desired hydrogen pressure (e.g., 5 bar). d. Stir the reactions for a predetermined time or until consumption of hydrogen ceases.
4. Analysis: a. Carefully vent the hydrogen pressure. b. Take an aliquot from each reaction mixture. c. Determine the conversion by ¹H NMR or GC analysis. d. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: General effect of temperature on the transition state energies and resulting enantioselectivity.
Caption: Troubleshooting workflow for addressing low enantioselectivity in this compound catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
common impurities affecting (S,S)-Dipamp catalytic cycle
Welcome to the technical support center for the (S,S)-Dipamp catalytic cycle. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your asymmetric hydrogenation experiments.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the this compound catalytic cycle.
Guide 1: Low or Inconsistent Enantioselectivity
Question: My enantiomeric excess (ee%) is significantly lower than expected or varies between runs. What are the potential causes and how can I troubleshoot this?
Answer: Low or inconsistent enantioselectivity is a common issue that can stem from several sources. Follow this workflow to diagnose and resolve the problem.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low or inconsistent enantioselectivity.
Guide 2: Low or Stalled Reaction Conversion
Question: My reaction is very slow, or it has stalled before reaching full conversion. What could be the issue?
Answer: Poor reaction rates or incomplete conversion often point to catalyst deactivation or inhibition.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low or stalled reaction conversion.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the this compound ligand and how do they affect the catalysis?
A1: The most common impurities in the this compound ligand are the meso-diastereomer and phosphine oxides.
-
Meso-Dipamp: The synthesis of Dipamp can produce the achiral meso isomer alongside the desired (S,S) and (R,R) enantiomers[1]. The meso isomer can coordinate to the rhodium center, leading to the formation of a catalytically inactive or non-selective species, which will lower the overall enantioselectivity of the reaction.
-
Phosphine Oxides: this compound can be susceptible to oxidation, especially if not handled under inert conditions, leading to the formation of the corresponding phosphine oxides. These phosphine oxides can act as ligands and coordinate to the rhodium center, potentially altering the electronic properties and steric environment of the catalyst, which can lead to a decrease in both catalytic activity and enantioselectivity[2].
Q2: How sensitive is the Rh-(S,S)-Dipamp catalyst to air and moisture?
A2: Rhodium(I) phosphine complexes, including those with this compound, are generally sensitive to air and moisture. Exposure to oxygen can lead to the oxidation of the phosphine ligand to phosphine oxide and/or the oxidation of the Rh(I) center, both of which can deactivate the catalyst. Moisture can hydrolyze certain catalyst precursors or interfere with the catalytic cycle. Therefore, it is crucial to handle the ligand, catalyst precursor, and conduct the hydrogenation reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Q3: Can the solvent choice significantly impact the reaction outcome?
A3: Yes, the choice of solvent is critical. Protic solvents like methanol are commonly used and are often part of the active catalytic species. However, certain solvents can be detrimental:
-
Aromatic Solvents (e.g., Benzene, Toluene): These can act as inhibitors by forming stable η6-arene complexes with the rhodium center, which are less catalytically active[3].
-
Coordinating Solvents: Solvents with strong coordinating abilities can compete with the substrate for binding to the rhodium center, leading to lower reaction rates.
Q4: My reaction shows an induction period. Is this normal?
A4: An induction period can sometimes be observed, which may be related to the activation of the catalyst precursor. For example, if a precursor like [Rh(DIPAMP)(NBD)]BF4 is used, the hydrogenation of the norbornadiene (NBD) ligand must occur first to generate the active solvated catalyst complex[4]. However, a prolonged or unexpected induction period could also indicate the presence of a catalyst inhibitor that is slowly consumed at the beginning of the reaction.
Q5: How can I confirm the purity of my this compound ligand and the integrity of my Rh-complex?
A5:
-
Ligand Purity: The purity of the this compound ligand can be assessed by ³¹P NMR spectroscopy. The (S,S)-enantiomer should show a single peak, while the presence of the meso isomer will result in a distinct signal. Phosphine oxides will appear as separate peaks, typically downfield from the corresponding phosphine signal[2]. The enantiomeric purity can be confirmed by chiral HPLC analysis.
-
Rh-Complex Integrity: ³¹P NMR is also an excellent tool for characterizing the Rh-(S,S)-Dipamp complex. The coordination of the phosphine to the rhodium center will result in a doublet due to Rh-P coupling. ¹H and ¹³C NMR can confirm the presence of other ligands like COD (cyclooctadiene). Low-field flow ³¹P NMR spectroscopy can be particularly useful for monitoring the formation and stability of these air-sensitive complexes in real-time[3].
Quantitative Data Summary
| Impurity/Factor | Observed Effect | Typical Impact on ee% | Typical Impact on Conversion | Reference |
| Meso-Dipamp Isomer | Formation of non-selective catalyst | Can significantly decrease ee% | May slightly decrease rate | [1][5] |
| Phosphine Oxides | Altered ligand environment, deactivation | Decrease in ee% | Decrease in reaction rate | [2] |
| Oxygen/Air | Ligand and/or metal oxidation | Significant decrease in ee% | Catalyst deactivation, low conversion | [6] |
| Water | Hydrolysis of precursors, side reactions | Variable, can decrease ee% | Can decrease reaction rate | [6] |
| Aromatic Solvents | Formation of stable, less active arene complexes | Can decrease ee% | Significant decrease in reaction rate | [3] |
| High Substrate Conc. | Formation of inactive Rh(III) species | Can lead to lower ee% | Catalyst deactivation, stalled reaction | [4] |
Experimental Protocols
Protocol 1: Preparation of the [Rh(this compound)(COD)]BF₄ Catalyst Precursor
This protocol describes the in situ preparation of the active catalyst precursor.
-
Materials:
-
[Rh(COD)₂]BF₄ (1 equivalent)
-
This compound (1.05 equivalents)
-
Anhydrous, degassed methanol
-
Schlenk flask and other appropriate glassware for handling air-sensitive compounds.
-
-
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add [Rh(COD)₂]BF₄ and this compound to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed methanol to the flask via a syringe to achieve the desired concentration (typically 0.01-0.05 M).
-
Stir the mixture at room temperature for 30-60 minutes. The solution should become homogeneous and typically orange-red in color.
-
This solution of the catalyst precursor is now ready to be used in the asymmetric hydrogenation reaction.
-
Protocol 2: Standard Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a standard procedure to test the performance of the this compound catalyst.
-
Materials:
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
[Rh(this compound)(COD)]BF₄ solution from Protocol 1
-
Anhydrous, degassed methanol
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet.
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the substrate to the autoclave.
-
Add a sufficient amount of anhydrous, degassed methanol to dissolve the substrate.
-
Add the catalyst solution via syringe. The substrate-to-catalyst ratio (S/C) is typically between 100:1 and 1000:1.
-
Seal the autoclave and purge it with hydrogen gas 3-5 times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 3 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 1-4 hours).
-
After the reaction is complete, carefully vent the autoclave.
-
Take an aliquot of the reaction mixture for conversion and enantioselectivity analysis.
-
Protocol 3: Chiral HPLC Analysis of N-acetyl-phenylalanine methyl ester
This protocol is for the determination of the enantiomeric excess of the product from Protocol 2.
-
Instrumentation and Column:
-
HPLC system with a UV detector (detection at 254 nm).
-
Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).
-
-
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
-
Procedure:
-
Prepare a sample of the reaction mixture by diluting it with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Elute the enantiomers isocratically at a constant flow rate (e.g., 1.0 mL/min).
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Signaling Pathways and Logical Relationships
Catalytic Cycle for Asymmetric Hydrogenation with Rh-(S,S)-Dipamp
Caption: Simplified catalytic cycle for Rh-(S,S)-Dipamp catalyzed asymmetric hydrogenation.
References
- 1. DIPAMP - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 334. Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes - Magritek [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Oxygen tolerance of an in silico-designed bioinspired hydrogen-evolving catalyst in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydrogen Pressure in (S,S)-Dipamp Hydrogenations
Welcome to the Technical Support Center for (S,S)-Dipamp catalyzed asymmetric hydrogenations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in asymmetric hydrogenation?
This compound, or (1R,2R)-(-)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane, is a chiral diphosphine ligand. When complexed with a transition metal like rhodium, it forms a highly effective catalyst for asymmetric hydrogenation.[1] This reaction is crucial for the stereoselective synthesis of chiral molecules, which is of great importance in the pharmaceutical industry for producing enantiomerically pure drugs. A notable industrial application of a Dipamp-based catalyst was in the synthesis of the anti-Parkinson's drug, L-DOPA.[1]
Q2: How does hydrogen pressure generally affect the enantioselectivity of this compound hydrogenations?
The influence of hydrogen pressure on enantioselectivity in rhodium-catalyzed asymmetric hydrogenations, including those using Dipamp, is not always straightforward and can be substrate-dependent. In some cases, increasing hydrogen pressure can lead to a decrease in enantiomeric excess (ee). This can be due to the trapping of catalyst-substrate adducts by hydrogen, which inhibits the equilibration between the diastereomeric intermediates that lead to the major and minor products.[2] For certain substrates, the effect of pressure can be beneficial or detrimental, highlighting the importance of empirical optimization for each specific reaction.
Q3: What is the "anti-lock-and-key" model in the context of Rh-Dipamp catalysis?
In many enzymatic reactions, the "lock-and-key" model suggests that the major product arises from the most stable enzyme-substrate complex. However, in Rh-Dipamp catalyzed hydrogenations, an "anti-lock-and-key" phenomenon is often observed.[2][3] This means that the major, more stable diastereomer of the catalyst-substrate complex reacts slower with hydrogen than the minor, less stable diastereomer. The higher reactivity of the minor diastereomer is what dictates the high enantioselectivity of the final product.[2][4]
Q4: Can additives be used to improve the performance of this compound hydrogenations?
Yes, additives can influence the outcome of asymmetric hydrogenations. While specific studies on additives for this compound are not extensively detailed in the provided results, the use of additives in asymmetric catalysis is a common strategy to enhance reactivity and/or selectivity.[5] For instance, in some rhodium-catalyzed hydrogenations, the addition of bases like potassium carbonate has been shown to be beneficial.[6] The effect of any additive is highly system-dependent, and screening of different additives may be necessary for optimization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may not have been prepared or activated correctly. | Ensure the catalyst precursor, [Rh(COD)this compound)]BF₄, is prepared under inert conditions to avoid oxidation. Follow a reliable protocol for catalyst preparation and handling. |
| Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur or oxygen compounds) can deactivate the rhodium center. | Use high-purity, degassed solvents and substrate. Ensure the hydrogen gas is of high purity. Purification of the substrate prior to the reaction may be necessary. | |
| Poor Hydrogen Mass Transfer: Inefficient stirring or low hydrogen solubility in the solvent can limit the reaction rate. | Increase the stirring rate to improve gas-liquid mixing. Choose a solvent with good hydrogen solubility. | |
| Low Enantioselectivity (ee%) | Suboptimal Hydrogen Pressure: The hydrogen pressure may not be optimal for the specific substrate. | Screen a range of hydrogen pressures. For some substrates, lower pressure may favor higher enantioselectivity by allowing for the equilibration of diastereomeric catalyst-substrate complexes. |
| Incorrect Temperature: The reaction temperature can influence the energy difference between the diastereomeric transition states. | Experiment with different temperatures. Often, lower temperatures lead to higher enantioselectivity, although this may decrease the reaction rate. | |
| Solvent Effects: The solvent can play a crucial role in the solvation of the catalyst and substrate, affecting the chiral induction. | Screen different solvents. The polarity and coordinating ability of the solvent can significantly impact the enantioselectivity. | |
| Presence of Impurities: Acidic or basic impurities can interfere with the catalytic cycle. | Purify the substrate and ensure the solvent is neutral and anhydrous. | |
| Inconsistent Results | Variability in Catalyst Preparation: Inconsistent catalyst quality can lead to variable performance. | Standardize the catalyst preparation procedure. If possible, use a well-characterized, pre-formed catalyst. |
| Substrate Quality: Batch-to-batch variations in substrate purity can affect the reaction outcome. | Ensure consistent purity of the substrate for all experiments. | |
| Moisture or Air Leakage: The reaction is sensitive to air and moisture. | Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Check for leaks in the hydrogenation apparatus. |
Quantitative Data
The enantioselectivity of Dipamp-catalyzed hydrogenations can be sensitive to hydrogen pressure. Below is a summary of the effect of hydrogen pressure on the optical yield for the hydrogenation of (Z)-α-benzamidocinnamic acid using a rhodium catalyst with the (R,R)-Dipamp ligand. While this data is for the (R,R)-enantiomer, it illustrates the general principle of pressure effects.
| Hydrogen Pressure (atm) | Optical Yield (% ee) (Product Configuration) |
| 1 | 83.8 (R) |
| 5 | 62.3 (R) |
| 20 | 21.2 (R) |
| 50 | 4.7 (S) |
| Data sourced from a study on the effect of H₂ pressure on the optical yield of [Rh(diphosphine)]-catalyzed hydrogenation of (Z)-a-benzamidocinnamic acid.*[4] |
Experimental Protocols
Protocol 1: Preparation of the Catalyst Precursor [Rh(COD)this compound)]BF₄
This protocol is adapted from a patented procedure for the synthesis of the cationic rhodium catalyst precursor.[7]
Materials:
-
Rh(COD)(acac) (acetylacetonato)(1,5-cyclooctadiene)rhodium(I))
-
This compound
-
Methyl ethyl ketone (MEK), anhydrous
-
54% wt Tetrafluoroboric acid in diethyl ether
-
1,5-Cyclooctadiene (COD)
-
Methanol, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Rh(COD)(acac) (9.95 mmol) in anhydrous MEK (60 ml).
-
To the clear solution, add 54% wt tetrafluoroboric acid in diethyl ether (10.1 mmol) dropwise via syringe over 5 minutes. The solution will turn red.
-
After stirring for 10 minutes, add 1,5-cyclooctadiene (11.15 mmol) via syringe. A brown-red slurry of [Rh(COD)₂]BF₄ will form. Stir for 30 minutes.
-
Add solid this compound (9.95 mmol) in three portions. A clear red solution will result.
-
Reduce the volume of the stirred solution by evaporating the MEK solvent until a slurry of the cationic complex in about 10 ml of residual solvent is obtained.
-
To this slurry, add 50 ml of anhydrous methanol and then evaporate approximately 45 ml of the methanol/MEK mixture.
-
Stir the remaining thick slurry at room temperature for 1 hour.
-
Filter the solid product, wash with cold methanol (3 x 10 ml), and dry under vacuum (1 mbar, 20°C) overnight to yield the [Rh(COD)this compound)]BF₄ complex.
Protocol 2: General Procedure for Asymmetric Hydrogenation of an Enamide
This is a general procedure and may require optimization for specific substrates.
Materials:
-
[Rh(COD)this compound)]BF₄ catalyst precursor
-
Prochiral enamide substrate (e.g., a derivative of methyl α-acetamidoacrylate)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, or THF)
-
High-pressure hydrogenation reactor (autoclave)
-
High-purity hydrogen gas
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Solution Preparation: In a glovebox or under a strict inert atmosphere, dissolve the [Rh(COD)this compound)]BF₄ catalyst precursor in a small amount of the degassed solvent.
-
Reaction Setup: In the hydrogenation reactor, dissolve the enamide substrate in the degassed solvent. The substrate-to-catalyst ratio (S/C) can range from 100:1 to 50,000:1, depending on the reactivity of the substrate.
-
Catalyst Transfer: Transfer the catalyst solution to the reactor containing the substrate solution via a cannula under a positive pressure of inert gas.
-
Reaction Execution:
-
Seal the reactor and purge it several times with low-pressure hydrogen gas to remove the inert atmosphere.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 atm).
-
Commence vigorous stirring and maintain the desired reaction temperature (e.g., room temperature).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots via TLC, GC, or HPLC.
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Determine the conversion by ¹H NMR or GC analysis of the crude product.
-
Purify the product by column chromatography or crystallization.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC or chiral GC analysis.
-
Visualizations
Catalytic Cycle of Rh/(S,S)-Dipamp Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric hydrogenation of an enamide substrate with a Rh-(S,S)-Dipamp catalyst, highlighting the "anti-lock-and-key" principle where the minor diastereomeric intermediate is more reactive.
References
- 1. DIPAMP - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - About the Crystal Structure of [Rh(this compound)- ((Z)-2-benzoylamino-3-(3,4-dimethoxyphenyl)-methyl Acrylate)]BF4:â Major or Minor CatalystâSubstrate Complex?â - Organometallics - Figshare [figshare.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP2303904B1 - Process for preparing cationic rhodium complexes - Google Patents [patents.google.com]
how to avoid catalyst poisoning in (S,S)-Dipamp reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S,S)-Dipamp and related chiral phosphine ligands in asymmetric hydrogenation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound catalyzed reactions, with a focus on preventing and diagnosing catalyst poisoning.
Q1: My reaction is sluggish, or the conversion is incomplete. Could the catalyst be poisoned?
A1: Yes, incomplete conversion is a classic sign of catalyst deactivation or poisoning. Several factors could be at play:
-
Purity of Starting Materials: Trace impurities in your substrate or solvents can act as potent catalyst poisons. Common culprits include sulfur-containing compounds and nitrogen-containing heterocycles.[1][2]
-
Atmospheric Contamination: Rhodium-phosphine catalysts are often sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.
-
Incorrect Catalyst Loading: While less common as a "poisoning" issue, insufficient catalyst loading can result in a slow or incomplete reaction, which may be mistaken for catalyst deactivation.
Troubleshooting Steps:
-
Verify Reagent Purity: Re-purify your substrate and ensure your solvents are of anhydrous, degassed quality.
-
Improve Inert Technique: Ensure all glassware is rigorously dried and the reaction is performed under a high-purity inert atmosphere (e.g., Argon or Nitrogen).
-
Optimize Catalyst Loading: If you suspect loading is the issue, perform a small-scale reaction with a slightly higher catalyst concentration.
Q2: The enantiomeric excess (ee) of my product is lower than expected. What are the potential causes?
A2: A drop in enantioselectivity can also be an indicator of catalyst-related issues:
-
Partial Poisoning: Some poisons may not completely deactivate the catalyst but can alter its chiral environment, leading to a decrease in enantioselectivity.
-
Formation of Other Catalytic Species: Impurities or reaction conditions can sometimes lead to the formation of different, less selective catalytic species in situ.[3]
-
Racemization of Product: While not a catalyst poisoning issue, be aware that some products may racemize under the reaction or work-up conditions.
Troubleshooting Steps:
-
Analyze for Trace Impurities: If possible, analyze your starting materials for common catalyst poisons.
-
Review Reaction Conditions: Ensure the temperature and pressure are within the optimal range for your specific reaction. Extreme conditions can sometimes lead to catalyst degradation.
-
Time-Course Study: Take aliquots at different time points to check if the ee is decreasing over time, which could suggest product racemization or gradual catalyst modification.
Q3: What are the most common chemical poisons for Rhodium-(S,S)-Dipamp catalysts?
A3: While specific quantitative data for this compound is proprietary, data from analogous rhodium-phosphine catalysts point to several classes of compounds that act as poisons. These substances can coordinate strongly to the rhodium center, blocking the active site.
| Poison Class | Examples | General Effect on Catalyst | Potential Sources |
| Sulfur Compounds | Thiols, thioethers, disulfides, thiophenes | Strong coordination to the metal center, leading to deactivation.[1][4] | Impurities in substrates or solvents, natural gas-derived reagents. |
| Nitrogen Heterocycles | Pyridine, quinoline, indoles | Can act as competitive ligands, reducing catalyst activity.[5][6] | Substrates, reagents, or impurities. |
| Other Lewis Bases | Carbon monoxide (CO), cyanides, phosphites | Strong binding to the rhodium center, leading to catalyst inhibition.[1] | Impure hydrogen gas, side reactions. |
| Oxidizing Agents | Oxygen (air), peroxides | Oxidation of the phosphine ligand or the rhodium center. | Leaks in the reaction setup, improperly stored solvents. |
| Water | Moisture | Can lead to the formation of inactive rhodium-hydroxo or -oxo species. | Inadequately dried solvents, glassware, or reagents. |
Q4: How can I rigorously purify my reagents and solvents to avoid catalyst poisoning?
A4: The most critical step in preventing catalyst poisoning is the meticulous purification of all reaction components. For highly sensitive catalysts like Rh-(S,S)-Dipamp, standard "anhydrous" solvents from commercial suppliers may not be sufficient.
-
Solvents: It is highly recommended to use a solvent purification system (SPS), such as a Grubbs-type system, which passes solvents through columns of activated alumina and a deoxygenating catalyst.[7][8] This provides consistently high-purity, anhydrous, and deoxygenated solvents on demand.
-
Substrates: Olefinic substrates can be purified by passing them through a plug of activated alumina to remove polar impurities.[9][10] If the substrate is a solid, recrystallization from a suitable solvent is recommended.
-
Hydrogen Gas: Use high-purity hydrogen (≥99.999%) and consider passing it through an in-line trap containing a deoxygenating catalyst and a drying agent.
Q5: Can a poisoned Rh-(S,S)-Dipamp catalyst be regenerated?
A5: The regeneration of homogeneous chiral catalysts like Rh-(S,S)-Dipamp at a laboratory scale is challenging and often not practical. The poison is typically strongly bound to the rhodium center, and harsh conditions required to remove it may also decompose the chiral ligand.
In an industrial setting, the focus is on the recovery of the precious rhodium metal from the spent catalyst.[1][11] This is typically done through processes like incineration, acid digestion, and subsequent refining to produce high-purity rhodium salts, which can then be used to synthesize new catalyst.[12]
Experimental Protocols
Protocol 1: Rigorous Solvent Purification using a Grubbs-Type Solvent Purification System (SPS)
This protocol describes the general use of a solvent purification system, which is a highly effective method for obtaining anhydrous and deoxygenated solvents suitable for sensitive catalysis.[7]
Methodology:
-
System Preparation: Ensure the solvent reservoirs are filled with HPLC-grade solvent and the system is under a positive pressure of a high-purity inert gas (e.g., Argon).
-
Degassing: Vigorously bubble the inert gas through the solvent in the reservoir for at least 30-60 minutes to remove dissolved oxygen.
-
Dispensing Solvent: a. Ensure the collection flask is oven- or flame-dried and cooled under a stream of inert gas. b. Connect the flask to the solvent dispensing tap. c. Open the tap and flush the flask with the solvent vapor before collecting the desired volume. d. Collect the solvent and immediately seal the flask under an inert atmosphere.
Protocol 2: Purification of Olefin Substrates using Activated Alumina
This protocol is suitable for removing polar impurities from liquid olefin substrates.[9][13]
Methodology:
-
Prepare the Alumina Column: a. Take a glass column and place a small plug of glass wool at the bottom. b. Add activated alumina (Brockmann activity I, neutral) to the desired height (e.g., 5-10 cm for a small-scale purification). The amount of alumina will depend on the scale and suspected impurity level. c. Tap the column gently to pack the alumina. d. Add a thin layer of sand or anhydrous sodium sulfate on top of the alumina.
-
Purify the Substrate: a. Pre-wet the column with a small amount of purified, anhydrous, non-polar solvent (e.g., hexane or pentane) and allow it to drain until the solvent level reaches the top of the sand. b. Carefully add the liquid olefin substrate to the top of the column. c. Elute the substrate through the column using a minimal amount of the same anhydrous solvent or by applying a gentle positive pressure of inert gas. d. Collect the purified substrate in a flame-dried flask under an inert atmosphere. e. Remove the elution solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning in this compound reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct functionalization of nitrogen heterocycles via Rh-catalyzed C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. englelab.com [englelab.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sorbtech.com [sorbtech.com]
- 11. researchgate.net [researchgate.net]
- 12. A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
Technical Support Center: (S,S)-Dipamp in Asymmetric Catalysis
Welcome to the technical support center for (S,S)-Dipamp. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility and success of your experiments involving the this compound ligand.
Troubleshooting Guide
This guide addresses specific issues that may arise during asymmetric hydrogenation reactions using Rh/(S,S)-Dipamp catalysts.
Problem 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common issue that can often be resolved by careful control of reaction parameters.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Suboptimal Temperature | Screen a range of temperatures (e.g., 0 °C to 50 °C). Lower temperatures often favor higher enantioselectivity. | Increased enantiomeric excess. |
| Inappropriate Solvent | The polarity of the solvent can significantly impact enantioselectivity. Protic solvents like methanol or ethanol are commonly used. Screen a variety of solvents to find the optimum for your specific substrate. | Identification of a solvent system that improves ee. |
| Incorrect Hydrogen Pressure | The effect of hydrogen pressure on enantioselectivity is substrate-dependent. It is recommended to test a range of pressures (e.g., 1 to 50 atm). | Optimization of hydrogen pressure to maximize ee. |
| Ligand Purity | Ensure the this compound ligand is of high purity (≥97%).[1] Impurities can negatively affect the catalyst's performance. | Improved and more consistent enantioselectivity. |
| Catalyst Precursor Quality | Use a high-quality rhodium precursor. The formation of the active catalyst is crucial for achieving high enantioselectivity. | Reliable and reproducible catalytic activity. |
Troubleshooting Workflow for Low Enantioselectivity:
Caption: A stepwise workflow for troubleshooting low enantioselectivity in this compound catalyzed reactions.
Problem 2: Slow or Incomplete Reaction
A sluggish reaction can be due to catalyst inhibition or non-optimal reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Catalyst Inhibition | Ensure all reagents and solvents are free from potential catalyst poisons such as sulfur compounds, carbon monoxide, and other coordinating species. Use high-purity hydrogen gas. | Restoration of catalytic activity and improved reaction rate. |
| Low Catalyst Loading | While a low catalyst loading is desirable, it may be insufficient for challenging substrates. Incrementally increase the catalyst loading (e.g., from 0.1 mol% to 1 mol%). | Increased reaction rate and conversion. |
| Insufficient Hydrogen Pressure | Higher hydrogen pressure can sometimes increase the reaction rate. Experiment with pressures up to 50 atm. | Faster reaction times. |
| Poor Substrate Solubility | Ensure the substrate is fully dissolved in the chosen solvent at the reaction temperature. If not, consider a different solvent system. | Homogeneous reaction mixture leading to improved kinetics. |
| Catalyst Deactivation | The catalyst may deactivate over time.[2] Consider adding the catalyst in portions or using a fresh batch for long reactions. | Maintained catalytic activity throughout the reaction. |
Logical Flow for Addressing Slow Reactions:
Caption: A decision-making diagram for troubleshooting slow reaction rates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chiral diphosphine ligand used in homogeneous catalysis.[3] It is particularly renowned for its application in the industrial synthesis of L-DOPA, a drug used to treat Parkinson's disease, via asymmetric hydrogenation.[3]
Q2: How should I prepare and handle the Rh/(S,S)-Dipamp catalyst?
The active catalyst is typically prepared in situ by reacting this compound with a rhodium precursor such as [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂. The resulting catalyst is air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).
Q3: What is the generally accepted mechanism for enantioselection with this catalyst?
The stereochemical outcome is not governed by a simple "lock-and-key" mechanism where the major product arises from the most stable catalyst-substrate adduct. Instead, it is the minor, less stable diastereomeric catalyst-substrate adduct that is significantly more reactive towards hydrogen, leading to the observed enantiomeric excess.[4][5]
Q4: Can impurities in the substrate affect the reaction?
Yes, impurities in the substrate can act as inhibitors or poisons to the catalyst, leading to lower conversion and/or enantioselectivity. It is crucial to use highly purified substrates.
Q5: What are common analytical methods to monitor the progress and enantioselectivity of the reaction?
Reaction progress (conversion) can be monitored by techniques such as ¹H NMR, GC, or HPLC. Enantiomeric excess (ee) is typically determined by chiral HPLC or chiral GC.
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of an Enamide
This protocol is a general guideline and may require optimization for specific substrates.
1. Catalyst Preparation (in situ):
-
In a glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and this compound (1.1 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the degassed solvent (e.g., methanol, 0.1 M concentration relative to the substrate) to the flask.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst.
2. Hydrogenation:
-
Add the enamide substrate (1 equivalent) to the flask containing the catalyst solution.
-
Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the flask with hydrogen gas (3-4 cycles).
-
Pressurize the flask to the desired hydrogen pressure (e.g., 3 atm) and stir the reaction mixture at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or NMR.
3. Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography, recrystallization, or distillation.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Experimental Workflow Diagram:
Caption: A standard workflow for asymmetric hydrogenation using a Rh/(S,S)-Dipamp catalyst.
References
Technical Support Center: (S,S)-Dipamp in Asymmetric Hydrogenation
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining reaction conditions for asymmetric hydrogenation using the (S,S)-Dipamp ligand with novel substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of asymmetric hydrogenation reactions with this compound.
Q1: Why is my enantioselectivity (ee) lower than expected?
Low enantioselectivity can be influenced by several factors. Consider the following troubleshooting steps:
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Non-protic solvents such as dichloromethane (CH2Cl2) and ethyl acetate (EtOAc) have been shown to provide excellent enantioselectivities in some cases. Protic solvents, on the other hand, can sometimes lead to lower ee.
-
Hydrogen Pressure: The concentration of hydrogen in the solution is a critical parameter. An inverse relationship between hydrogen pressure and optical yield has been observed in many asymmetric hydrogenations.[1] High hydrogen pressures can sometimes decrease enantioselectivity. It is recommended to screen a range of pressures, starting from lower values (e.g., 1 atm) and gradually increasing.
-
Temperature: Reaction temperature can affect the rates of competing reaction pathways, thereby influencing enantioselectivity. Lowering the temperature (e.g., to 0 °C or -20 °C) often improves enantioselectivity, although it may decrease the reaction rate.
-
Catalyst Purity: Ensure the this compound ligand and the rhodium precursor are of high purity. Impurities can interfere with the catalytic cycle and reduce enantioselectivity.
-
Substrate-Catalyst Mismatch: While this compound is effective for a range of substrates, particularly α,β-unsaturated α-amino acids and their derivatives, it may not be the optimal ligand for all novel substrates. Consider screening other chiral ligands if optimization of reaction conditions does not yield satisfactory results.
Q2: My reaction is very slow or shows no conversion. What should I do?
Low or no conversion can be attributed to several factors related to the catalyst, substrate, and reaction conditions.
-
Catalyst Activation: Ensure that the active catalyst has been properly formed. If using a precatalyst like [Rh(COD)this compound)]BF4, an activation period under hydrogen may be necessary to remove the cyclooctadiene (COD) ligand.
-
Catalyst Loading: The catalyst loading may be too low. While high substrate-to-catalyst ratios are desirable, for a novel substrate, it may be necessary to start with a higher catalyst loading (e.g., 1-2 mol%) and then optimize downwards.
-
Hydrogen Pressure: While high pressure can negatively impact enantioselectivity, very low pressure might result in a slow reaction rate. Ensure adequate hydrogen is supplied to the reaction.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential impacts on enantioselectivity and catalyst stability.
-
Inhibitors: The substrate or solvent may contain impurities that act as catalyst poisons. Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen.
-
Stirring: Inadequate stirring can lead to poor mixing and mass transfer limitations, especially for the dissolution of hydrogen gas into the liquid phase. Ensure vigorous stirring throughout the reaction.
Q3: I am observing side products or decomposition of my starting material. How can I mitigate this?
The formation of side products or decomposition can be addressed by carefully tuning the reaction conditions.
-
Reaction Time: Monitor the reaction progress over time (e.g., by TLC, GC, or HPLC) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of byproducts.
-
Temperature: High temperatures can lead to thermal decomposition of the substrate or catalyst. If side reactions are observed, try running the reaction at a lower temperature.
-
Hydrogen Pressure: While less common, some functional groups may be sensitive to high hydrogen pressures. If you suspect pressure-induced side reactions, try running the reaction at a lower pressure.
-
Substrate Purity: Impurities in the starting material can lead to the formation of side products. Ensure the substrate is of high purity before use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, or (1S,2S)-(+)-Bis[(2-methoxyphenyl)phenylphosphino]ethane, is a chiral diphosphine ligand used in asymmetric catalysis. It is particularly well-known for its successful application in the industrial synthesis of L-DOPA, a drug used to treat Parkinson's disease, via rhodium-catalyzed asymmetric hydrogenation.
Q2: How should I handle and store this compound and its rhodium complexes?
This compound and its metal complexes are generally air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. They should be stored in a cool, dry place, away from oxygen and moisture.
Q3: What are typical reaction conditions for a new substrate?
For a novel substrate, a good starting point for reaction conditions would be:
-
Catalyst: [Rh(COD)this compound)]BF4
-
Catalyst Loading: 0.5 - 1.0 mol%
-
Solvent: Degassed methanol or dichloromethane (CH2Cl2)
-
Substrate Concentration: 0.1 - 0.5 M
-
Hydrogen Pressure: 1 - 10 atm
-
Temperature: Room temperature (20-25 °C)
-
Reaction Time: 12 - 24 hours
These conditions should then be systematically varied to optimize for both conversion and enantioselectivity.
Q4: What types of substrates are generally successful with this compound?
This compound has shown high efficacy for the asymmetric hydrogenation of α,β-unsaturated α-amino acid derivatives. It has also been successfully applied to other prochiral olefins containing coordinating groups that can interact with the rhodium center.
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity for a Model Substrate
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) |
| Methanol | 32.7 | 92 |
| Ethanol | 24.6 | 90 |
| Tetrahydrofuran (THF) | 7.6 | 95 |
| Dichloromethane (CH2Cl2) | 9.1 | 98 |
| Toluene | 2.4 | 85 |
Note: Data is representative and will vary depending on the specific substrate and other reaction conditions.
Table 2: Influence of Hydrogen Pressure on Enantioselectivity
| Substrate | Pressure (atm) | Enantiomeric Excess (ee %) |
| (Z)-α-acetamidocinnamic acid | 1 | 95 |
| 10 | 92 | |
| 50 | 88 | |
| Itaconic acid derivative | 1 | 96 |
| 10 | 94 | |
| 50 | 90 |
Note: The trend of decreasing ee with increasing pressure is commonly observed but is substrate-dependent.[1]
Experimental Protocols
General Protocol for Asymmetric Hydrogenation using [Rh(COD)this compound)]BF4
This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral olefin. All operations should be performed under an inert atmosphere.
-
Catalyst Preparation:
-
In a glovebox or under a stream of argon, add the rhodium precatalyst, [Rh(COD)this compound)]BF4 (e.g., 0.01 mmol, 1 mol%), to a Schlenk flask or a pressure-rated reaction vessel equipped with a magnetic stir bar.
-
-
Reaction Setup:
-
Add the prochiral substrate (1.0 mmol) to the reaction vessel.
-
Add the desired amount of degassed solvent (e.g., 10 mL of methanol) via syringe.
-
-
Hydrogenation:
-
Seal the reaction vessel.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 3 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., TLC, GC, or HPLC) to determine conversion.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
-
Analysis:
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
-
Visualizations
Caption: Experimental workflow for this compound catalyzed asymmetric hydrogenation.
Caption: Troubleshooting decision tree for low enantioselectivity.
References
Validation & Comparative
Determining Enantiomeric Excess in (S,S)-Dipamp Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in asymmetric catalysis, providing a direct measure of a catalyst's efficacy in producing a desired stereoisomer. For reactions employing the pioneering chiral ligand (S,S)-Dipamp, particularly in the asymmetric hydrogenation of prochiral olefins to generate valuable chiral building blocks like amino acids, accurate and reliable ee determination is paramount. This guide provides a comparative overview of the most common analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The choice of method for determining enantiomeric excess depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key features of the three primary techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals for each enantiomer. |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules. Particularly well-suited for amino acid derivatives, common products of Dipamp catalysis. | Suitable for volatile and thermally stable compounds. Derivatization may be required to increase volatility. | Applicable to a wide range of compounds with suitable functional groups for interaction with the CSA. |
| Sensitivity | High, especially with UV or fluorescence detectors. | Very high, particularly with a flame ionization detector (FID) or mass spectrometer (MS). | Generally lower than chromatographic methods, requiring higher sample concentrations. |
| Resolution | Excellent, often achieving baseline separation of enantiomers. | Excellent, capable of high-resolution separation. | Dependent on the choice of CSA and the specific analyte; can range from baseline separation to signal overlap. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 5-20 minutes per sample. | Rapid data acquisition (minutes), but sample preparation may be required. |
| Development Effort | Method development can be time-consuming, involving screening of columns and mobile phases. | Requires optimization of temperature programs and carrier gas flow rates. | Involves screening of suitable CSAs and optimizing solvent and concentration. |
| Key Advantage | Versatility and wide applicability. | High speed and sensitivity for volatile compounds. | Rapid analysis and direct observation of both enantiomers in solution. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for each of the discussed techniques, tailored for the analysis of products from this compound catalyzed reactions, such as N-acetylated amino acids.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. For the products of this compound catalyzed hydrogenations, particularly N-acetyl-phenylalanine derivatives, methods often employ polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Example Protocol for N-acetyl-phenylalanine:
-
Column: A teicoplanin-based chiral stationary phase (e.g., Chirobiotic T) is often effective for N-acylated amino acids.
-
Mobile Phase: A mixture of methanol, acetic acid, and triethylamine. The exact composition may require optimization.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV absorbance at a wavelength where the analyte has strong absorption (e.g., 260 nm).
-
Sample Preparation: The crude reaction mixture can often be diluted in the mobile phase, filtered, and directly injected.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Chiral Gas Chromatography (GC)
For volatile products or those that can be readily derivatized to become volatile, chiral GC offers high resolution and sensitivity.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column.
Example Protocol (General):
-
Column: A cyclodextrin-based chiral stationary phase is commonly used.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure separation of enantiomers and elution of all components.
-
Injector and Detector Temperature: Set appropriately higher than the final oven temperature.
-
Sample Preparation: The product is extracted from the reaction mixture and may require derivatization (e.g., esterification of a carboxylic acid) to increase its volatility.
-
Data Analysis: Similar to HPLC, the ee is calculated from the integrated peak areas of the two enantiomer peaks.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique relies on the formation of transient diastereomeric complexes between the chiral product and a chiral solvating agent, which leads to separate signals for the enantiomers in the NMR spectrum.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Example Protocol:
-
Chiral Solvating Agent (CSA): A suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent, is chosen based on the functional groups of the analyte.
-
Solvent: A deuterated solvent in which both the analyte and CSA are soluble (e.g., CDCl₃, C₆D₆).
-
Sample Preparation: A solution of the analyte is prepared in the chosen NMR solvent, and the CSA is added directly to the NMR tube. The concentration of the CSA may need to be optimized to achieve sufficient separation of the signals.
-
Data Acquisition: A standard proton (¹H) NMR spectrum is acquired.
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each of the diastereomeric complexes. The ratio of the integrals directly reflects the ratio of the enantiomers.
Visualizing the Workflow
The general process for determining the enantiomeric excess of a product from a this compound catalyzed reaction can be visualized as a logical workflow.
Caption: Workflow for ee determination in this compound catalyzed reactions.
Signaling Pathways in Method Selection
The decision-making process for selecting the appropriate analytical technique involves considering the properties of the product molecule.
Caption: Decision pathway for selecting an ee determination method.
By carefully selecting the most appropriate analytical method and meticulously following detailed experimental protocols, researchers can confidently and accurately determine the enantiomeric excess of products from this compound catalyzed reactions, ensuring the quality and stereochemical integrity of these valuable chiral compounds.
Navigating the Chiral Landscape: A Comparative Guide to HPLC Methods for Products of (S,S)-Dipamp Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the quest for enantiomerically pure compounds is a paramount objective. The chiral ligand (S,S)-Dipamp ((1R,2R)-Bis[(2-methoxyphenyl)phenylphosphino]ethane) has established itself as a cornerstone in rhodium-catalyzed asymmetric hydrogenation, particularly in the synthesis of chiral amino acid derivatives. The subsequent verification of enantiomeric purity necessitates robust and reliable analytical methods, with chiral High-Performance Liquid Chromatography (HPLC) standing as the gold standard. This guide provides a comparative overview of chiral HPLC methods applicable to the products of this compound catalyzed reactions, supported by experimental data and detailed protocols to aid in method selection and implementation.
A primary application of this compound is in the asymmetric hydrogenation of α-enamides to yield N-acyl amino acids and their esters. These products are crucial intermediates in the synthesis of pharmaceuticals, including the anti-Parkinsonian drug L-DOPA. The accurate determination of the enantiomeric excess (ee) of these products is critical for evaluating the catalyst's performance and ensuring the quality of the final active pharmaceutical ingredient.
Performance Comparison of Chiral HPLC Methods
The selection of the appropriate chiral stationary phase (CSP) is the most critical factor in developing a successful chiral HPLC separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability for the separation of N-acyl amino acid derivatives. Below is a comparison of different HPLC and Ultra Performance Convergence Chromatography (UPC²) methods for the separation of enantiomers of representative products.
| Parameter | Method 1: N-acetyl-DL-phenylalanine | Method 2: N-acetyl-DL-phenylalanine methyl ester | Method 3: D- and L-phenylalanine methyl ester |
| Chromatography Mode | HPLC | Supercritical Fluid Chromatography (SFC) | UPC² |
| Chiral Stationary Phase | Teicoplanin-based (e.g., Chirobiotic T) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AY-H) | Amylose tris(3-chloro-4-methylphenylcarbamate) (e.g., CHIRALPAK ID) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 100 x 4.6 mm, 3 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine | CO₂ / Methanol (85 / 15) | CO₂ / Methanol with 0.1% NH₄OH (90 / 10) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | 1.5 mL/min |
| Temperature | Ambient | Room Temperature | 40 °C |
| Detection | UV at 260 nm | UV at 210 nm | UV at 210 nm |
| Resolution (Rs) | > 2.0 | 10.00 | High |
| Analysis Time | < 15 min | < 5 min | < 2 min |
Experimental Protocols
Detailed methodologies for the compared methods are provided below to facilitate their reproduction and adaptation.
Method 1: Chiral HPLC of N-acetyl-DL-phenylalanine
This method is suitable for the analysis of N-acyl amino acids.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Chirobiotic T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of Methanol, Acetic Acid, and Triethylamine (e.g., 100:0.02:0.01, v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
UV Detection: 260 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the N-acetyl-phenylalanine product in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Method 2: Chiral SFC of N-acetyl-DL-phenylalanine methyl ester
This SFC method offers a rapid alternative for the analysis of N-acyl amino acid esters.[1]
-
Instrumentation: An SFC system with a photodiode array detector.
-
Column: CHIRALPAK® AY-H, 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Isocratic elution with 85% CO₂ and 15% Methanol.[1]
-
Flow Rate: 3.0 mL/min.[1]
-
Temperature: Room Temperature.[1]
-
Back Pressure: 150 bar.
-
Injection Volume: 5 µL.[1]
-
UV Detection: 210 nm.[1]
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., Methanol or a mixture of Hexane/Ethanol).
Method 3: Chiral UPC² of D- and L-phenylalanine methyl ester
This UPC² method provides a very fast and high-resolution separation, suitable for high-throughput analysis of amino acid esters.
-
Instrumentation: An ACQUITY UPC² system with a photodiode array (PDA) detector.
-
Column: CHIRALPAK ID, 100 x 4.6 mm, 3 µm.
-
Mobile Phase: Isocratic elution with 90% CO₂ and 10% Methanol containing 0.1% NH₄OH.
-
Flow Rate: 1.5 mL/min.
-
Back Pressure: 2500 psi.
-
Column Temperature: 40 °C.
-
Injection Volume: 4 µL.
-
UV Detection: 210 nm.
-
Sample Preparation: Dissolve the sample in isopropanol with 0.1% triethanolamine.
Logical Workflow for Chiral HPLC Method Development
The process of developing a chiral HPLC method for the product of a this compound catalyzed reaction follows a logical progression from reaction workup to data analysis and confirmation of enantiomeric purity.
Caption: Workflow for Chiral HPLC Analysis of this compound Reaction Products.
Concluding Remarks
The successful application of this compound in asymmetric catalysis is critically dependent on the ability to accurately assess the enantiomeric purity of the resulting products. Chiral HPLC, SFC, and UPC² offer a range of powerful tools for this purpose. The choice of method will depend on the specific nature of the product, the desired analysis speed, and available instrumentation. The protocols and comparative data presented in this guide serve as a valuable starting point for researchers to develop and implement robust and reliable chiral separation methods for the products of this compound catalyzed reactions, ultimately ensuring the quality and efficacy of the synthesized chiral molecules.
References
A Comparative Guide to (S,S)-Dipamp and BINAP for Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral ligand is paramount in asymmetric hydrogenation for the synthesis of enantiomerically pure compounds, a critical step in modern drug development and fine chemical production. Among the vast array of chiral phosphine ligands developed, (S,S)-Dipamp and BINAP have emerged as landmark ligands, each with a unique history and distinct performance characteristics. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal ligand for specific research and development applications.
Introduction to the Ligands
This compound , or (1S,2S)-(+)-Bis[(2-methoxyphenyl)phenylphosphino]ethane, is a C₂-symmetric diphosphine ligand with chirality centered on the phosphorus atoms. Its development by W. S. Knowles at Monsanto was a pioneering achievement in industrial asymmetric catalysis, leading to the first commercial-scale synthesis of the anti-Parkinson's drug L-DOPA.[1] This work was recognized with the 2001 Nobel Prize in Chemistry. The chirality at the phosphorus centers creates a well-defined chiral environment around the metal center.
BINAP , or 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl, is another C₂-symmetric diphosphine ligand, but its chirality arises from atropisomerism due to restricted rotation around the C-C bond connecting the two naphthalene rings.[2] Developed by Ryōji Noyori, who shared the 2001 Nobel Prize, BINAP has demonstrated broad applicability in various asymmetric transformations, including the hydrogenation of a wide range of functionalized olefins and ketones when complexed with ruthenium or rhodium.[2][3][4][5]
Structural and Mechanistic Differences
The fundamental difference between Dipamp and BINAP lies in the source of their chirality. Dipamp's P-chirality and BINAP's axial chirality create distinct steric and electronic environments in their respective metal complexes. This structural variance influences the catalyst-substrate interactions and, consequently, the enantioselectivity of the hydrogenation reaction.
Rhodium complexes of both ligands are widely used for the asymmetric hydrogenation of prochiral olefins.[6] The generally accepted mechanism involves the coordination of the olefin to the rhodium-diphosphine complex, followed by the oxidative addition of hydrogen and subsequent insertion and reductive elimination steps to yield the chiral product.[7] The specific conformation and rigidity of the chelate ring formed by the ligand dictate the facial selectivity of hydrogen addition to the substrate. While Rhodium-BINAP catalysts can be slow for some hydrogenations, the development of Ruthenium-BINAP complexes significantly broadened the substrate scope and reactivity.[3][8]
Performance Comparison in Asymmetric Hydrogenation
The choice between this compound and BINAP often depends on the specific substrate and desired reaction conditions. Historically, Rhodium-Dipamp has shown exceptional enantioselectivity for the hydrogenation of α-(acylamino)acrylic acid derivatives, as exemplified by the L-DOPA synthesis.[1][9] BINAP, particularly in its ruthenium complexes, has proven to be a more versatile ligand, effective for a broader range of substrates including ketones, allylic alcohols, and various unsaturated carboxylic acids.[5]
| Substrate | Ligand | Catalyst System | Solvent | H₂ Pressure | Temp (°C) | e.e. (%) |
| (Z)-α-Acetamidocinnamic acid precursor to L-DOPA | This compound | [Rh(COD)(dipamp)]⁺BF₄⁻ | Methanol | 3 atm | 50 | 95 |
| Methyl (Z)-α-acetamidocinnamate | This compound | [Rh(COD)(dipamp)]⁺BF₄⁻ | Methanol | 50 psi | 25 | >99 |
| Dimethyl Itaconate | This compound | [Rh(COD)(dipamp)]⁺BF₄⁻ | Methanol | 50 psi | 25 | 98 |
| Naphthacrylic acid | (R)-BINAP | Ru(OAc)₂(R-binap) | Methanol | 134 atm | 20 | 98 (for (R)-Naproxen) |
| Geraniol | (S)-BINAP | --INVALID-LINK-- | Methanol | 4 atm | 20 | 96 (for (R)-Citronellol) |
| β-Keto esters (e.g., Methyl 3-oxobutanoate) | (R)-BINAP | RuCl₂(R-binap)₂(dmf)n | Methanol | 100 atm | 20-30 | >99 |
This table is a summary of representative data from various sources and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide:
A typical experimental setup involves the in situ preparation of the catalyst or the use of a pre-formed catalyst complex.
-
Catalyst Preparation (In Situ): A rhodium precursor, such as [Rh(COD)₂]BF₄ (1 mol%), and the chiral diphosphine ligand (e.g., this compound or (S)-BINAP, 1.1 mol%) are dissolved in a degassed solvent (e.g., methanol or dichloromethane) under an inert atmosphere (Argon or Nitrogen) in a Schlenk flask or a glovebox. The solution is typically stirred for 15-30 minutes to allow for complex formation.
-
Reaction Setup: The substrate (e.g., an α-enamide, 1 equivalent) is added to the catalyst solution. The reaction vessel is then placed in a stainless-steel autoclave.
-
Hydrogenation: The autoclave is purged several times with hydrogen gas before being pressurized to the desired level (e.g., 1-50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) for a predetermined time (e.g., 1-24 hours).
-
Work-up and Analysis: After the reaction, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography. The enantiomeric excess (e.e.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualization of Key Processes
To better understand the workflows and mechanisms discussed, the following diagrams are provided.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Generalized catalytic cycle for Rh-catalyzed hydrogenation.
Conclusion
Both this compound and BINAP are exceptionally effective ligands for asymmetric hydrogenation, and their development has been transformative for the synthesis of chiral molecules.
-
This compound is often the ligand of choice for specific classes of enamides, particularly α-(acylamino)acrylic acid derivatives, where it can provide outstanding enantioselectivity. Its historical success in the L-DOPA process underscores its robustness for industrial applications.
-
BINAP offers greater versatility. The ability to form highly active and selective catalysts with both Rhodium and, notably, Ruthenium, opens up a much broader substrate scope. Ru-BINAP systems are particularly powerful for the hydrogenation of functionalized ketones and a wider array of olefinic systems.[3][5]
Ultimately, the selection between Dipamp and BINAP should be guided by the specific molecular structure of the substrate. For well-established reactions like the synthesis of α-amino acid derivatives, Dipamp remains a strong contender. For broader applications and the hydrogenation of less activated or sterically hindered substrates, BINAP and its derivatives often provide a more flexible and powerful solution. It is always recommended to screen a variety of ligands and conditions to identify the optimal catalytic system for any new transformation.
References
- 1. DIPAMP - Wikipedia [en.wikipedia.org]
- 2. BINAP - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to (S,S)-Dipamp and Other P-Chiral Phosphine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral ligand is a critical determinant for success in asymmetric catalysis, directly influencing enantioselectivity, activity, and substrate scope. Among the diverse array of chiral phosphine ligands, P-chiral ligands, which feature a stereogenic phosphorus atom, have demonstrated exceptional performance in a multitude of catalytic transformations. This guide provides an objective comparison of the seminal P-chiral ligand, (S,S)-Dipamp, with other notable P-chiral phosphine ligands, supported by experimental data.
This compound, or (1S,2S)-(-)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a landmark P-chiral bisphosphine ligand. Its successful application in the industrial synthesis of the anti-Parkinson's drug L-DOPA marked a pivotal moment in asymmetric catalysis.[1] However, the field has since evolved, with the development of new generations of P-chiral ligands exhibiting enhanced performance in various reactions. This guide will focus primarily on the well-established benchmark reaction of rhodium-catalyzed asymmetric hydrogenation of prochiral enamides to facilitate a direct comparison.
Performance in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a standard reaction for evaluating the efficacy of chiral phosphine ligands. The enantiomeric excess (ee%) achieved in this transformation is a key metric for comparing ligand performance.
| Ligand/Rh Complex | Substrate | Enantiomeric Excess (ee%) | Product Configuration | Reference(s) |
| [Rh(this compound)(COD)]BF₄ | MAC | 96% | S | [2] |
| Rh Complex of (S,S)-t-Bu-BisP* | MAC | >99% | S | [3] |
| Rh Complex of (R,R)-Me-DuPhos | MAC | >99% | R | [4] |
| Rh Complex of (S,S)-Chiraphos | MAC | 99% | S | [4] |
| Rh Complex of (R,R)-Me-BPE | MAC | >99% | R | [4] |
MAC = Methyl (Z)-α-acetamidocinnamate
While this compound demonstrates high enantioselectivity, ligands such as t-Bu-BisP* and the backbone-chiral DuPhos have been shown to achieve even higher levels of stereocontrol in this specific transformation. The electronic and steric properties of the substituents on the phosphorus atom and the ligand backbone play a crucial role in determining the outcome of the catalytic reaction.
The following table presents a broader comparison of this compound with other P-chiral and notable backbone-chiral ligands in the rhodium-catalyzed asymmetric hydrogenation of various enamides.
| Entry | Ligand | Substrate | Solvent | Pressure (atm) | Yield (%) | ee (%) | TON | Reference(s) |
| 1 | (R,R)-Dipamp | Methyl (Z)-α-acetamidocinnamate | MeOH | 3 | >95 | 95 (R) | - | [4] |
| 2 | (R,R)-DuPhos | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 100 | >99 (R) | - | [4] |
| 3 | (R,R)-Me-BPE | Methyl (Z)-α-acetamidocinnamate | MeOH | 1.3 | 100 | >99 (R) | - | [4] |
| 4 | (S,S)-Chiraphos | Methyl (Z)-α-acetamidocinnamate | EtOH | 1 | 100 | 99 (S) | - | [4] |
| 5 | (R,R)-Dipamp | Precursor to L-DOPA | - | 3 | 98% | 96% | >10,000 | [5] |
| 6 | t-Bu-BisP* | N-(1-(4-chlorophenyl)vinyl)acetamide | MeOH | 10 | >99 | >99 (R) | - | [3] |
| 7 | t-Bu-MiniPHOS | N-(1-(4-chlorophenyl)vinyl)acetamide | MeOH | 10 | >99 | 97 (R) | - | [3] |
Experimental Protocols
Synthesis of this compound via Phosphine-Borane Intermediates
The development of synthetic routes utilizing phosphine-borane complexes has significantly improved the accessibility of P-chiral phosphine ligands. The following is a representative synthetic scheme for this compound.[6]
Scheme 1: Synthesis of this compound
Caption: Synthetic route to this compound via a phosphine-borane intermediate.
Detailed Experimental Protocol for a Representative P-Chiral Bisphosphine Ligand: 1,2-Bis(dialkylphosphino)ethanes
The following is a general procedure for the synthesis of 1,2-bis(dialkylphosphino)ethanes, which serves as a template for the synthesis of various P-chiral bisphosphine ligands.
Step 1: Synthesis of 1,2-Bis(dialkylphosphoryl)ethanes To a solution of dialkyl phosphite in an appropriate solvent, a Grignard reagent (e.g., MeMgCl) is added dropwise at 0 °C. After stirring, 1,2-dichloroethane is added, and the reaction mixture is stirred for several hours. Work-up and purification yield the desired 1,2-bis(dialkylphosphoryl)ethane.
Step 2: Chlorination The 1,2-bis(dialkylphosphoryl)ethane is dissolved in a chlorinated solvent (e.g., CH₂Cl₂), and oxalyl chloride is added dropwise. The resulting precipitate is filtered, washed, and dried to afford the ethylenebis(dialkylchlorophosphonium) dichloride.
Step 3: Reduction The chlorinated intermediate is suspended in an ethereal solvent (e.g., THF) and reduced using a suitable reducing agent (e.g., LiAlH₄) at low temperature. After quenching and extraction, the crude product is purified to yield the final 1,2-bis(dialkylphosphino)ethane ligand.
Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
The following is a general experimental procedure for the asymmetric hydrogenation of a benchmark substrate.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., this compound)
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed solvent (e.g., methanol)
-
Hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with the rhodium precursor (1 mol%) and the chiral ligand (1.1 mol%).
-
Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature until a clear solution is formed.
-
The substrate, MAC, is added to the catalyst solution.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas several times.
-
The reaction is stirred under a positive pressure of hydrogen (typically 1-3 atm) at a constant temperature (e.g., 25 °C) for the specified time.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified, typically by column chromatography, to isolate the hydrogenated product.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[4]
Mechanistic Insights and Visualization
The mechanism of rhodium-catalyzed asymmetric hydrogenation with chiral bisphosphine ligands has been extensively studied. The "unsaturated pathway" is a widely accepted mechanism for many substrates, including enamides.
Caption: Generalized catalytic cycle for Rh-bisphosphine catalyzed asymmetric hydrogenation (Unsaturated Pathway).
The catalytic cycle begins with the coordination of the prochiral substrate to the solvated rhodium-chiral ligand complex. This is followed by the oxidative addition of molecular hydrogen to the rhodium center. A migratory insertion of the olefin into a rhodium-hydride bond then occurs, forming a rhodium-alkyl intermediate. The final step is the reductive elimination of the hydrogenated product, which regenerates the active catalyst for the next cycle. The enantioselectivity is determined by the facial selectivity of the olefin coordination and/or the relative rates of the subsequent steps for the diastereomeric catalyst-substrate complexes.
Caption: General experimental workflow for asymmetric hydrogenation.
Conclusion
This compound remains a historically significant and effective P-chiral ligand for asymmetric catalysis. However, the field has advanced considerably, with newer generations of P-chiral ligands, such as the BisP* family, often demonstrating superior enantioselectivity and activity in the asymmetric hydrogenation of a range of substrates. The choice of ligand is highly dependent on the specific substrate and desired transformation. This guide provides a comparative framework to aid researchers in the selection of the most appropriate P-chiral phosphine ligand for their synthetic needs. The provided experimental protocols offer a starting point for the synthesis and application of these powerful catalytic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chirik.princeton.edu [chirik.princeton.edu]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of chiral ligands for L-DOPA synthesis
The enantioselective synthesis of L-DOPA, a cornerstone therapy for Parkinson's disease, relies heavily on the efficiency of chiral ligands in asymmetric hydrogenation. This guide provides a detailed comparison of the performance of prominent chiral phosphine ligands—DIPAMP, DuPhos, and Chiraphos—in the rhodium-catalyzed asymmetric hydrogenation of L-DOPA precursors. The data presented herein is compiled from seminal publications and comparative studies to assist researchers, scientists, and drug development professionals in ligand selection and process optimization.
Performance Comparison of Chiral Ligands
The catalytic prowess of chiral ligands is benchmarked by their ability to deliver high enantiomeric excess (ee%), yield, turnover number (TON), and turnover frequency (TOF). The following table summarizes the performance of DIPAMP, DuPhos, and Chiraphos in the asymmetric hydrogenation of a key L-DOPA precursor, methyl (Z)-α-acetamidocinnamate.
| Chiral Ligand | Catalyst System | Substrate | Enantiomeric Excess (ee%) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| (R,R)-DIPAMP | [Rh(COD)(DIPAMP)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 95 | Quantitative | ~20,000 | Not Reported | [1][2] |
| (R,R)-Me-DuPhos | [Rh(COD)(Me-DuPhos)]OTf | Methyl (Z)-α-acetamidocinnamate | >99 | ~100 | 100 | 100 | [3] |
| (R,R)-Chiraphite | [Rh(COD)(Chiraphite)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 99 | >95 | Not Reported | Not Reported | [1] |
Note: The presented data is compiled from various sources and may not have been generated under identical experimental conditions, which can influence direct comparisons.[1]
Experimental Protocols
Detailed methodologies for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using rhodium complexes of DIPAMP, DuPhos, and Chiraphos are outlined below.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (e.g., DIPAMP, DuPhos, or Chiraphite, 1.1 mol%). Anhydrous, degassed solvent (e.g., methanol, ethanol, or THF) is added, and the mixture is stirred at room temperature for 20-30 minutes to form the active catalyst solution.[1]
Hydrogenation Reaction: In a separate Schlenk flask or a high-pressure autoclave, the substrate, methyl (Z)-α-acetamidocinnamate (1 mmol), is dissolved in the same anhydrous, degassed solvent. The pre-formed catalyst solution is then transferred to the substrate solution via cannula. The reaction vessel is purged several times with hydrogen gas and then pressurized to the desired hydrogen pressure (typically 1-3 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25 °C) for the specified time.[1][2]
Reaction Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or by crystallization to isolate the N-acetyl-L-DOPA methyl ester product.
Determination of Enantiomeric Excess: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Key Ligand Systems: A Closer Look
DIPAMP: The Pioneer in Industrial L-DOPA Synthesis
The Monsanto process for L-DOPA synthesis was a landmark achievement in industrial asymmetric catalysis, employing the chiral ligand (R,R)-DIPAMP.[2] This process demonstrated the feasibility of producing highly enantiomerically enriched amino acids on a large scale. The rhodium-DIPAMP catalyst system affords the desired L-enantiomer with high enantioselectivity (95% ee) and in quantitative yield.[2]
DuPhos: A Highly Efficient and Versatile Ligand
The DuPhos family of ligands, particularly Me-DuPhos, has shown exceptional performance in the asymmetric hydrogenation of enamides. Rhodium complexes of DuPhos are highly active and selective, often achieving enantiomeric excesses greater than 99%.[3] These catalysts can operate at low catalyst loadings and exhibit high turnover numbers and frequencies, making them very attractive for efficient chemical synthesis.
Chiraphos: A Classic Ligand with Continued Relevance
Chiraphos is another C₂-symmetric bisphosphine ligand that has been successfully applied in asymmetric hydrogenation. While perhaps not as frequently cited for L-DOPA synthesis as DIPAMP or DuPhos in recent literature, it remains a highly effective ligand for the asymmetric hydrogenation of prochiral olefins, delivering high enantioselectivities.[1]
Visualizing the Catalytic Process
The following diagrams illustrate the key steps in the asymmetric hydrogenation of an L-DOPA precursor and the general workflow for ligand performance evaluation.
Caption: Asymmetric hydrogenation cycle for L-DOPA precursor synthesis.
Caption: Experimental workflow for ligand performance evaluation.
References
Validating the Catalytic Prowess of Homemade (S,S)-Dipamp: A Comparative Guide
For researchers in organic synthesis and drug development, the in-house synthesis of chiral ligands like (S,S)-Dipamp presents a cost-effective alternative to commercial sources. However, rigorous validation of its catalytic activity is paramount to ensure reliable and reproducible results in asymmetric catalysis. This guide provides a framework for comparing the performance of homemade this compound against established chiral phosphine ligands in the benchmark rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin. Detailed experimental protocols and data presentation formats are included to facilitate a comprehensive evaluation.
Performance Benchmark: Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a widely accepted standard for evaluating the efficacy of chiral phosphine ligands. The reaction produces the chiral amino acid precursor, N-acetyl-phenylalanine methyl ester, with the enantiomeric excess (ee) serving as a direct measure of the ligand's stereocontrol.
Comparative Performance of Chiral Phosphine Ligands
The following table summarizes the performance of this compound and other notable chiral phosphine ligands in the asymmetric hydrogenation of MAC. This data provides a quantitative benchmark against which homemade this compound can be assessed.
| Chiral Ligand | Catalyst Precursor | Solvent | Pressure (atm) | Yield (%) | ee (%) | Product Configuration |
| This compound | [Rh(COD)₂]BF₄ | MeOH | 3 | >95 | 96 | (R) |
| (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | EtOH | 1 | 100 | 99 | (S) |
| (R,R)-DuPhos | [Rh(COD)₂]OTf | MeOH | 1 | 100 | >99 | (R) |
| (R,R)-Me-BPE | [Rh(COD)₂]BF₄ | MeOH | 1.3 | 100 | >99 | (R) |
| (S,S)-1,2-bis[(o-ethylphenyl)phenylphosphino]ethane | [Rh(COD)]BF₄ | Not Specified | Not Specified | Not Specified | 97 | (S) |
| (S,S)-1,2-bis[(o-isopropylphenyl)phenylphosphino]ethane | [Rh(COD)]BF₄ | Not Specified | Not Specified | Not Specified | 93 | (S) |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reliable and comparable data. The following protocols outline the key steps for validating the catalytic activity of homemade this compound.
Catalyst Preparation (in situ)
The active rhodium catalyst is typically prepared in situ just before the hydrogenation reaction.
Materials:
-
[Rh(COD)₂]BF₄ (or other suitable Rh precursor)
-
Homemade this compound
-
Degassed solvent (e.g., Methanol)
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the rhodium precursor (1 mol%) and the homemade this compound (1.1 mol%) to a Schlenk flask.
-
Add the degassed solvent to dissolve the solids.
-
Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
Materials:
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Prepared Rh-(S,S)-Dipamp catalyst solution
-
Degassed solvent (e.g., Methanol)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Add the MAC substrate to the Schlenk flask containing the catalyst solution.
-
Transfer the reaction mixture to a high-pressure hydrogenation vessel under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 atm).
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent from the reaction mixture under reduced pressure to obtain the crude product.
Determination of Conversion and Enantiomeric Excess
a) Conversion Analysis (¹H NMR):
The conversion of the starting material to the product can be determined by ¹H NMR spectroscopy by integrating the signals corresponding to the olefinic proton of the starting material and the methyl group of the product.
b) Enantiomeric Excess (ee) Analysis (Chiral HPLC):
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[1][2][3]
Materials:
-
Crude product from the hydrogenation reaction
-
HPLC grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
Procedure:
-
Prepare a dilute solution of the crude product in the HPLC mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers using an appropriate mobile phase composition.
-
The two enantiomers will have different retention times.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Visualizing the Workflow and Catalytic Cycle
To better illustrate the processes involved in validating the catalytic activity of homemade this compound, the following diagrams are provided.
The following diagram illustrates the generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide.
References
A Comparative Spectroscopic Guide to Rh-(S,S)-Dipamp and Other Chiral Rhodium-Phosphine Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of the rhodium complex with the chiral phosphine ligand (S,S)-Dipamp and its common alternatives, (S)-BINAP and (R,R)-DuPHOS. The information presented here is intended to aid researchers in the identification, characterization, and selection of appropriate catalyst systems for asymmetric hydrogenation and other stereoselective transformations.
Introduction to Chiral Rhodium-Phosphine Catalysts
Rhodium complexes bearing chiral phosphine ligands are paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds, a critical aspect of modern drug development.[1] The ligand framework's stereochemistry dictates the spatial arrangement around the rhodium center, thereby influencing the stereochemical outcome of the catalyzed reaction. Among the pioneering and most successful ligands is this compound, known for its efficacy in the industrial synthesis of L-DOPA.[2] This guide focuses on the spectroscopic signatures of Rh-(S,S)-Dipamp complexes and compares them with those of two other widely used chiral rhodium complexes: Rh-(S)-BINAP and Rh-(R,R)-DuPHOS.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Ultraviolet-Visible (UV-Vis) spectroscopy for the rhodium complexes of this compound, (S)-BINAP, and (R,R)-DuPHOS. The data is presented for common precatalyst forms, typically with cyclooctadiene (COD) or norbornadiene (NBD) as an ancillary ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of these complexes in solution. ³¹P NMR provides direct information about the phosphorus environment and its coordination to the rhodium center, while ¹H NMR helps to characterize the overall structure of the complex. The coupling between the phosphorus and rhodium nuclei (¹J(Rh-P)) is a key indicator of complex formation and can provide insights into the electronic properties of the Rh-P bond.
Table 1: Comparative ³¹P and ¹⁰³Rh NMR Data for Rhodium-Diphosphine Complexes
| Complex | Solvent | ³¹P Chemical Shift (δ) [ppm] | ¹J(Rh-P) [Hz] | ¹⁰³Rh Chemical Shift (δ) [ppm] | Reference |
| [Rh((S)-BINAP)(MeOH)₂]BF₄ | CD₃OD | 55.1 (d) | 205.8 | 327 | [3] |
| [Rh(this compound)(substrate)]BF₄ | - | Highlighted in green in spectrum | - | - | [4] |
| Rhodium Supramolecular Complex | CD₂Cl₂ | P¹: 133.09 (dd), P²: 48.16 (dd) | P¹: 308.2, P²: 205.1 | - | [5] |
| [Rh(L₁)(L₂)(cod)]BF₄ Precatalyst | - | P¹: 132.05 (dd), P²: 34.03 (dd) | P¹: 242.3, P²: 149.5 | - | [5] |
Circular Dichroism (CD) and Ultraviolet-Visible (UV-Vis) Spectroscopy
CD spectroscopy is a powerful technique for studying chiral molecules, providing information about their absolute configuration and conformation in solution. UV-Vis spectroscopy provides information about the electronic transitions within the complex.
Table 2: UV-Vis Spectroscopic Data for Representative Rhodium(I) Complexes
| Complex | Solvent | λ_max [nm] (Description) |
| Rh(H₃CCOCHCOCH₃)CO(C₆H₅XPPh₂), X=O, S, NH | Chloroform | Broad absorption bands in the visible region |
Note: Specific CD and UV-Vis data in tabular format for Rh-(S,S)-Dipamp, Rh-(S)-BINAP, and Rh-(R,R)-DuPHOS precatalysts were not available in the searched results. The data in Table 2 is for analogous Rh(I) complexes and indicates the general region of electronic absorptions.[6]
Experimental Protocols
Detailed and correct experimental procedures are crucial for obtaining high-quality spectroscopic data, especially for air-sensitive organometallic complexes.
General Procedure for NMR Spectroscopic Analysis
-
Sample Preparation : All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent degradation of the air-sensitive rhodium complexes.
-
Solvent Selection : Use deuterated solvents that have been thoroughly dried and degassed (e.g., by freeze-pump-thaw cycles). Common solvents include CD₂Cl₂, CDCl₃, and C₆D₆.
-
NMR Tube : Use a high-quality NMR tube that has been oven-dried and cooled under vacuum or an inert atmosphere.
-
Data Acquisition :
-
³¹P{¹H} NMR : Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. The chemical shifts are typically referenced externally to 85% H₃PO₄.
-
¹H NMR : Acquire a standard ¹H NMR spectrum. The chemical shifts are referenced to the residual solvent peak.
-
For quantitative measurements, ensure complete relaxation of the nuclei by using a sufficiently long relaxation delay.
-
General Procedure for Circular Dichroism (CD) Spectroscopy
-
Sample Preparation : Prepare solutions of the chiral rhodium complex in a suitable spectroscopic grade solvent (e.g., HPLC grade acetonitrile, methanol, or dichloromethane) under an inert atmosphere. The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of interest.
-
Cuvette : Use a quartz cuvette with a known path length (e.g., 1 cm or 0.1 cm). The cuvette must be scrupulously clean and dry. For air-sensitive samples, a specially designed sealed cuvette should be used.
-
Instrument Setup : Purge the instrument with high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region. Allow the instrument to warm up and stabilize.
-
Data Acquisition :
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Record the CD spectrum of the sample over the desired wavelength range.
-
Subtract the baseline spectrum from the sample spectrum.
-
The data is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm).
-
Visualizations
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chiral rhodium-phosphine catalyst.
References
(S,S)-Dipamp in Industrial Processes: A Cost-Benefit Analysis and Comparison with Alternatives
For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical decision that profoundly impacts the efficiency, enantioselectivity, and economic viability of synthesizing chiral molecules. This guide provides a comprehensive cost-benefit analysis of (S,S)-Dipamp, a pioneering chiral phosphine ligand, and compares its performance with other notable alternatives in the context of industrial asymmetric hydrogenation, with a particular focus on the synthesis of L-DOPA.
This compound, chemically known as (1S,2S)-bis[(2-methoxyphenyl)phenylphosphino]ethane, played a pivotal role in the history of industrial asymmetric catalysis. Its most notable application was in the Monsanto process for the commercial production of L-DOPA, a crucial drug for treating Parkinson's disease. This process, initiated in 1974, was the first industrial-scale application of a chiral transition metal complex for asymmetric synthesis and earned William S. Knowles a share of the Nobel Prize in Chemistry in 2001.[1][2][3]
Performance in Asymmetric Hydrogenation
The primary measure of a chiral catalyst's efficacy lies in its ability to deliver high enantioselectivity (ee%), yield, and catalytic turnover. The rhodium complex of this compound demonstrated high efficiency in the asymmetric hydrogenation of enamides, which are precursors to α-amino acids. In the Monsanto L-DOPA process, the [Rh((R,R)-Dipamp)(COD)]+BF4- catalyst achieved a 95% enantiomeric excess in the hydrogenation of an enamide precursor to L-DOPA.[1]
To provide a comparative perspective, the performance of this compound is often benchmarked against other widely used chiral phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DuPhos (1,2-bis(2,5-dialkylphospholano)benzene) in the asymmetric hydrogenation of model substrates like methyl (Z)-α-acetamidocinnamate.
| Ligand | Catalyst System | Substrate | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| This compound | [Rh(this compound)(COD)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 95 | Quantitative | [1] |
| (R)-BINAP | [Rh((R)-BINAP)(COD)]BF₄ | Methyl (Z)-α-acetamidocinnamate | 99 (R) | 100 | [4] |
| (R,R)-Me-DuPhos | Rh(I) complex | Methyl (Z)-α-acetamidocinnamate | >99 | High |
While this compound provided groundbreaking results for its time, ligands like BINAP and DuPhos, developed later, have often demonstrated higher enantioselectivities for a broader range of substrates.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis involves evaluating not only the direct cost of the ligand but also its impact on the overall process economics, including factors like catalyst loading, turnover number (TON), turnover frequency (TOF), reaction time, and purification costs.
Cost of Ligands:
Obtaining precise, up-to-date pricing for industrial quantities of chiral ligands is challenging as it is often subject to negotiation and depends on the supplier and volume. However, based on available data for laboratory-scale quantities, a general price comparison can be made. It is important to note that industrial-scale prices are significantly lower per unit mass.
| Ligand | Supplier Example (Lab Scale) | Price (USD) per gram (approx.) |
| This compound | Strem Chemicals | Varies, historically considered expensive |
| (R)-BINAP | Strem Chemicals | ~ $100 - $200 |
| (S,S)-Me-DuPhos | Strem Chemicals | ~ $300 - $500 |
Historically, the high cost of the this compound ligand was a significant factor in the eventual discontinuation of the Monsanto L-DOPA process in favor of more economical methods.[5]
Process Economics:
The overall production cost is also influenced by the complexity of the ligand synthesis, the cost of the metal precursor (typically rhodium), and the ease of catalyst recovery and recycling.
Alternative Methodologies: The Rise of Biocatalysis
In the context of L-DOPA synthesis, enzymatic methods have emerged as a highly competitive and often superior alternative to asymmetric hydrogenation. Processes utilizing enzymes like tyrosine phenol-lyase (TPL) offer several advantages:[7][8]
-
Higher Enantioselectivity: Enzymatic reactions often proceed with near-perfect enantioselectivity (>99% ee).
-
Milder Reaction Conditions: Biocatalytic processes typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.
-
Cost-Effectiveness: The use of whole-cell or immobilized enzyme catalysts can be significantly more economical than expensive precious metal catalysts and chiral ligands.
-
Environmental Benefits: Biocatalysis is generally considered a "greener" technology with less environmental impact.
The shift towards enzymatic processes for L-DOPA production highlights a key consideration in industrial process development: the most elegant chemical solution may not always be the most economically viable in the long term.
Experimental Protocols
Monsanto L-DOPA Process: Asymmetric Hydrogenation (Illustrative)
While the precise industrial protocol is proprietary, the key steps based on published information are as follows:
-
Substrate Preparation: The synthesis begins with the preparation of the enamide precursor, (Z)-α-acetamidocinnamic acid derivative, from vanillin.
-
Catalyst Preparation: The active catalyst, [Rh((R,R)-Dipamp)(COD)]+BF4-, is prepared from the (R,R)-Dipamp ligand and a rhodium precursor.
-
Asymmetric Hydrogenation: The enamide substrate is hydrogenated in a suitable solvent (e.g., a mixture of methanol and water) under a pressurized hydrogen atmosphere in the presence of the chiral rhodium catalyst. The catalyst loading would be optimized to be as low as possible while maintaining a high reaction rate and conversion.
-
Product Isolation and Deprotection: The resulting N-acetyl-L-DOPA is isolated and then hydrolyzed to yield L-DOPA.
dot
Caption: Simplified workflow of the Monsanto L-DOPA process.
Logical Framework for Catalyst Selection
The decision-making process for selecting a chiral ligand and catalyst system in an industrial setting can be visualized as follows:
dot
References
- 1. uclm.es [uclm.es]
- 2. nobelprize.org [nobelprize.org]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. Overview on the biotechnological production of L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Ligands in Enantioselective Catalysis: BINAP, Salen, and TADDOL Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences industries, where the chirality of a molecule can dictate its biological activity. Asymmetric catalysis, facilitated by chiral ligands, has emerged as one of the most powerful tools for achieving high levels of enantioselectivity. This guide provides an objective comparison of three prominent classes of chiral ligands: BINAP, Salen, and TADDOL. We will delve into their performance in key asymmetric reactions, supported by experimental data, and provide detailed methodologies for representative transformations.
Introduction to Chiral Ligands and Enantioselectivity
Enantioselectivity in a chemical reaction refers to the preferential formation of one enantiomer over the other. Chiral ligands, by coordinating to a metal center, create a chiral environment that directs the stereochemical outcome of the reaction. The choice of ligand is critical and depends on the nature of the substrate and the desired transformation.
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a class of atropisomeric diphosphine ligands known for their C2 symmetry and rigid binaphthyl backbone. This rigidity and well-defined chiral pocket are key to its success in a variety of asymmetric transformations, most notably hydrogenation reactions.
-
Salen (N,N'-bis(salicylidene)ethylenediamine) ligands are tetradentate Schiff bases that form stable square planar complexes with a variety of metals. The steric and electronic properties of Salen ligands can be readily tuned by modifying the salicylaldehyde and diamine components, making them versatile for reactions like asymmetric epoxidations.
-
TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and its derivatives are C2-symmetric diols derived from tartaric acid. They can act as chiral auxiliaries or ligands for Lewis acids, promoting a range of enantioselective reactions, including Diels-Alder cycloadditions, often through hydrogen bonding interactions.
Performance Comparison in Key Asymmetric Reactions
The following tables summarize the performance of BINAP, Salen, and TADDOL ligands in their respective hallmark reactions, providing a snapshot of their efficacy under various conditions.
Asymmetric Hydrogenation of Ketones with Ru-BINAP Catalysts
Asymmetric hydrogenation is a fundamental method for the synthesis of chiral alcohols from prochiral ketones.[1] Ru-BINAP complexes are highly effective catalysts for this transformation, often in the presence of a diamine co-ligand.[1]
| Substrate | Catalyst System | Solvent | Temp. (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| Acetophenone | RuCl₂[(R)-BINAP] / (R,R)-DPEN / KOH | Isopropanol | 28 | 8 | 100 | 99 (R) | [1] |
| Acetylacetone | RuCl₂[(R)-BINAP] | Ethanol | 30 | 75 | N/A | >99 | [1] |
| 1-Tetralone | RuBr₂[(S)-BINAP] | Ethanol/Toluene | 30 | 100 | 95 | 95 (S) | [2] |
| Methyl acetoacetate | RuCl₂[(R)-BINAP] | Methanol | 50 | 100 | 100 | 99 (R) | [2] |
Asymmetric Epoxidation of Alkenes with Mn-Salen Catalysts (Jacobsen-Katsuki Epoxidation)
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective synthesis of epoxides from unfunctionalized olefins using a chiral Mn-Salen catalyst and a terminal oxidant.[3]
| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Styrene | (R,R)-Jacobsen's Catalyst | NaOCl | Dichloromethane | 0 | 85 | 58 | [4][5] |
| 1,2-Dihydronaphthalene | (R,R)-Jacobsen's Catalyst | m-CPBA | Dichloromethane | -78 | 95 | 98 | [6] |
| cis-β-Methylstyrene | Mn-M20 (macrocyclic Salen) | PhIO | Dichloromethane | 0 | 90 | 94 | [7] |
| Indene | (R,R)-Jacobsen's Catalyst | Buffered Bleach | Dichloromethane | -78 | 95 | 96 | [8] |
Asymmetric Diels-Alder Reactions with TADDOL-based Catalysts
TADDOL and its derivatives are effective catalysts for enantioselective Diels-Alder reactions, often in the presence of a Lewis acid. They can also promote reactions through hydrogen bonding.[9][10]
| Diene | Dienophile | Catalyst System | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Cyclopentadiene | N-Crotonyloxazolidinone | Ti(O-iPr)₂Cl₂ / TADDOL | Toluene | -30 | 91 | 98 | [11] |
| Aminosiloxydiene | Methacrolein | TADDOL (20 mol%) | Toluene | -80 | 90 | 91 | [10] |
| Cyclopentadiene | Methyl Acrylate | H₈-BINOL/Lewis Acid | Dichloromethane | RT | 98 | 92 | [12] |
| Danishefsky's Diene | Benzaldehyde | TADDOL (10 mol%) | Toluene | -78 | 85 | 96 | [13] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Acetophenone with RuCl₂[(R)-BINAP]
This protocol is adapted from the Noyori asymmetric hydrogenation procedure.[1]
Materials:
-
RuCl₂[(R)-BINAP]
-
(R,R)-1,2-Diphenylethylenediamine ((R,R)-DPEN)
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Anhydrous isopropanol
-
Hydrogen gas
-
Schlenk flask and autoclave
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with RuCl₂[(R)-BINAP] (0.01 mmol) and (R,R)-DPEN (0.012 mmol).
-
Anhydrous, degassed isopropanol (10 mL) is added, and the mixture is stirred until a clear solution is obtained.
-
A solution of KOH in isopropanol (e.g., 0.1 M, 0.2 mL, 0.02 mmol) is added to the catalyst solution.
-
Acetophenone (1.0 mmol) is added to the catalyst solution.
-
The reaction mixture is transferred to a glass liner and placed inside a stainless-steel autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas (3-5 times).
-
The reactor is pressurized with hydrogen to 8 atm and stirred vigorously at 28 °C for 12-24 hours.
-
After the reaction is complete, the autoclave is cooled and the hydrogen pressure is carefully vented.
-
The reaction mixture is concentrated under reduced pressure.
-
The conversion and enantiomeric excess of the product, 1-phenylethanol, are determined by chiral GC or HPLC analysis.
Protocol 2: Asymmetric Epoxidation of Styrene with Jacobsen's Catalyst
This protocol is a representative example of the Jacobsen-Katsuki epoxidation.[4][5]
Materials:
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Styrene
-
Commercial bleach (sodium hypochlorite solution)
-
4-Phenylpyridine N-oxide (PPNO) (optional axial base)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Sodium phosphate, dibasic (Na₂HPO₄)
Procedure:
-
A buffered bleach solution is prepared by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial bleach. The pH is adjusted to 11.3 with 1 M NaOH.
-
In a round-bottom flask, Jacobsen's catalyst (0.02 mmol) and PPNO (0.1 mmol, if used) are dissolved in 5 mL of dichloromethane.
-
Styrene (1.0 mmol) is added to the catalyst solution.
-
The flask is cooled to 0 °C in an ice bath.
-
The buffered bleach solution is added dropwise to the stirred reaction mixture over 1-2 hours.
-
The reaction is stirred at 0 °C for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, the layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude epoxide is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the styrene oxide is determined by chiral GC or HPLC analysis.
Protocol 3: Asymmetric Diels-Alder Reaction of Cyclopentadiene and an Acrylate Dienophile
This protocol is a general procedure for a TADDOL-catalyzed Diels-Alder reaction.[11][14]
Materials:
-
α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) derivative
-
Titanium(IV) isopropoxide
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
N-Acrolyloxazolidinone
-
Anhydrous toluene
-
Schlenk flask
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, the TADDOL ligand (0.2 mmol) is dissolved in anhydrous toluene (5 mL).
-
Titanium(IV) isopropoxide (0.1 mmol) is added, and the mixture is stirred at room temperature for 1 hour to form the chiral Lewis acid catalyst.
-
The reaction mixture is cooled to the desired temperature (e.g., -30 °C).
-
The N-acrolyloxazolidinone dienophile (1.0 mmol) is added to the catalyst solution.
-
Freshly cracked cyclopentadiene (2.0 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at the low temperature for several hours until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
-
The diastereomeric and enantiomeric excesses of the Diels-Alder adduct are determined by chiral HPLC or NMR analysis.
Logical Workflow for Chiral Ligand Selection
The selection of an appropriate chiral ligand and the optimization of reaction conditions are crucial for achieving high enantioselectivity. The following diagram illustrates a general workflow for this process.
Caption: A logical workflow for the selection and optimization of chiral ligands in enantioselective catalysis.
Conclusion
The choice of a chiral ligand is a critical parameter in the development of enantioselective catalytic reactions. BINAP, Salen, and TADDOL represent three distinct and highly successful classes of ligands, each with its preferred domain of application. BINAP ligands excel in asymmetric hydrogenations, Salen complexes are workhorses for asymmetric epoxidations, and TADDOL derivatives show great versatility in Diels-Alder and other carbon-carbon bond-forming reactions. This guide provides a comparative overview and practical protocols to aid researchers in the rational selection and application of these powerful tools in asymmetric synthesis. The provided workflow further illustrates a systematic approach to catalyst development, from initial design to a highly optimized, enantioselective transformation.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. synarchive.com [synarchive.com]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. boa.unimib.it [boa.unimib.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
Revolutionizing Chiral Synthesis: Assessing the Scalability of (S,S)-Dipamp Catalyzed Processes
A comparative guide for researchers, scientists, and drug development professionals on the scalability and performance of (S,S)-Dipamp in asymmetric hydrogenation, benchmarked against modern alternatives.
The development of this compound, a pioneering P-chiral phosphine ligand, marked a watershed moment in asymmetric catalysis, most notably enabling the industrial-scale synthesis of the anti-Parkinson's drug L-DOPA. This guide provides a comprehensive assessment of the scalability of this compound catalyzed processes, offering a direct comparison with contemporary chiral ligands to inform catalyst selection in drug development and manufacturing.
Executive Summary
This compound, a C₂-symmetric diphosphine ligand, set the early standard for enantioselective catalysis in industrial applications. Its landmark use in the Monsanto process for L-DOPA synthesis demonstrated the feasibility of producing highly enantiopure compounds on a large scale. However, the field of asymmetric catalysis has since evolved, with the introduction of a diverse array of privileged ligands such as BINAP, DuPhos, and Josiphos. This guide presents a data-driven comparison of this compound with these alternatives, focusing on key scalability metrics including catalyst loading, turnover number (TON), and turnover frequency (TOF), alongside enantioselectivity.
While this compound remains a historically significant and effective ligand, particularly for specific substrates like α-enamides, newer generations of ligands often exhibit superior performance in terms of catalyst efficiency and broader substrate scope under industrially relevant conditions. This analysis aims to provide a clear, objective framework for evaluating these catalysts for process scale-up.
This compound: The Industrial Pioneer
The Monsanto L-DOPA process stands as a testament to the industrial viability of this compound-catalyzed asymmetric hydrogenation. This process, which involves the hydrogenation of an enamide precursor, achieves high enantioselectivity and was the first of its kind to be commercialized.[1][2][3]
Key Performance Indicators of the Monsanto L-DOPA Process:
| Parameter | Value | Reference |
| Ligand | This compound | [1][2][3] |
| Substrate | L-DOPA enamide precursor | [1][2][3] |
| Enantiomeric Excess (ee) | 95-96% | [1] |
| Turnover Number (TON) | ~20,000 | [4] |
It is important to note that while the enantiomeric excess is consistently reported, specific industrial-scale data on catalyst loading (S/C ratio) and turnover frequency (TOF) for the original Monsanto process are not widely available in the public domain. The reported TON of approximately 20,000 provides a valuable benchmark for its efficiency in a large-scale setting.[4]
Comparative Analysis with Modern Ligands
The landscape of asymmetric hydrogenation has expanded significantly since the advent of this compound. Ligands such as BINAP, DuPhos, and Josiphos have emerged as powerful alternatives, often demonstrating higher activity and broader applicability.
Performance in Asymmetric Hydrogenation of Prochiral Olefins
The asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a standard benchmark reaction for evaluating the performance of chiral phosphine ligands.
| Ligand/Catalyst System | Substrate/Catalyst Ratio (S/C) | Enantiomeric Excess (ee) (%) | Configuration |
| [Rh(this compound)(cod)]BF₄ | Not specified | 96 | S |
| Rh Complex of (S,S)-1,2-bis[(o-ethylphenyl)phenylphosphino]ethane | Not specified | 97 | S |
| Rh Complex of (S,S)-1,2-bis[(o-isopropylphenyl)phenylphosphino]ethane | Not specified | >99 | S |
| (R,R)-Me-BPE-Rh | up to 50,000 | >95 | Not specified |
| Rh/DuanPhos | 10,000 | 99 | Not specified |
Data compiled from publicly available research.
Newer P-chiral phosphine ligands have demonstrated the ability to exceed the enantioselectivity of this compound in the hydrogenation of benchmark substrates.[1] Furthermore, ligands like DuPhos and its derivatives have shown remarkable efficiency, achieving high enantioselectivities at significantly lower catalyst loadings (higher S/C ratios), a critical factor for process scalability and economics.[5] For instance, in certain enamide reductions, (R,R)-Me-BPE-Rh has achieved S/C ratios up to 50,000 with turnover frequencies exceeding 5,000 h⁻¹.[5]
A Case Study in Scalability: Rh/(S,S)-EthylDuphos Catalyzed Continuous Hydrogenation
A notable example of scaling up a modern asymmetric hydrogenation process is the kilogram-scale continuous flow synthesis of an active pharmaceutical ingredient (API) intermediate using a Rh/(S,S)-EthylDuphos catalyst. This process provides concrete data on the high efficiency achievable with contemporary ligand systems.
| Parameter | Value |
| Ligand | (S,S)-EthylDuphos |
| Scale | Kilogram |
| Conversion | >95.0% |
| Enantioselectivity | >98.6% ee |
| Space-Time Yield (STY) | up to 400 g L⁻¹ h⁻¹ |
This case study highlights the potential for modern catalysts to achieve high throughput and efficiency in a continuous manufacturing setting.
Experimental Protocols
To provide a practical context for the application of these catalysts, detailed methodologies for key experiments are outlined below.
General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
This protocol is representative of a typical lab-scale asymmetric hydrogenation using a rhodium-diphosphine catalyst.
Materials:
-
[Rh(diene)L]BF₄ (L = chiral diphosphine ligand, e.g., this compound)
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, or THF)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge the autoclave with the rhodium catalyst precursor and the substrate (MAC). The substrate-to-catalyst ratio (S/C) can range from 100:1 to 100,000:1 depending on the catalyst's activity.
-
Add the anhydrous, degassed solvent.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 3-10 bar).
-
Stir the reaction mixture at a constant temperature (e.g., room temperature to 50°C) for the specified time.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by chromatography or crystallization.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Logical Workflow for Catalyst Scalability Assessment
The process of scaling up a catalyzed reaction from the laboratory to industrial production follows a structured workflow. This involves a multi-stage evaluation to ensure safety, efficiency, and robustness.
Signaling Pathway for Catalyst Activation and Asymmetric Induction
The catalytic cycle of rhodium-catalyzed asymmetric hydrogenation of enamides provides insight into the mechanism of enantioselection.
Conclusion
This compound remains a cornerstone in the history of industrial asymmetric catalysis, and its successful application in the L-DOPA process paved the way for the development of numerous other chiral ligands and processes. While it can still be a viable option for specific applications, particularly those for which it was originally optimized, a thorough evaluation of modern alternatives is crucial for new process development. Ligands such as DuPhos and Josiphos often offer significant advantages in terms of catalyst efficiency (higher TON and TOF at lower catalyst loadings), which can translate to more economical and sustainable manufacturing processes. The choice of catalyst should therefore be guided by a comprehensive assessment of performance, scalability, and cost-effectiveness for the specific transformation of interest.
References
Safety Operating Guide
Safe Disposal of (S,S)-Dipamp: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (S,S)-Dipamp, a chiral phosphine ligand, is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety information, operational plans, and step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations for hazardous waste management.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste products.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. |
General Handling:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Keep containers tightly closed when not in use.[1]
Disposal Overview
The primary method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal company.[2] However, to mitigate risks associated with handling and transportation, a laboratory-scale deactivation procedure can be employed to convert the reactive phosphine to a more stable phosphine oxide. This procedure should only be carried out by trained personnel in a controlled laboratory environment.
The overall disposal workflow can be visualized as follows:
Experimental Protocol: Laboratory-Scale Oxidation of this compound Waste
This procedure outlines the oxidation of this compound to its corresponding phosphine oxide, a more stable and less reactive compound. This method is based on general procedures for the oxidation of tertiary phosphines.[3]
Materials:
-
This compound waste (solid or dissolved in a compatible organic solvent)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Acetone or another suitable solvent
-
Ice bath
-
Stir plate and stir bar
-
Appropriate reaction flask and addition funnel
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Preparation: In a fume hood, place the reaction flask containing a solution of the this compound waste in a suitable solvent (e.g., acetone) in an ice bath to maintain a low temperature.
-
Addition of Oxidant: Slowly add a slight excess of 30% hydrogen peroxide solution to the stirred this compound solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: Allow the mixture to stir at a low temperature (e.g., 0-10 °C) for a designated period. The reaction progress should be monitored by a suitable analytical technique, such as TLC or ³¹P NMR, to ensure the complete conversion of the phosphine to the phosphine oxide. Triarylphosphines are generally resistant to air oxidation, but readily react with hydrogen peroxide.[3][4]
-
Quenching: Once the reaction is complete, any excess hydrogen peroxide can be quenched by the careful addition of a reducing agent, such as a saturated aqueous solution of sodium sulfite, until the peroxide is no longer detected (test with peroxide test strips).
-
Workup: If necessary, the reaction mixture can be diluted with water and extracted with an organic solvent to isolate the phosphine oxide. The organic layers should be combined, dried, and the solvent removed under reduced pressure.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Temperature | 0-10 °C | To control the exothermic reaction. |
| H₂O₂ Concentration | 30% aqueous solution | A common and effective oxidant for phosphines.[3] |
| Molar Ratio | ~1.1:1 (H₂O₂:this compound) | A slight excess of the oxidant ensures complete conversion. |
| Reaction Time | Varies (monitor by TLC/NMR) | Typically complete within a few hours. |
Disposal of Treated and Contaminated Materials
Treated this compound Waste (Phosphine Oxide): The resulting phosphine oxide is chemically more stable than the parent phosphine. However, it should still be treated as chemical waste.
-
Packaging: Place the phosphine oxide waste (solid or in solution) in a clearly labeled, sealed, and compatible container.[1]
-
Labeling: The container must be labeled with its contents (e.g., "this compound Oxide Waste") and the appropriate hazard warnings.
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.[5]
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, must be disposed of as hazardous waste.
-
Solid Waste: Place contaminated solid waste in a designated, labeled hazardous waste bag or container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Contaminated Solvents: Solvents used for cleaning and extraction should be collected in a labeled hazardous waste container for halogenated or non-halogenated waste as appropriate.
All waste, including the treated phosphine oxide and contaminated materials, must be ultimately disposed of through a licensed and certified hazardous waste disposal company.[2] Maintain detailed records of all disposed chemicals as required by your institution and local regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (S,S)-Dipamp
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized and potentially hazardous materials. This guide provides essential, immediate safety and logistical information for the handling of (S,S)-Dipamp, a chiral phosphine ligand. Outlined below are detailed operational and disposal plans designed to build deep trust and provide value beyond the product itself.
This compound, or (1S,2S)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a valuable ligand in asymmetric catalysis. However, its air-sensitive nature and potential for skin and eye irritation necessitate careful handling. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a comprehensive disposal plan to ensure the safe and effective use of this compound in your laboratory.
Essential Personal Protective Equipment (PPE)
A foundational aspect of safely handling this compound is the consistent and correct use of appropriate personal protective equipment. The following table summarizes the required PPE, providing a clear and concise reference for laboratory personnel.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Recommended for splash protection. For prolonged contact, consider heavier-duty gloves such as butyl rubber. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Respiratory Protection | N95 Respirator | Recommended to prevent inhalation of the solid powder, especially when handling outside of a glovebox or fume hood.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against accidental spills. |
| Chemical-Resistant Apron | Recommended when handling larger quantities of this compound or its solutions. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Given the air-sensitive nature of this compound, all manipulations should be performed under an inert atmosphere using either a glovebox or a Schlenk line.[2][3] The following step-by-step guide provides a detailed workflow for safely handling this compound from initial preparation to the completion of a reaction.
Preparation of the Work Area
-
Glovebox Users: Ensure the glovebox has a dry, inert atmosphere (typically nitrogen or argon).
-
Schlenk Line Users: Ensure all glassware is thoroughly dried in an oven and cooled under vacuum. The Schlenk line should be properly set up with a supply of inert gas.
-
General: Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, clean, dry, and readily available within the inert atmosphere environment.
Weighing and Transferring the Solid
-
In a Glovebox:
-
Transfer the required amount of this compound from its storage container to a pre-tared weighing vessel.
-
Carefully add the solid to the reaction flask.
-
Seal the reaction flask before removing it from the glovebox.
-
-
Using a Schlenk Line:
-
Briefly remove the septum from the reaction flask under a positive pressure of inert gas.
-
Quickly add the pre-weighed this compound to the flask.
-
Immediately reseal the flask.
-
In-Reaction Handling
-
Solvent Addition: Use a cannula or a syringe to transfer degassed, anhydrous solvent into the reaction flask containing the this compound.
-
Monitoring the Reaction: If samples need to be taken for analysis, use a syringe under a positive pressure of inert gas to withdraw an aliquot.
-
Post-Reaction: Once the reaction is complete, the work-up procedure should also be carried out under an inert atmosphere until the this compound and any other air-sensitive components have been removed or rendered non-hazardous.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and any contaminated materials is crucial to maintain a safe laboratory environment and comply with regulations.
Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and contaminated paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any needles or other sharps used for transfers should be disposed of in a designated sharps container.
Decontamination of Glassware
-
Initial Rinse: Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone, ethanol) under a fume hood. Collect the rinsate as hazardous waste.
-
Deactivation (Optional but Recommended): To further decontaminate, a dilute solution of an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, can be carefully added to the rinsed glassware to oxidize any residual phosphine ligand. This should be done with caution in a fume hood, as the reaction can be exothermic.
-
Final Cleaning: After decontamination, the glassware can be cleaned using standard laboratory procedures.
Final Disposal
All collected hazardous waste must be disposed of through your institution's certified hazardous waste management program. Ensure that all waste containers are properly labeled with the contents and associated hazards.
Experimental Protocol: Asymmetric Hydrogenation of an Alkene
The following is a representative experimental protocol for the use of this compound in a rhodium-catalyzed asymmetric hydrogenation of an alkene. This procedure should be performed using the operational plan outlined above.
-
Catalyst Preparation:
-
In a glovebox, to a Schlenk flask, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a slight molar excess of this compound.
-
Add degassed, anhydrous solvent (e.g., methanol, dichloromethane) via syringe.
-
Stir the mixture at room temperature until a homogeneous solution is formed.
-
-
Hydrogenation Reaction:
-
In a separate reaction vessel, dissolve the alkene substrate in the same degassed solvent.
-
Transfer the catalyst solution to the reaction vessel via cannula.
-
Pressurize the reaction vessel with hydrogen gas to the desired pressure.
-
Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, NMR).
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas in a fume hood.
-
The reaction mixture can then be worked up using standard procedures to isolate and purify the chiral product.
-
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the logical flow of operations from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
